Product packaging for 6-Oxa-2-azaspiro[3.4]octane hemioxalate(Cat. No.:CAS No. 1523571-05-2)

6-Oxa-2-azaspiro[3.4]octane hemioxalate

Cat. No.: B1433916
CAS No.: 1523571-05-2
M. Wt: 316.35 g/mol
InChI Key: DXQBWHZOWKIQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Oxa-2-azaspiro[3.4]octane hemioxalate is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O6 B1433916 6-Oxa-2-azaspiro[3.4]octane hemioxalate CAS No. 1523571-05-2

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBWHZOWKIQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.C1COCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.4]octane Hemioxalate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as a compelling class of building blocks. The 6-Oxa-2-azaspiro[3.4]octane framework, a unique structural motif, offers a distinct advantage in drug design by enabling the precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of 6-Oxa-2-azaspiro[3.4]octane hemioxalate, a versatile derivative of this scaffold, for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Salts

A critical aspect of working with 6-Oxa-2-azaspiro[3.4]octane is understanding the distinction between its common salt forms: the hemioxalate and the oxalate. This distinction significantly impacts the compound's molecular weight and formula, which is a crucial consideration for quantitative studies.

The hemioxalate salt consists of a 2:1 molar ratio of the 6-Oxa-2-azaspiro[3.4]octane free base to oxalic acid. In contrast, the oxalate salt has a 1:1 molar ratio. The hemioxalate form is often favored for its crystalline nature and improved handling characteristics.

Below is a summary of the key physicochemical properties of 6-Oxa-2-azaspiro[3.4]octane and its hemioxalate and oxalate salts:

Property6-Oxa-2-azaspiro[3.4]octane (Free Base)This compound6-Oxa-2-azaspiro[3.4]octane Oxalate
IUPAC Name 6-Oxa-2-azaspiro[3.4]octane[1]bis(6-Oxa-2-azaspiro[3.4]octane);oxalic acid6-Oxa-2-azaspiro[3.4]octane;oxalic acid
Synonyms 2-Oxa-6-azaspiro[3.4]octane2-Oxa-6-azaspiro[3.4]octane hemioxalate2-Oxa-6-azaspiro[3.4]octane oxalate
CAS Number 410070-90-5[1]1523570-96-8 (representative)1408075-00-2, 1392804-58-8 (representative)[2][3]
Molecular Formula C6H11NO[1]C14H24N2O6C8H13NO5[2][3]
Molecular Weight 113.16 g/mol [1]316.35 g/mol 203.19 g/mol [2][3]
Appearance Not specifiedWhite to off-white solidWhite to off-white solid
Purity Not specifiedTypically ≥97%Typically ≥97%
Storage Not specifiedRoom temperature2-8°C (protect from light)

Note: The nomenclature "2-Oxa-6-azaspiro[3.4]octane" is also commonly used by chemical suppliers. The numbering of the spirocycle can vary, but the core structure remains the same.

Pharmacological Potential: A Scaffold for Innovation

The 6-Oxa-2-azaspiro[3.4]octane scaffold is of significant interest in drug discovery due to the unique properties conferred by the spirocyclic oxetane moiety. Oxetanes are recognized for their ability to improve key drug-like properties.[4][5]

Key Advantages of the 6-Oxa-2-azaspiro[3.4]octane Scaffold:

  • Increased Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for a more precise presentation of substituents in three-dimensional space, which can lead to improved target engagement.

  • Enhanced Solubility: The polar oxetane ring can significantly improve the aqueous solubility of a molecule, a common challenge in drug development.[5]

  • Metabolic Stability: Spirocyclic oxetanes can serve as metabolically stable bioisosteres for more labile groups, such as morpholine.[5]

  • Novel Chemical Space: The unique geometry of this scaffold provides access to novel chemical space, enabling the design of compounds with unique pharmacological profiles.

While specific pharmacological data for this compound is not extensively published, its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The secondary amine provides a convenient attachment point for linking to E3 ligase ligands or target-binding moieties.

Experimental Protocols: Synthesis and Characterization

The following is a plausible, multi-step synthetic protocol for the preparation of this compound, based on established methodologies for related spirocyclic compounds and salt formation.

Part 1: Synthesis of the 6-Oxa-2-azaspiro[3.4]octane Free Base

This synthesis involves the construction of the spirocyclic core. A number of synthetic routes have been reported for related azaspiro[3.4]octanes. One potential approach is outlined below.

Step 1: Synthesis of a Suitable Precursor

The synthesis would likely begin with a commercially available starting material that can be elaborated to form the key spirocyclic intermediate.

Step 2: Cyclization to Form the Spirocyclic Core

An intramolecular cyclization reaction would be employed to form the 6-Oxa-2-azaspiro[3.4]octane ring system.

Step 3: Deprotection (if necessary)

If a protecting group is used on the nitrogen atom during the synthesis, a deprotection step will be required to yield the free secondary amine.

Part 2: Formation of the Hemioxalate Salt

The crystalline hemioxalate salt can be readily prepared from the free base.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (free base)

  • Oxalic acid dihydrate

  • Isopropanol (IPA) or other suitable solvent

  • Diethyl ether

Procedure:

  • Dissolve 2.0 equivalents of the 6-Oxa-2-azaspiro[3.4]octane free base in a minimal amount of isopropanol with stirring.

  • In a separate flask, dissolve 1.0 equivalent of oxalic acid dihydrate in warm isopropanol.

  • Slowly add the oxalic acid solution to the amine solution with continuous stirring.

  • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.

  • Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether.

  • Dry the product under vacuum to a constant weight to yield this compound as a white crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the spirocyclic core and the presence of oxalic acid in the correct stoichiometric ratio.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Elemental Analysis: To confirm the elemental composition of the hemioxalate salt.

Safety and Handling

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure and the advantageous properties conferred by the spirocyclic oxetane moiety make it an attractive scaffold for the development of novel therapeutics with improved pharmacological profiles. While further research is needed to fully elucidate its specific biological activities and toxicological profile, the foundational information provided in this guide serves as a comprehensive resource for scientists and researchers looking to incorporate this promising scaffold into their drug discovery programs.

Diagrams

G cluster_synthesis Synthetic Workflow Start Starting Materials Intermediate Key Spirocyclic Intermediate Start->Intermediate Multi-step Synthesis FreeBase 6-Oxa-2-azaspiro[3.4]octane (Free Base) Intermediate->FreeBase Deprotection (if needed) Hemioxalate 6-Oxa-2-azaspiro[3.4]octane Hemioxalate FreeBase->Hemioxalate Reaction with 0.5 eq. Oxalic Acid G Scaffold 6-Oxa-2-azaspiro[3.4]octane Scaffold prop1 Increased 3D Character Scaffold->prop1 prop2 Enhanced Aqueous Solubility Scaffold->prop2 prop3 Improved Metabolic Stability Scaffold->prop3 prop4 Access to Novel Chemical Space Scaffold->prop4 outcome1 Improved Potency & Selectivity prop1->outcome1 outcome2 Favorable PK/PD Properties prop1->outcome2 outcome3 Novel Drug Candidates prop1->outcome3 prop2->outcome1 prop2->outcome2 prop2->outcome3 prop3->outcome1 prop3->outcome2 prop3->outcome3 prop4->outcome1 prop4->outcome2 prop4->outcome3

References

Whitepaper: Structural Elucidation of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Oxa-2-azaspiro[3.4]octane serves as a critical building block in contemporary medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its incorporation into drug candidates necessitates a definitive and robust characterization of its salt forms, such as the hemioxalate, to meet rigorous regulatory standards and ensure batch-to-batch consistency. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-Oxa-2-azaspiro[3.4]octane hemioxalate. We move beyond a simple listing of methods to detail the underlying scientific rationale for experimental choices, establishing a self-validating analytical cascade that ensures the highest degree of confidence in establishing the molecule's identity, purity, and stoichiometry.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. The 6-Oxa-2-azaspiro[3.4]octane motif is particularly valuable; its rigid, three-dimensional structure allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. This scaffold is a key component in the synthesis of advanced therapeutic agents, including Janus kinase (JAK) inhibitors.

The use of a specific salt form, such as the hemioxalate, is a deliberate choice in drug development to improve physicochemical properties like solubility, stability, and bioavailability. However, this choice mandates an unequivocal confirmation of the resulting structure. It is crucial to verify not only the integrity of the spirocyclic cation but also the precise stoichiometric ratio of the amine to the oxalate counter-ion. A 2:1 ratio (amine:oxalic acid) is definitional for a hemioxalate salt, and confirming this is a primary objective of the analytical workflow.

The Core Analytical Strategy: A Self-Validating Workflow

The elucidation of a novel salt structure is not a linear process but a matrix of interlocking, confirmatory data. Our approach is designed as a self-validating system where each technique provides a piece of the puzzle, and the final structure is supported by a convergence of all results. The workflow is designed to answer three fundamental questions:

  • Covalent Structure: Is the 6-Oxa-2-azaspiro[3.4]octane ring system intact?

  • Ionic Pairing: Has the hemioxalate salt successfully formed?

  • Stoichiometry & Purity: Is the material a pure hemioxalate salt with the correct 2:1 molecular ratio?

Below is a diagrammatic representation of the recommended analytical workflow.

G cluster_2 Final Structural Confirmation LCMS LC-MS (Purity & Mass ID) NMR NMR Spectroscopy (1H, 13C, 2D) LCMS->NMR Confirms Mass & Purity FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirms Covalent Structure Final Confirmed Structure: 6-Oxa-2-azaspiro[3.4]octane Hemioxalate (2:1) NMR->Final EA Elemental Analysis (CHN Ratio) FTIR->EA Confirms Functional Groups & Salt Formation FTIR->Final IC Ion Chromatography (Oxalate Quantification) EA->IC Provides Empirical Formula Support EA->Final XRD Single Crystal XRD (Definitive 3D Structure) IC->XRD Quantifies Counter-ion Ratio IC->Final XRD->Final

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols & Data Interpretation

Mass Spectrometry: The First Verification

Expertise & Rationale: Mass spectrometry (MS), coupled with liquid chromatography (LC), is the frontline technique. Its primary purpose is to confirm the molecular weight of the cationic component (the protonated 6-Oxa-2-azaspiro[3.4]octane) and to assess the sample's purity. We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for analyzing polar, pre-charged molecules like protonated amines without fragmentation.

Experimental Protocol (LC-MS):

  • Sample Preparation: Dissolve 0.1 mg of the hemioxalate salt in 1 mL of a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid ensures the amine remains protonated.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Interpretation: The expected data output is a chromatogram showing a single major peak, indicating high purity. The mass spectrum corresponding to this peak should display a dominant ion consistent with the protonated parent molecule, [M+H]⁺.

AnalyteFormulaCalculated Monoisotopic Mass (Da)Expected m/z [M+H]⁺
6-Oxa-2-azaspiro[3.4]octaneC₆H₁₁NO113.08114.09

A strong signal at m/z 114.09 provides high confidence in the identity of the spirocyclic amine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Covalent Blueprint

Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment of all protons and carbons in the spirocyclic framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it dissolves the salt and its residual water peak does not obscure key signals.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum. The integration of signals should be consistent with the 11 protons of the cation. The broad signal from the N-H proton will likely be downfield due to protonation.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Six distinct signals are expected, corresponding to the six carbon atoms of the spirocycle.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, crucial for tracing the connectivity of the ethyl and propyl chains of the rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting the different fragments of the molecule, for instance, linking protons on one ring to carbons on the other through the spiro-carbon.

G cluster_0 NMR Data Acquisition cluster_1 Structural Information Derived cluster_2 Final Assignment H1 1D ¹H NMR ProtonEnv Proton Environments & Counts H1->ProtonEnv C13 1D ¹³C NMR CarbonBkb Carbon Backbone C13->CarbonBkb COSY 2D COSY HH_Conn H-H Connectivity COSY->HH_Conn HSQC 2D HSQC CH_Attach Direct C-H Bonds HSQC->CH_Attach HMBC 2D HMBC LongRange Long-Range C-H Connectivity HMBC->LongRange FinalStruct Unambiguous Covalent Structure Assignment ProtonEnv->FinalStruct CarbonBkb->FinalStruct HH_Conn->FinalStruct CH_Attach->FinalStruct LongRange->FinalStruct

Caption: Logic flow for NMR data integration leading to covalent structure confirmation.

FT-IR Spectroscopy: Confirming Salt Formation

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy excels at identifying functional groups. In this context, its primary role is to confirm the presence of the oxalate counter-ion and the protonation of the secondary amine. We look for the disappearance of the free carboxylic acid O-H stretch and the appearance of strong carboxylate (C=O) stretches, along with the N-H⁺ stretch of the ammonium salt.

Experimental Protocol (FT-IR):

  • Method: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation.

  • Acquisition: Place a small amount of the solid sample directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before the sample.

Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Assignment
N-H⁺ Stretch (Ammonium)2800-2400 (broad)Broad, strong absorption characteristic of a secondary ammonium salt.
C-H Stretch (Aliphatic)3000-2850Standard C-H stretches from the spirocycle's CH₂ groups.
C=O Stretch (Carboxylate)~1700-1600 (strong, multiple bands)Asymmetric and symmetric stretches of the oxalate C=O and C-O bonds. Distinctly different from the sharp C=O stretch of free oxalic acid (~1750 cm⁻¹).
C-O-C Stretch (Ether)~1100Characteristic stretch for the ether linkage within the tetrahydrofuran ring.

The presence of these key bands provides strong evidence of ionic pairing between the protonated amine and the oxalate anion.

Elemental Analysis & Ion Chromatography: The Stoichiometric Proof

Expertise & Rationale: While spectroscopic methods define the structure, they are not inherently quantitative for determining salt stoichiometry. Elemental Analysis (EA) provides the empirical formula by measuring the mass percentages of C, H, and N. Concurrently, Ion Chromatography (IC) can be used to directly quantify the amount of oxalate in the sample. A successful outcome requires the results from both techniques to align with the theoretical values for a 2:1 hemioxalate salt.

Experimental Protocol (Elemental Analysis):

  • Instrumentation: Use a calibrated CHN analyzer.

  • Analysis: Combust a precisely weighed sample (~2-3 mg) in an oxygen-rich environment. The resulting CO₂, H₂O, and N₂ gases are quantified.

  • Calculation: Compare the experimental %C, %H, and %N values to the theoretical values.

Experimental Protocol (Ion Chromatography):

  • Sample Preparation: Prepare a standard solution of known concentration by accurately weighing the hemioxalate salt and dissolving it in deionized water.

  • Instrumentation: Use an IC system with a suitable anion-exchange column and a conductivity detector.

  • Calibration: Generate a calibration curve using certified sodium oxalate standards.

  • Analysis: Inject the sample solution and quantify the oxalate peak area against the calibration curve.

Data Interpretation & Validation: The molecular formula for the hemioxalate is (C₆H₁₁NO)₂ · C₂H₂O₄, which simplifies to C₁₄H₂₄N₂O₆.

ElementTheoretical %
Carbon (C)53.15%
Hydrogen (H)7.65%
Nitrogen (N)8.86%

The experimental %CHN values from EA must fall within an acceptable error margin (typically ±0.4%) of these theoretical values. The IC result should confirm that oxalate comprises 28.45% of the total mass of the salt (Molar Mass of Oxalic Acid / Molar Mass of Hemioxalate Salt = 90.03 / 316.35). This dual quantification provides incontrovertible proof of the 2:1 stoichiometry.

Single-Crystal X-ray Diffraction (SCXRD): The Absolute Answer

Expertise & Rationale: When all other data points converge but absolute, unambiguous proof is required—for example, for patent filings or regulatory submission—SCXRD is the gold standard. It provides a definitive 3D map of the electron density in a single crystal, revealing precise bond lengths, bond angles, and the spatial relationship between the spirocyclic cation and the oxalate anion in the crystal lattice.

Protocol Overview:

  • Crystal Growth: This is the most challenging step. Slow evaporation of a solvent (e.g., isopropanol/water, ethanol) from a concentrated solution of the salt is a common starting point.

  • Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a nitrogen stream. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation: A successful SCXRD experiment will yield a final structure report (e.g., a CIF file) that visually and numerically confirms:

  • The covalent structure and stereochemistry of the 6-Oxa-2-azaspiro[3.4]octane cation.

  • The presence of the oxalate dianion.

  • An asymmetric unit containing two cations for every one oxalate anion, definitively proving the hemioxalate stoichiometry.

  • The hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice.

Conclusion

The structural elucidation of this compound is a case study in methodical, multi-technique analytical science. By integrating data from mass spectrometry, comprehensive NMR, FT-IR, and quantitative methods like elemental analysis and ion chromatography, a high-confidence structural assignment can be achieved. For ultimate confirmation, single-crystal X-ray diffraction provides an indisputable 3D structure. This rigorous, self-validating workflow ensures that this critical pharmaceutical building block is precisely what it purports to be, safeguarding the integrity of the subsequent drug development pipeline.

An In-depth Technical Guide to the Physicochemical Properties of 6-oxa-2-azaspiro[3.4]octane hemioxalate (CAS Number: 1523571-05-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties, enhanced target selectivity, and novel intellectual property positions. The 6-oxa-2-azaspiro[3.4]octane core, exemplified by its hemioxalate salt (CAS 1523571-05-2), represents a promising, albeit underexplored, scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of the known physicochemical data for this compound, alongside detailed, field-proven methodologies for its further characterization, empowering researchers to unlock its full potential in drug discovery.

Physicochemical Data Summary

While extensive experimental data for 6-oxa-2-azaspiro[3.4]octane hemioxalate is not widely available in the public domain, the following table summarizes its known and predicted properties. The lack of comprehensive experimental data underscores the opportunity for foundational research to fully characterize this promising scaffold.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1523571-05-2N/A
Molecular Formula C₁₄H₂₄N₂O₆[1][2]
Molecular Weight 316.35 g/mol [1][2][3]
Predicted LogP -0.8247[4]
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility Not available[5]

Synthetic Workflow for the Core Scaffold

The synthesis of the 6-oxa-2-azaspiro[3.4]octane core can be approached through a multi-step sequence. The following diagram illustrates a plausible and scalable synthetic workflow, based on established chemical transformations for related spirocyclic systems.

G cluster_0 Step 1: Formation of Spiro Intermediate cluster_1 Step 2: Introduction of Heteroatoms cluster_2 Step 3: Salt Formation Starting_Material Commercially Available Precursor Spiro_Intermediate Spiro[3.4]octane derivative Starting_Material->Spiro_Intermediate Multi-step synthesis Functional_Group_Manipulation Functional Group Interconversion Spiro_Intermediate->Functional_Group_Manipulation Ring opening/closing reactions Core_Scaffold 6-oxa-2-azaspiro[3.4]octane Functional_Group_Manipulation->Core_Scaffold Final_Product This compound Core_Scaffold->Final_Product Reaction with Oxalic Acid

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following sections provide detailed, self-validating protocols for determining the critical physicochemical properties of this compound: aqueous solubility and lipophilicity (LogP).

Thermodynamic Solubility Determination

Rationale: Understanding the aqueous solubility of a drug candidate is paramount, as it directly influences its dissolution, absorption, and subsequent bioavailability. A thermodynamic solubility assay measures the concentration of a compound in a saturated solution at equilibrium, providing a definitive value for its intrinsic solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complete equilibration.

  • Phase Separation:

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring that no solid particles are transferred.

  • Quantification:

    • Prepare a series of calibration standards of the compound in PBS of known concentrations.

    • Analyze the calibration standards and the supernatant from the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Lipophilicity (LogP) Determination by Shake-Flask Method

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is a classic and reliable technique for the direct measurement of LogP.

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is essential to ensure that the volume of each phase does not change during the experiment.

  • Partitioning:

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add a known volume of this stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect samples from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of the partition coefficient.

Logical Relationships in Physicochemical Profiling

The interplay between a compound's structure and its physicochemical properties is fundamental to drug design. The following diagram illustrates the logical dependencies in the characterization of this compound.

G Structure Chemical Structure (this compound) Solubility Aqueous Solubility Structure->Solubility Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Permeability Membrane Permeability Solubility->Permeability Lipophilicity->Permeability ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Permeability->ADME

Caption: Interdependencies of key physicochemical properties in drug discovery.

Conclusion

While this compound (CAS 1523571-05-2) is a scaffold with significant potential, a comprehensive understanding of its physicochemical properties is essential for its successful application in drug development. This guide has provided the currently available data and, more importantly, detailed experimental frameworks for the determination of its aqueous solubility and lipophilicity. By employing these robust methodologies, researchers can generate the critical data needed to guide medicinal chemistry efforts and unlock the therapeutic potential of this and other novel spirocyclic systems.

References

Spectroscopic analysis (NMR, LC-MS) of 6-Oxa-2-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

Introduction: The Structural Challenge of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, three-dimensional molecular architecture is a cornerstone of innovation. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds that offer a compelling "escape from flatland," providing novel intellectual property and improved physicochemical properties.[1] The 6-Oxa-2-azaspiro[3.4]octane motif, combining an azetidine and a tetrahydrofuran ring, is a valuable building block in drug discovery.[2]

This guide provides a comprehensive, field-proven framework for the definitive spectroscopic characterization of this compound. As drug development professionals know, rigorous structural elucidation and purity assessment are non-negotiable. The formation of a hemioxalate salt often enhances the stability, crystallinity, and handling properties of the parent amine, making it a common form for active pharmaceutical ingredients. This analysis, therefore, must not only confirm the intricate spirocyclic core but also verify the presence and stoichiometry of the oxalate counter-ion.

We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) into a self-validating, holistic characterization.

Molecular Structure and Physicochemical Properties

The subject of our analysis is the hemioxalate salt of 6-Oxa-2-azaspiro[3.4]octane. This implies a 2:1 stoichiometric ratio of the spirocyclic amine to oxalic acid. Understanding the fundamental properties of both the freebase and the salt is the first step in a logical analysis.

Property6-Oxa-2-azaspiro[3.4]octane (Freebase)This compound (Salt)
Molecular Formula C₆H₁₁NOC₁₄H₂₄N₂O₆
Molecular Weight 113.16 g/mol [2]316.35 g/mol [3]
Exact Mass 113.0841 g/mol 316.1634 g/mol
Structure
alt text
Two molecules of the spirocycle ionically bonded to one molecule of oxalic acid.
Key Features Spirocyclic, heterocyclic, secondary amine, etherCrystalline solid, improved handling properties

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of a molecule. For a complex, non-symmetrical spirocycle, a multi-dimensional approach is essential to resolve spectral overlap and unambiguously assign every atom.[4]

Expertise in Practice: Why Standard 1D NMR is Insufficient

The rigid, three-dimensional nature of the 6-Oxa-2-azaspiro[3.4]octane core results in a complex ¹H NMR spectrum where the signals for protons on the same ring can be highly coupled and overlap, making simple 1D analysis ambiguous.[4] Furthermore, the presence of the hemioxalate counter-ion will protonate the amine, forming an ammonium salt. This significantly impacts the chemical environment of the adjacent protons and necessitates the use of advanced 2D techniques for definitive assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as its polarity readily dissolves the salt, and it allows for the observation of exchangeable protons (N-H), which are crucial for confirming salt formation.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer & Acquisition:

    • Analysis should be performed on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion.

    • ¹H NMR: Acquire with a standard pulse program, ensuring a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments using gradient-selected pulse programs for optimal data quality.

Data Interpretation: From Signals to Structure

The following is a representative interpretation based on established chemical shift principles for heterocyclic systems.[5]

Representative NMR Data Summary (in DMSO-d₆)

Atom Position(s)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations (HMBC)
C1, C5 (CH₂)~3.0 - 3.4~50 - 55Protons correlate to Spiro-C4, C2, C3
C3 (CH₂)~3.2 - 3.6~52 - 57Protons correlate to Spiro-C4, C1, C5
Spiro-C4 (C)N/A~75 - 85N/A
C7, C8 (CH₂)~3.8 - 4.2~65 - 70Protons correlate to Spiro-C4
NH₂⁺Broad, ~8.5 - 9.5N/AN/A
Oxalate (C=O)N/A~160 - 165N/A

Trustworthiness through 2D NMR: A self-validating analysis relies on the complete agreement of orthogonal datasets. The workflow below illustrates how 2D NMR experiments build upon each other to provide an undeniable structural proof.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Link) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC Correlates protons to attached carbons HMBC HMBC (Long-Range ¹H-¹³C Link) COSY->HMBC HSQC->HMBC Assigns protonated carbons Final Unambiguous Structural Assignment HMBC->Final Confirms full framework via 2-3 bond correlations LCMS_Workflow cluster_data Data Output Sample Sample Injection LC LC Separation (Reverse Phase) Sample->LC Ionization ESI Source (Ionization) LC->Ionization MS Mass Analyzer (m/z Detection) Ionization->MS TIC Total Ion Chromatogram (TIC) - Purity Assessment - Retention Time (RT) MS->TIC Spectrum Mass Spectrum of Peak - Molecular Weight Confirmation MS->Spectrum Result Confirmed Identity & Purity >95% TIC->Result Spectrum->Result

References

The Oxa-Azaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

In the modern era of drug discovery, the demand for novel molecular architectures that provide access to uncharted chemical space and improved physicochemical properties is insatiable. The strategic shift away from planar, aromatic structures—a concept often termed "escaping flatland"—has illuminated the path toward three-dimensional (3D) scaffolds that can offer superior target engagement and drug-like properties.[1] Among these, spirocyclic systems have garnered significant attention for their rigid, well-defined 3D conformations. This technical guide delves into the oxa-azaspiro[3.4]octane core, a privileged heterocyclic scaffold. We will explore its intrinsic structural and physicochemical advantages, dissect key synthetic strategies, and provide an in-depth analysis of its burgeoning biological relevance across multiple therapeutic areas, supported by field-proven insights and detailed experimental protocols.

Introduction: The Imperative for Three-Dimensionality

For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to "flat" molecules. While successful, this approach has limitations, including off-target effects and poor pharmacokinetic profiles. The introduction of greater three-dimensionality, measured by metrics like the fraction of sp3-hybridized carbons (Fsp3), is strongly correlated with increased clinical success.[1] Spirocycles, which feature two rings sharing a single quaternary carbon atom, are an exemplary class of 3D scaffolds. This unique arrangement imparts conformational rigidity, which can reduce the entropic penalty of binding to a biological target and enhance selectivity.[2]

The oxa-azaspiro[3.4]octane scaffold, a specific motif containing a fused azetidine and tetrahydrofuran ring system, offers further advantages. The incorporation of an oxygen atom can dramatically improve aqueous solubility and lower lipophilicity compared to its carbocyclic counterparts, addressing key challenges in drug development.[3][4] The nitrogen atom provides a convenient handle for synthetic diversification, allowing chemists to fine-tune the molecule's properties and explore structure-activity relationships (SAR).

cluster_0 Traditional 'Flat' Scaffolds cluster_1 3D Scaffolds Benzene Benzene Ring (Planar, High sp2) Spirocycle Oxa-Azaspiro[3.4]octane (3D, High Fsp3) Benzene->Spirocycle 'Escape from Flatland' Improved Physicochemical Properties Enhanced Target Specificity

Caption: Transition from 2D to 3D scaffolds in drug design.

Synthetic Strategies: Building the Core

The utility of any scaffold is directly tied to the accessibility and robustness of its synthetic routes. The oxa-azaspiro[3.4]octane core and its analogues can be constructed through several elegant strategies, often relying on cycloaddition reactions. These methods are designed to be step-economic and scalable, which is critical for their application in drug discovery programs.[2][5]

Key Synthetic Approach: [3+2] Cycloaddition

A prevalent and efficient method for constructing the azaspiro[3.4]octane framework involves a [3+2] cycloaddition reaction. This approach typically uses an in situ generated azomethine ylide which reacts with an appropriate dipolarophile. The choice of reactants allows for the introduction of diversity elements from the outset.

G start Starting Materials (e.g., Cyclic Ketone, Amino Acid) step1 Step 1: Formation of Intermediate (e.g., Exocyclic Alkene) start->step1 Initial Condensation step3 Step 3: [3+2] Cycloaddition Reaction step1->step3 step2 Step 2: Generation of Azomethine Ylide (from N-substituted glycine ester) step2->step3 Key Cycloaddition Step product Oxa-Azaspiro[3.4]octane Core step3->product Formation of Spirocycle

Caption: General workflow for [3+2] cycloaddition synthesis.

Exemplary Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.4]octane Derivative

This protocol is adapted from methodologies designed for creating surrogates of common drug fragments like morpholine and piperazine.[6] The causality behind these steps lies in the precise control of reactivity to favor the desired cycloaddition pathway.

Objective: To synthesize a functionalized 2-oxa-6-azaspiro[3.4]octane core.

Materials:

  • 3-Oxetanone

  • N-Benzylglycine ethyl ester

  • Paraformaldehyde

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add N-benzylglycine ethyl ester (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene.

    • Scientist's Note: An inert atmosphere is crucial to prevent moisture from quenching reactive intermediates. Paraformaldehyde is used as a convenient source of formaldehyde for the formation of the azomethine ylide.

  • Azomethine Ylide Generation: Heat the mixture to reflux (approx. 110°C) for 2 hours with azeotropic removal of water. The formation of the azomethine ylide from the condensation of the amino acid ester and formaldehyde is the key reactive step.

  • Cycloaddition: To the refluxing solution, add 3-oxetanone (1.5 eq) dropwise over 30 minutes. Continue to reflux the reaction mixture for 12-16 hours.

    • Scientist's Note: The slow addition of the oxetanone (the dipolarophile) maintains its concentration relative to the transiently generated ylide, maximizing the yield of the desired cycloadduct and minimizing side reactions.

  • Workup and Purification: Cool the reaction mixture to room temperature. Filter the solution to remove any solids and concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the target 2-oxa-6-azaspiro[3.4]octane derivative.

  • Validation: The structure of the purified product must be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). A positive control, such as a known reaction that produces a similar scaffold, should be run in parallel during initial setup to validate the reaction conditions and analytical methods.

Biological Relevance and Therapeutic Applications

The oxa-azaspiro[3.4]octane scaffold and its close analogues have demonstrated significant potential in several key therapeutic areas. Their rigid 3D structure allows for precise orientation of functional groups to interact with biological targets, leading to potent and selective activity.

Oncology

The search for novel anticancer agents is a major driver in medicinal chemistry. Spirocyclic scaffolds have shown promise in this area, and oxa-aza variants are no exception.

A study on novel 1-oxa-4-azaspironenone derivatives demonstrated potent cytotoxic activity against several human cancer cell lines.[7] The core scaffold was optimized by modifying an α,β-unsaturated olefinic bond to reduce non-specific Michael reactivity, thereby aiming to decrease harmful side effects while retaining antitumor efficacy.[7]

Table 1: In Vitro Antitumor Activity of Selected 1-Oxa-4-azaspironenone Derivatives [7]

Compound IDA549 (Lung Cancer) IC₅₀ (μM)MDA-MB-231 (Breast Cancer) IC₅₀ (μM)HeLa (Cervical Cancer) IC₅₀ (μM)
6b >100.820.18
6d 0.260.990.35
7c >100.230.22
8b 4.650.101.22
Vorinostat 1.232.342.16

Data sourced from Zhang, Y., et al. (2022).[7]

The data clearly indicates that derivatives like 8b show exceptionally potent and selective activity against the MDA-MB-231 breast cancer cell line, with an IC₅₀ value of 0.10 μM, significantly more potent than the positive control, Vorinostat.[7]

scaffold Oxa-Azaspiro Core r1 R1 Substituent (e.g., Aryl group) scaffold->r1 Modification at N-atom r2 R2 Substituent (e.g., Alkyl chain) scaffold->r2 Modification on rings activity Biological Activity (e.g., Cytotoxicity) r1->activity Influences Potency & Selectivity r2->activity Fine-tunes Physicochemical Properties

Caption: Structure-Activity Relationship (SAR) summary for the scaffold.

Infectious Diseases

The unique 3D shape of spirocycles makes them attractive candidates for targeting pathogen-specific proteins. A novel diazaspiro[3.4]octane series, a close structural relative of the oxa-azaspiro scaffold, was identified from a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.[8]

These compounds displayed activity against multiple stages of the parasite's lifecycle. Structure-activity relationship studies led to analogues with low nanomolar potency against the asexual blood stage and strong transmission-blocking activity.[8] Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus, indicating a novel mechanism of action.[8] This highlights the potential of the broader azaspiro[3.4]octane class, including oxa-aza variants, in developing new antimalarials to combat drug resistance.

Future Outlook and Conclusion

The oxa-azaspiro[3.4]octane scaffold represents a compelling and still largely untapped area for drug discovery. Its inherent three-dimensionality, coupled with the physicochemical benefits imparted by the heteroatoms, makes it an attractive building block for creating next-generation therapeutics.[2][5] The development of robust and scalable synthetic routes has paved the way for its broader exploration in medicinal chemistry programs.[6]

Future research should focus on:

  • Library Synthesis: Creating diverse libraries of oxa-azaspiro[3.4]octane derivatives to screen against a wide range of biological targets.

  • Bioisosteric Replacement: Using the scaffold as a bioisostere for common, flatter rings like piperazine or morpholine to improve the properties of existing drug candidates.[6]

  • Advanced Biological Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of promising compounds to assess their clinical viability.

References

Review of spirocyclic heterocycles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Heterocycles in Medicinal Chemistry

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in modern drug discovery. In recent years, there has been a significant shift away from planar, aromatic structures towards more three-dimensional and complex molecular architectures.[1] Spirocyclic heterocycles, characterized by two rings sharing a single common atom, have emerged as a particularly powerful and "privileged" class of scaffolds in this endeavor.[2][3] Their unique topographical features and inherent rigidity offer medicinal chemists a powerful toolset to address key challenges in drug design, from optimizing target engagement to fine-tuning pharmacokinetic properties.[4][5] This technical guide provides a comprehensive overview of spirocyclic heterocycles for researchers, scientists, and drug development professionals. It delves into their core advantages, explores key synthetic strategies, and showcases their successful application in medicinal chemistry through illustrative case studies, culminating in a forward-looking perspective on this exciting and expanding field.

The Spirocyclic Advantage: Escaping "Flatland" for Superior Drug Properties

For decades, medicinal chemistry was largely dominated by "flat," aromatic ring systems. While synthetically accessible, these scaffolds often present challenges related to poor solubility, metabolic instability, and off-target effects. The "Escape from Flatland" concept advocates for the incorporation of three-dimensional (3D) scaffolds to access novel chemical space and improve drug-like properties.[6][7] Spirocyclic heterocycles are at the forefront of this paradigm shift.

The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This arrangement imparts a distinct and rigid three-dimensional geometry.[8] The primary advantages stemming from this unique structure include:

  • Enhanced Three-Dimensionality (High Fsp³): The quaternary spiroatom inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[9] A higher Fsp³ count is strongly correlated with improved clinical success, primarily due to the creation of more complex and specific molecular shapes that can lead to better ligand-receptor complementarity.[6][10]

  • Conformational Rigidity: The fusion of two rings through a single point severely restricts conformational freedom.[1] This rigidity can be highly advantageous, as it pre-organizes the molecule into a bioactive conformation for binding to a biological target, minimizing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[2]

  • Improved Physicochemical and Pharmacokinetic (ADME) Properties: The introduction of a spirocyclic motif can significantly modulate a molecule's properties. Studies have shown that replacing traditional heterocyclic rings (like piperazine or morpholine) with azaspirocycles can lead to decreased lipophilicity (lower logP/logD), increased aqueous solubility, and improved metabolic stability.[1][9] This is a critical aspect of hit-to-lead optimization.[1]

  • Exploration of Novel Chemical Space: The structural complexity of spirocycles allows chemists to explore uncharted areas of chemical space, providing opportunities to develop novel intellectual property (IP) and identify first-in-class drug candidates.[2][11]

Data Presentation: Impact on Physicochemical Properties

The following table summarizes the general trends observed when incorporating spirocyclic scaffolds as bioisosteric replacements for common, more flexible or planar fragments.

PropertyTypical Observation with Spirocycle IncorporationRationale
Solubility Often IncreasedDisruption of crystal packing due to 3D shape; introduction of polar heteroatoms.[1]
Lipophilicity (logP/logD) Often DecreasedHigher sp³ character and more defined polar/non-polar regions.[1][9]
Metabolic Stability Generally ImprovedThe quaternary spiro center and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[1]
Potency Can be Significantly IncreasedRigid conformation mimics the bioactive pose, leading to stronger binding affinity.[2][4]
Selectivity Often EnhancedThe precise 3D arrangement of functional groups allows for specific interactions with the target protein over off-targets.[10]

Architectures of Innovation: Key Synthetic Strategies

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the sterically demanding quaternary spirocenter.[8] However, the development of modern synthetic methodologies has made these scaffolds increasingly accessible.[12][13] This section outlines some of the fundamental and widely adopted strategies.

Spiro-Oxindoles: A Privileged Scaffold

Spiro-oxindoles are a prominent class of spirocyclic heterocycles found in numerous natural products and pharmacologically active compounds.[14][15] Their synthesis often relies on two primary strategies involving the versatile isatin (indole-2,3-dione) core.[16]

  • Strategy 1: Reactions of Alkylidene Oxindoles This approach uses a pre-formed alkylidene oxindole (a Michael acceptor) which undergoes reactions like cycloadditions or Michael additions to form the spirocycle.[16] This method is highly effective for creating densely functionalized structures with multiple stereocenters.[16]

  • Strategy 2: Reactions with Isatins Alternatively, isatin itself can be used as an electrophile. Nucleophilic addition to one of the carbonyls, followed by an intramolecular cyclization (annulation), is a powerful method to construct a variety of spiro-fused heterocycles.[16][17]

Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition for Spiro[pyrrolidine-3,3′-oxindole] Synthesis

This protocol is based on the highly successful three-component reaction for synthesizing spiro[pyrrolidine-3,3'-oxindole] derivatives, which are core structures in various alkaloids.[16]

Objective: To synthesize an enantiomerically enriched spiro[pyrrolidine-3,3′-oxindole] derivative via an organocatalyzed 1,3-dipolar cycloaddition.

Materials:

  • Isatin derivative (1.0 eq)

  • An α-amino acid (e.g., sarcosine, 1.2 eq)

  • An electron-deficient alkene (e.g., dimethyl maleate, 1.5 eq)

  • Chiral Phosphoric Acid Catalyst (e.g., BINOL-derived, 10 mol%)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Stirring plate and heating mantle

Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the isatin derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the chiral phosphoric acid catalyst (0.1 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Azomethine Ylide Formation: Heat the mixture to 80 °C with vigorous stirring. The isatin and amino acid will condense to form an azomethine ylide in situ. This step is crucial for the subsequent cycloaddition.

  • Cycloaddition: Once the initial reactants have dissolved and reacted (monitor by TLC, typically 1-2 hours), add the electron-deficient alkene (1.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spiro[pyrrolidine-3,3′-oxindole] product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Self-Validation: The success of this protocol is validated by the high diastereo- and enantioselectivity achieved, which is a direct consequence of the chiral catalyst creating a well-defined chiral environment for the cycloaddition.[16] The rigid transition state enforced by the catalyst ensures the formation of a specific stereoisomer.

Visualization: Synthetic Strategies for Spiro-Oxindoles

The following diagram illustrates the two primary disconnection approaches for synthesizing spiro-oxindoles.

G cluster_0 Spiro-Oxindole Core cluster_1 Strategy 1 cluster_2 Strategy 2 Spiro Spiro-Oxindole Product Alkylidene Alkylidene Oxindole (Electrophile) Alkylidene->Spiro Cycloaddition/ Michael Addition Reagent1 Nucleophile/ Dipolarophile Reagent1->Alkylidene Isatin Isatin (Electrophile) Isatin->Spiro Addition & Annulation Reagent2 Nucleophile Reagent2->Isatin

Caption: Key disconnection strategies for the synthesis of spiro-oxindoles.

Spirocycles in Action: Medicinal Chemistry Case Studies

The theoretical advantages of spirocyclic scaffolds have translated into numerous success stories in drug development, with several spirocycle-containing drugs on the market and many more in clinical trials.[6][18]

Spironolactone: A Classic Spiro-Steroid

Spironolactone is a well-established potassium-sparing diuretic and aldosterone antagonist used to treat conditions like heart failure and high blood pressure.[3][19] Its core structure features a steroidal backbone with a spiro-fused γ-lactone ring.[20] The rigid spirocyclic lactone is critical for its antagonist activity at the mineralocorticoid receptor. The synthesis of this complex molecule was a landmark achievement and underscored the therapeutic potential of spiro-heterocyclic systems.[6]

Ledipasvir: A Modern Antiviral

Ledipasvir is a component of the highly effective combination therapy for Hepatitis C virus (HCV) infection.[8] It is an inhibitor of the HCV NS5A protein. A key structural feature of Ledipasvir is a peripheral spirocycle. This element was introduced during the optimization process to enhance the molecule's physical properties and metabolic stability, demonstrating the power of spirocycles in modern lead optimization campaigns.[8]

Revumenib: A Breakthrough in Oncology

Recently approved by the FDA, Revumenib is a menin-KMT2A protein-protein interaction inhibitor for treating acute leukemia.[7] This drug incorporates a strained spiro-heterocycle. The inclusion of this rigid, three-dimensional scaffold was instrumental in achieving high potency and selectivity, highlighting the growing importance of strained spirocycles as bioisosteres in contemporary drug design.[7]

Visualization: The Drug Development Workflow

The integration of spirocyclic scaffolds into drug discovery follows a logical, iterative process.

G Hit Initial Hit (e.g., Planar Scaffold) Opt Lead Optimization Hit->Opt Poor ADME/ Low Potency Spiro Spirocyclic Analog (Scaffold Hop) Opt->Spiro Bioisosteric Replacement Spiro->Opt SAR Analysis Candidate Preclinical Candidate (Improved Properties) Spiro->Candidate Enhanced Potency, Selectivity, PK

Caption: Iterative cycle of lead optimization using spirocyclic scaffolds.

Future Perspectives and Conclusion

The momentum behind spirocyclic heterocycles in medicinal chemistry shows no signs of slowing. As our understanding of complex biological targets deepens, the need for molecular scaffolds that can precisely position functional groups in 3D space will only grow. Key future directions include:

  • Development of Novel Synthetic Methods: Continued innovation in catalysis and synthetic strategy will make ever more complex and diverse spirocyclic systems accessible.[13][21]

  • Expansion of Spirocyclic Building Blocks: The commercial availability of a wider range of chiral spirocyclic building blocks will further empower medicinal chemists to incorporate these motifs early in the discovery process.[1][21]

  • Application in New Therapeutic Areas: While already successful in areas like oncology and infectious disease, the unique properties of spirocycles make them attractive for challenging targets in neuroscience and immunology.[22][23]

References

The Three-Dimensional Landscape of 6-Oxa-2-azaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in contemporary drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. The 6-Oxa-2-azaspiro[3.4]octane core, an intriguing yet underexplored motif, presents a compelling framework for the design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the three-dimensional structure of 6-Oxa-2-azaspiro[3.4]octane derivatives. We will delve into the stereochemical intricacies of this scaffold, explore its conformational landscape through theoretical modeling and comparative analysis, and detail the experimental and computational methodologies required for its rigorous structural elucidation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this promising spirocyclic system.

Introduction: The Allure of Three-Dimensionality in Drug Design

The drive to escape the "flatland" of traditional aromatic and heteroaromatic scaffolds has led to a surge of interest in three-dimensional molecular frameworks. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for optimizing ligand-target interactions. The 6-Oxa-2-azaspiro[3.4]octane core, with its fused oxetane and azetidine rings, embodies these desirable characteristics, presenting a unique combination of structural constraints and opportunities for chemical diversification. Understanding the precise three-dimensional nature of this scaffold is the cornerstone of its rational application in drug design.

The Structural Core: Stereochemistry and Isomerism of 6-Oxa-2-azaspiro[3.4]octane

The fundamental structure of 6-Oxa-2-azaspiro[3.4]octane, with the IUPAC name 6-oxa-2-azaspiro[3.4]octane, consists of a four-membered azetidine ring and a five-membered tetrahydrofuran ring fused at a central spirocarbon. This spirocyclic nature introduces inherent chirality, even in the absence of other stereocenters, as the two rings are orthogonal to each other.

Derivatives of this core can exhibit multiple forms of isomerism:

  • Enantiomers: The parent, unsubstituted scaffold is chiral and can exist as a pair of enantiomers.

  • Diastereomers: Substitution on the rings can introduce additional stereocenters, leading to the possibility of diastereomers with distinct three-dimensional arrangements and, consequently, different biological activities.

The stereoselective synthesis of 6-Oxa-2-azaspiro[3.4]octane derivatives is therefore a critical consideration for any drug discovery program targeting this scaffold.

Conformational Landscape: A Theoretical and Comparative Perspective

While a definitive, high-resolution crystal structure for a 6-Oxa-2-azaspiro[3.4]octane derivative is not yet publicly available in the Cambridge Structural Database, we can infer key conformational features through theoretical modeling and by drawing comparisons with structurally related spirocyclic systems.

The four-membered azetidine ring is expected to be relatively planar, though slight puckering can occur. The five-membered tetrahydrofuran ring, however, is more flexible and can adopt several conformations, with the most common being the envelope (E) and twist (T) forms. The energy barrier between these conformations is typically low, and the preferred conformation will be influenced by the nature and position of substituents.

To illustrate the potential conformational dynamics, we can examine the computed 3D structure of the parent 6-Oxa-2-azaspiro[3.4]octane available from the PubChem database[1].

Experimental and Computational Workflows for Structural Elucidation

The determination of the precise three-dimensional structure of 6-Oxa-2-azaspiro[3.4]octane derivatives requires a combination of experimental and computational techniques.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information on the solid-state conformation, including precise bond lengths, bond angles, and torsional angles.

  • Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

While a crystal structure for the target scaffold is not yet available, a study on a related 9-oxa-6-azaspiro[4.5]decane derivative provides a valuable reference for the general structural features of such spirocyclic systems[2].

NMR Spectroscopy: Unraveling the Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution.

Standard 1D ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used to establish the covalent framework of the molecule and assign all proton and carbon resonances.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are crucial for determining through-space proximities between protons, which provides information about the molecule's conformation and the relative stereochemistry of substituents.

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A series of 2D NOESY and/or ROESY spectra are acquired with varying mixing times.

  • Data Analysis: The presence and intensity of cross-peaks are analyzed to identify protons that are close in space. This information is then used to build a 3D model of the molecule's predominant conformation in solution.

A detailed conformational analysis of related spirocyclic systems using NMR has been reported, demonstrating the power of this technique to elucidate preferred conformations[3].

Computational Chemistry: Modeling the Conformational Energy Landscape

Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative energies of different conformations.

  • Conformational Search: A systematic or random conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies of the conformers.

  • Population Analysis: The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

Structure-Activity Relationships: The Impact of 3D Geometry on Biological Function

The defined three-dimensional arrangement of functional groups on the 6-Oxa-2-azaspiro[3.4]octane scaffold is expected to have a profound impact on its biological activity. The orientation of substituents will govern the interactions with the target protein, influencing binding affinity and selectivity.

While specific structure-activity relationship (SAR) studies for this scaffold are still emerging, the principles of rational drug design suggest that:

  • Stereochemistry is Key: Different enantiomers and diastereomers are likely to exhibit significantly different biological activities.

  • Vectorial Projection of Substituents: The rigid spirocyclic core allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with specific pockets or residues in a binding site.

Synthesis of the 6-Oxa-2-azaspiro[3.4]octane Core

The synthesis of the 6-Oxa-2-azaspiro[3.4]octane core can be approached through various synthetic strategies. One notable method is the Staudinger synthesis, which has been applied to prepare a related 6-oxa-2-azaspiro[3.4]octan-1-one derivative[4]. This approach involves the [2+2] cycloaddition of a ketene with an imine.

G Start Starting Materials Imine Imine Formation Start->Imine Ketene Ketene Generation Start->Ketene Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine->Cycloaddition Ketene->Cycloaddition Product 6-Oxa-2-azaspiro[3.4]octan-1-one Cycloaddition->Product

Caption: Staudinger Synthesis Workflow.

Conclusion: A Scaffold with Untapped Potential

The 6-Oxa-2-azaspiro[3.4]octane core represents a promising scaffold for the development of novel therapeutics. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an attractive starting point for the design of new chemical entities. While a comprehensive experimental elucidation of its three-dimensional structure is a critical next step, the theoretical and comparative analyses presented in this guide provide a solid foundation for researchers to begin exploring the chemical space around this intriguing spirocycle. The detailed experimental and computational protocols outlined herein offer a roadmap for the rigorous structural characterization that will be essential for unlocking the full therapeutic potential of 6-Oxa-2-azaspiro[3.4]octane derivatives.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Putative Targets for 6-Oxa-2-azaspiro[3.4]octane-Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Oxa-2-azaspiro[3.4]octane scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and an azetidine ring, offers a unique topographical presentation of pharmacophoric elements, potentially leading to enhanced target affinity and selectivity. This guide provides a comprehensive analysis of high-potential therapeutic targets for molecules based on this scaffold, grounded in the known biological activities of structurally related compounds and the broader principles of spirocycle-driven drug design. We will delve into the rationale for target selection, provide detailed, field-tested protocols for target validation, and outline workflows for the de novo identification of novel protein partners. This document is intended to serve as a strategic resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising chemical space.

The Strategic Advantage of the 6-Oxa-2-azaspiro[3.4]octane Scaffold

Spirocyclic systems are increasingly sought-after in modern drug discovery. Their rigid, three-dimensional nature allows for a more precise and conformationally constrained presentation of substituents, which can lead to improved binding affinity and reduced off-target effects compared to more flexible or planar molecules. The 6-Oxa-2-azaspiro[3.4]octane core, in particular, combines the strained, polar oxetane ring with a versatile azetidine moiety. This combination offers several strategic advantages:

  • Enhanced sp³ Character: The high fraction of sp³-hybridized carbons imparts a three-dimensional geometry that can better complement the complex binding pockets of biological targets.

  • Metabolic Stability: The strained ring systems can influence metabolic stability, potentially leading to improved pharmacokinetic profiles.

  • Novel Chemical Space: This scaffold allows for the exploration of novel intellectual property landscapes.

  • Vectorial Diversity: The nitrogen and oxygen atoms, along with the spirocyclic core, provide multiple vectors for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.

High-Priority Putative Therapeutic Targets

Based on the pharmacological activities of structurally related spirocyclic compounds, two G-protein coupled receptors (GPCRs) emerge as high-priority targets for 6-Oxa-2-azaspiro[3.4]octane-based molecules: the M4 Muscarinic Acetylcholine Receptor (M4R) and the Mu-Opioid Receptor (MOR) .

M4 Muscarinic Acetylcholine Receptor (M4R): A Target for Neurological and Psychiatric Disorders

Therapeutic Rationale: The M4 muscarinic acetylcholine receptor is a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Activation of M4Rs in the striatum can modulate dopamine D1 receptor signaling, which is implicated in the positive symptoms of schizophrenia.[3] Furthermore, M4R activation has shown potential in improving cognitive deficits associated with schizophrenia (CIAS).[3][4] The development of selective M4R agonists is a key strategy to achieve antipsychotic and pro-cognitive effects while avoiding the dose-limiting side effects associated with non-selective muscarinic agents.[5][6]

Structure-Activity Relationship (SAR) Insights for Spirocyclic Agonists: The rigid nature of the 6-Oxa-2-azaspiro[3.4]octane scaffold can be leveraged to orient key pharmacophoric features in a manner that favors selective binding to the M4R orthosteric or allosteric sites. The azetidine nitrogen can serve as a key basic center for interaction with the canonical aspartate residue in the transmembrane domain 3 (TM3) of muscarinic receptors. The oxetane oxygen can act as a hydrogen bond acceptor, potentially interacting with residues in the binding pocket to enhance affinity and selectivity. The spirocyclic core itself can establish favorable van der Waals contacts within the receptor, and its rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Mu-Opioid Receptor (MOR): A Target for Pain Management

Therapeutic Rationale: The mu-opioid receptor is the primary target for the most effective analgesics, such as morphine.[7][8] MOR agonists work by activating G-protein coupled receptors (GPCRs) on nerve cells, leading to a reduction in the transmission of pain signals.[9] However, conventional opioids are associated with severe side effects, including respiratory depression, constipation, and addiction liability.[10] The development of novel MOR agonists with improved safety profiles is a major goal in pain research. Biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a promising strategy to separate the analgesic effects from the adverse effects.

Structure-Activity Relationship (SAR) Insights for Spirocyclic Agonists: The 6-Oxa-2-azaspiro[3.4]octane scaffold offers a unique platform for designing MOR agonists. The tertiary amine of the azetidine is a crucial feature for interaction with the MOR binding pocket. The spirocyclic framework can position aromatic or other functional groups in a precise spatial orientation to interact with key residues and achieve high affinity. The rigidity of the scaffold could also play a role in promoting a specific receptor conformation that leads to biased signaling, potentially favoring the G-protein pathway over β-arrestin recruitment.

Experimental Workflows for Target Validation

Once a putative target has been identified, a series of well-designed experiments are necessary to validate the interaction and functional effect of the 6-Oxa-2-azaspiro[3.4]octane-based molecules.

Validating M4 Muscarinic Receptor Agonism

A tiered approach is recommended, starting with binding assays to confirm target engagement, followed by functional assays to assess agonist activity.

3.1.1. Radioligand Binding Assay for M4R Affinity

This assay determines the binding affinity of a test compound to the M4 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Principle: The assay measures the displacement of a known high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from the M4 receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and a range of concentrations of the unlabeled test compound.

    • Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.

    • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

3.1.2. Functional Assay for M4R Agonist Activity (cAMP Inhibition)

M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: This assay measures the ability of a test compound to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the M4 receptor.

  • Protocol:

    • Cell Culture: Culture a cell line stably expressing the human M4 receptor in a 96-well plate.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

    • Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibitory effect).

Validating Mu-Opioid Receptor Agonism

Similar to M4R, a combination of binding and functional assays is essential for validating MOR agonists.

3.2.1. Radioligand Binding Assay for MOR Affinity

  • Principle: This assay is analogous to the M4R binding assay, but uses a radiolabeled MOR ligand, such as [³H]-DAMGO (a potent and selective MOR agonist).

  • Protocol: The protocol is similar to the M4R binding assay, with the substitution of M4R-expressing membranes and [³H]-N-methylscopolamine with MOR-expressing membranes and [³H]-DAMGO.

3.2.2. Functional Assays for MOR Agonist Activity

Two key functional assays are recommended to characterize MOR agonists: a cAMP inhibition assay to assess G-protein activation and a β-arrestin recruitment assay to investigate biased agonism.

a) cAMP Inhibition Assay for MOR:

  • Principle and Protocol: The principle and protocol are identical to the M4R cAMP inhibition assay, as MORs are also predominantly Gi/o-coupled.

b) β-Arrestin Recruitment Assay:

  • Principle: This assay measures the recruitment of β-arrestin to the activated MOR. Ligand-induced receptor activation leads to its phosphorylation and subsequent binding of β-arrestin. This interaction can be monitored using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

  • Protocol (Example using EFC):

    • Cell Line: Use a cell line engineered to co-express MOR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

    • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

    • Detection: Add the enzyme substrate and measure the product formation (e.g., via luminescence or colorimetry).

    • Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC₅₀ for β-arrestin recruitment. By comparing the potency and efficacy for G-protein activation (from the cAMP assay) and β-arrestin recruitment, a bias factor can be calculated to quantify the ligand's signaling bias.

De Novo Target Identification: Unveiling Novel Mechanisms of Action

While M4R and MOR represent high-probability targets, the 6-Oxa-2-azaspiro[3.4]octane scaffold may interact with other, unanticipated proteins. Chemical proteomics provides a powerful, unbiased approach to identify the molecular targets of bioactive small molecules.

Affinity-Based Protein Profiling (AfBPP)

Principle: AfBPP involves the use of a modified version of the bioactive compound (a "probe") to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified by mass spectrometry.

Workflow:

  • Probe Synthesis: Synthesize a derivative of the 6-Oxa-2-azaspiro[3.4]octane molecule that incorporates a reactive group (for covalent capture) or an affinity tag (e.g., biotin) for pull-down, connected via a linker that minimizes steric hindrance.

  • Incubation with Proteome: Incubate the probe with a cell or tissue lysate to allow for binding to target proteins.

  • Target Capture/Enrichment:

    • For biotinylated probes: Use streptavidin-coated beads to pull down the probe-protein complexes.

    • For probes with a photoreactive group: Expose the mixture to UV light to induce covalent cross-linking between the probe and its target proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified in the probe-treated sample with those from a control sample (e.g., treated with a non-tagged version of the compound or an inactive analog) to identify specific binding partners.

Data Presentation and Visualization

Quantitative Data Summary
Target Assay Parameter Example Value
M4RRadioligand BindingKi (nM)15
M4RcAMP InhibitionEC₅₀ (nM)50
MORRadioligand BindingKi (nM)25
MORcAMP InhibitionEC₅₀ (nM)100
MORβ-Arrestin RecruitmentEC₅₀ (nM)>1000
Signaling Pathway and Workflow Diagrams

M4 Muscarinic Receptor Signaling Pathway

M4R_Signaling Agonist 6-Oxa-2-azaspiro[3.4]octane Derivative M4R M4 Muscarinic Receptor (GPCR) Agonist->M4R Binds and Activates Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Dopamine Signaling) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Activation of the M4R by an agonist leads to Gi/o protein-mediated inhibition of adenylyl cyclase.

Affinity-Based Protein Profiling Workflow

AfBPP_Workflow cluster_Preparation Preparation cluster_Capture Target Capture cluster_Analysis Analysis Probe Tagged 6-Oxa-2-azaspiro[3.4]octane Probe Incubation Incubation Probe->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Pull_down Affinity Pull-down (e.g., Streptavidin Beads) Incubation->Pull_down Wash Washing Pull_down->Wash Elution Elution & Digestion Wash->Elution LC_MS LC-MS/MS Elution->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: A streamlined workflow for identifying protein targets using affinity-based protein profiling.

Future Directions and Conclusion

The 6-Oxa-2-azaspiro[3.4]octane scaffold holds considerable promise for the development of novel therapeutics. The initial focus on M4R and MOR is well-justified by existing data on related spirocyclic structures. Rigorous application of the target validation protocols outlined in this guide will be crucial in confirming these hypotheses and elucidating the pharmacological profiles of new chemical entities.

Furthermore, the unbiased approach of chemical proteomics should not be overlooked. The potential discovery of novel, unexpected targets could open up entirely new therapeutic areas for this versatile scaffold. As our understanding of the structure-activity relationships of 6-Oxa-2-azaspiro[3.4]octane derivatives grows, we anticipate the emergence of potent and selective modulators of key biological pathways, ultimately leading to the development of innovative medicines for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 6-Oxa-2-azaspiro[3.4]octane Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Linker Rigidity and Vectorality in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[4][]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed, there is a growing interest in incorporating more rigid motifs to gain better control over the spatial orientation of the two ligands.[6][7] Rigid linkers can reduce the entropic penalty of ternary complex formation and pre-organize the PROTAC into a bioactive conformation. The 6-Oxa-2-azaspiro[3.4]octane scaffold is an exemplary rigid linker that offers defined exit vectors for the attachment of the E3 ligase ligand and the target protein binder. Its spirocyclic nature imparts a three-dimensional architecture that can be advantageous for optimizing protein-protein interactions within the ternary complex.

This document provides detailed application notes and a comprehensive protocol for the synthesis of a model PROTAC utilizing the 6-Oxa-2-azaspiro[3.4]octane hemioxalate linker. We will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, by conjugating a JQ1-derived warhead with a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.[8][9]

Strategic Overview of the Synthetic Approach

The synthesis of the target PROTAC will be carried out in a stepwise manner, beginning with the functionalization of the 6-Oxa-2-azaspiro[3.4]octane linker. The general workflow is depicted in the diagram below. A key consideration is the strategic use of protecting groups to ensure selective functionalization of the linker at each step. The choice of coupling chemistry is also critical for achieving high yields and purity. In this protocol, we will utilize standard amide bond formation, a robust and widely used method in PROTAC synthesis.[10]

G cluster_0 Linker Preparation cluster_1 First Conjugation cluster_2 Second Conjugation cluster_3 Purification & Analysis Linker_Hemioxalate 6-Oxa-2-azaspiro[3.4]octane Hemioxalate Free_Amine_Linker Free Amine Linker Linker_Hemioxalate->Free_Amine_Linker Base Treatment Intermediate_1 Linker-E3 Ligase Conjugate Free_Amine_Linker->Intermediate_1 Amide Coupling E3_Ligase_Ligand Pomalidomide Derivative (with carboxylic acid) E3_Ligase_Ligand->Intermediate_1 Final_PROTAC Final BRD4-targeting PROTAC Intermediate_1->Final_PROTAC Amide Coupling Target_Binder BRD4 Binder (JQ1 derivative) (with carboxylic acid) Target_Binder->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS, NMR Purification->Analysis

Figure 1. Overall workflow for the synthesis of a BRD4-targeting PROTAC.

Materials and Reagents

ReagentSupplierPurpose
This compoundCommercial SourceRigid Linker
Pomalidomide-COOHCommercial SourceCRBN E3 Ligase Ligand
JQ1-COOHCommercial SourceBRD4 Target Protein Binder
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichNon-nucleophilic base
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)Sigma-AldrichPeptide coupling reagent
N,N-Dimethylformamide (DMF), anhydrousSigma-AldrichReaction solvent
Dichloromethane (DCM), anhydrousSigma-AldrichReaction and extraction solvent
Trifluoroacetic acid (TFA)Sigma-AldrichDeprotection reagent (if needed)
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ScientificAqueous workup
BrineFisher ScientificAqueous workup
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificDrying agent
High-Performance Liquid Chromatography (HPLC) systemWatersPurification
Liquid Chromatography-Mass Spectrometry (LC-MS) systemAgilentAnalysis
Nuclear Magnetic Resonance (NMR) spectrometerBrukerStructural confirmation

Experimental Protocols

Part 1: Preparation of the Free Amine Linker

The 6-Oxa-2-azaspiro[3.4]octane is supplied as a hemioxalate salt to improve its stability and handling. The first step is to liberate the free secondary amine for subsequent coupling reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of water.

  • Basification: Add saturated aqueous sodium bicarbonate solution (NaCHO₃) dropwise while stirring until the pH of the solution is basic (pH > 9).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of 6-Oxa-2-azaspiro[3.4]octane. This product is typically used immediately in the next step without further purification.

Causality: The basic conditions deprotonate the ammonium salt, yielding the free amine which is more soluble in organic solvents like DCM, allowing for its extraction from the aqueous phase.

Part 2: Synthesis of the Linker-Pomalidomide Intermediate

This step involves the coupling of the free amine linker to a pomalidomide derivative that has been functionalized with a carboxylic acid, a common attachment point for CRBN ligands.[1]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-COOH derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add PyBOP (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. This activates the carboxylic acid for amide bond formation.

  • Coupling: Add a solution of the free amine linker from Part 1 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure linker-pomalidomide intermediate.

Causality: PyBOP is an efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, forms an activated ester with the carboxylic acid of the pomalidomide derivative. This activated intermediate readily reacts with the nucleophilic secondary amine of the linker to form a stable amide bond.

Part 3: Synthesis of the Final BRD4-Targeting PROTAC

The final step is the conjugation of the linker-pomalidomide intermediate with a BRD4 binder, such as a JQ1 derivative with a carboxylic acid handle.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the JQ1-COOH derivative (1.0 eq) in anhydrous DMF.

  • Activation: Add PyBOP (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add a solution of the purified linker-pomalidomide intermediate from Part 2 (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Workup: Once the reaction is complete, perform an aqueous workup as described in Part 2.

  • Final Purification and Characterization: Purify the final PROTAC product by preparative HPLC. The purity and identity of the final compound should be confirmed by analytical LC-MS and NMR spectroscopy.

Causality: The same amide coupling strategy is employed here. The remaining amine on the linker-pomalidomide intermediate acts as the nucleophile to react with the activated carboxylic acid of the JQ1 derivative.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of the model BRD4-targeting PROTAC.

StepKey ReagentsSolventTypical Reaction TimeExpected YieldAnalytical Method
Part 1: Linker Preparation This compound, NaHCO₃Water/DCM30 minutes>95%-
Part 2: Intermediate Synthesis Free amine linker, Pomalidomide-COOH, PyBOP, DIPEADMF2-4 hours60-80%LC-MS, NMR
Part 3: Final PROTAC Synthesis Linker-pomalidomide intermediate, JQ1-COOH, PyBOP, DIPEADMF2-4 hours50-70%LC-MS, NMR, HPLC

Visualization of the PROTAC Mechanism

The synthesized PROTAC functions by inducing the proximity of BRD4 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Figure 2. Mechanism of action of the synthesized BRD4-targeting PROTAC.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of PROTACs using the rigid 6-Oxa-2-azaspiro[3.4]octane linker. The use of such conformationally constrained linkers is a promising strategy for enhancing the potency and selectivity of PROTACs. Further optimization of the linker length and attachment points, as well as the choice of E3 ligase and target protein binders, can be explored to develop novel protein degraders for a wide range of therapeutic targets. The principles of modular synthesis and rational design detailed herein serve as a valuable guide for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols for 6-Oxa-2-azaspiro[3.4]octane hemioxalate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1] This is primarily achieved through the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[4] A PROTAC is composed of three essential components: a ligand for the POI ("warhead"), a ligand for an E3 ligase ("anchor"), and a chemical linker that connects them.[5][6] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[7][8][9]

The Strategic Advantage of Spirocyclic Linkers in PROTAC Design

Historically, PROTAC linkers were often simple, flexible alkyl or polyethylene glycol (PEG) chains, chosen for their synthetic accessibility.[7][8] However, the field is rapidly evolving towards more sophisticated linker designs to overcome the limitations of flexible tethers, such as high conformational flexibility which can lead to an entropic penalty upon binding and poor physicochemical properties.[2][10]

Rigid linkers, particularly those incorporating spirocyclic scaffolds, offer significant advantages.[9][11] The 3D geometry of a spirocycle reduces the number of rotatable bonds, which can:

  • Pre-organize the PROTAC: A rigid linker can lock the warhead and anchor into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), reducing the entropic cost of binding.[2][9]

  • Enhance Selectivity: By constraining the possible orientations of the two ligands, a rigid linker can disfavor the formation of off-target ternary complexes.[2]

  • Improve Physicochemical Properties: The introduction of rigid, Fsp3-rich structures can improve metabolic stability and other drug-like properties compared to linear, flexible chains.[10]

6-Oxa-2-azaspiro[3.4]octane is a unique spirocyclic scaffold. Its inherent rigidity and defined three-dimensional structure make it an attractive building block for PROTAC linkers. The secondary amine provides a convenient handle for synthetic elaboration, allowing for its incorporation into the linker backbone to connect the two critical ligands of a PROTAC.

Proposed Application & Synthesis of a PROTAC Utilizing 6-Oxa-2-azaspiro[3.4]octane

We propose the use of 6-Oxa-2-azaspiro[3.4]octane as a core component in a PROTAC linker. The following is a representative, step-by-step protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. This protocol utilizes a derivative of JQ1 as the BRD4 warhead and pomalidomide as the CRBN ligand.

Protocol 1: Synthesis of a BRD4-Degrader with a 6-Oxa-2-azaspiro[3.4]octane Linker

This protocol describes a two-step sequential amide coupling process.

Causality and Experimental Choices:

  • Hemioxalate Salt to Free Base: The starting material is a hemioxalate salt, which enhances stability for storage. It must be converted to the free base form to expose the nucleophilic secondary amine for the coupling reaction. A mild inorganic base like potassium carbonate is sufficient for this purpose.

  • Orthogonal Protecting Groups: The synthesis relies on using a warhead and E3 ligase ligand with orthogonal functionalities (e.g., a carboxylic acid and a protected amine) to ensure sequential and controlled coupling.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without interfering with the coupling.

  • Purification: High-Performance Liquid Chromatography (HPLC) is essential for purifying the intermediate and final products to the high degree (>95%) required for biological assays.

Step 1.1: Free-Basing of 6-Oxa-2-azaspiro[3.4]octane hemioxalate

  • Dissolve this compound (1.0 eq) in a mixture of Dichloromethane (DCM) and water (1:1).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) and stir vigorously for 1 hour.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 6-Oxa-2-azaspiro[3.4]octane. Use immediately in the next step.

Step 1.2: Coupling of Warhead to the Spirocyclic Linker

  • Under a nitrogen atmosphere, dissolve the BRD4 warhead, (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][5][7]triazolo[4,3-a][2][7]diazepin-6-yl)acetic acid (JQ1-acid, 1.0 eq), in anhydrous Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the free-based 6-Oxa-2-azaspiro[3.4]octane (1.2 eq) in anhydrous DMF to the activated warhead solution.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Warhead-Linker intermediate.

Step 1.3: Coupling of E3 Ligase Ligand to Warhead-Linker Intermediate Note: This step assumes a pomalidomide derivative with a linker terminating in a carboxylic acid, e.g., 4-(2,6-dioxopiperidin-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

  • The secondary amine of the spirocycle is now acylated. The next coupling step would involve functionalizing the tetrahydrofuran ring of the spirocycle, which requires a more complex multi-step synthesis of the initial building block. A more direct approach uses a bifunctional linker attached to the spirocycle. For this protocol, we will assume a more synthetically tractable approach where the spirocycle is part of a larger linker construct that is sequentially coupled. A simplified, more common synthetic route involves coupling a bifunctional linker first to the warhead, then to the E3 ligase ligand. For the purpose of illustrating the use of the spirocycle, we will assume a derivative of the spirocycle is prepared with an appropriate functional group for coupling.

A more direct, plausible synthesis using the secondary amine: Revised Step 1.2: Couple a bifunctional linker (e.g., Boc-NH-PEG3-COOH) to the free-based spirocycle via amide coupling. Revised Step 1.3: Deprotect the Boc group to reveal a primary amine. Revised Step 1.4: Couple this amine to the JQ1-acid warhead. Revised Step 1.5: The other end of the bifunctional linker (now attached to the spirocycle) is then coupled to the pomalidomide derivative.

G

Protocol 2: Biochemical Evaluation of the Synthesized PROTAC

These assays are critical to confirm that the synthesized PROTAC can physically bridge the POI and the E3 ligase and induce the downstream ubiquitination cascade in a controlled, cell-free environment.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13][14]

Scientific Rationale:

  • This assay provides direct evidence of the PROTAC's primary mechanism: inducing proximity.

  • It allows for the quantitative determination of the ternary complex affinity (KD,ternary) and cooperativity (alpha), which are key parameters for optimizing PROTAC efficiency. A high TR-FRET signal indicates stable complex formation.

Materials:

  • Purified, His-tagged BRD4 protein

  • Purified, GST-tagged CRBN/DDB1 complex

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Fluorescein (FITC) or Alexa Fluor 488-conjugated anti-GST antibody (Acceptor)

  • Synthesized PROTAC

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well, low-volume, non-binding microplates

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins, antibodies, and PROTAC in assay buffer.

  • Assay Setup: In a 384-well plate, add the components in the following order:

    • Assay Buffer

    • His-BRD4 protein (final concentration ~5 nM)

    • GST-CRBN/DDB1 complex (final concentration ~10 nM)

    • Synthesized PROTAC (serially diluted, e.g., from 1 µM to 1 pM)

    • Tb-anti-His antibody (final concentration ~1 nM)

    • FITC-anti-GST antibody (final concentration ~20 nM)

  • Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 490 nm) and the acceptor's FRET-sensitized emission (e.g., 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm). Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex affinity.

Parameter Description Example Value
KD,ternary Dissociation constant of the ternary complex.25 nM
Alpha (α) Cooperativity factor. α > 1 indicates positive cooperativity.5.2
TR-FRET Signal Window Ratio of max signal to min signal.> 3-fold
In Vitro Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the enzymatic transfer of ubiquitin to the target protein.[15][16][17][18][19]

Scientific Rationale:

  • This assay serves as a functional confirmation that the PROTAC-induced complex is catalytically competent.

  • The appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI provides definitive evidence of the PROTAC's intended biochemical activity.

Materials:

  • Recombinant Human Ubiquitin Activating Enzyme (E1)

  • Recombinant Human UBE2D2 (E2)

  • Recombinant Human Ubiquitin

  • Recombinant GST-CRBN/DDB1/RBX1 complex (E3)

  • Recombinant His-BRD4 (Substrate)

  • Synthesized PROTAC

  • ATP solution (100 mM)

  • Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE loading buffer, primary antibody against His-tag, HRP-conjugated secondary antibody.

Procedure:

  • Reaction Setup: Assemble the reactions on ice in a total volume of 30-50 µL.

    • Add Ubiquitination Reaction Buffer.

    • Add E1 enzyme (~50 nM), E2 enzyme (~250 nM), and E3 complex (~100 nM).

    • Add Ubiquitin (~5 µM) and His-BRD4 substrate (~200 nM).

    • Add the synthesized PROTAC (at a fixed concentration, e.g., 100 nM) or vehicle control (DMSO).

    • Include a negative control reaction lacking ATP.

  • Initiation and Incubation: Initiate the reaction by adding ATP (final concentration 5 mM).

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an anti-His-tag primary antibody to detect the BRD4 substrate.

    • A successful reaction will show a ladder of high-molecular-weight bands above the unmodified His-BRD4 band in the PROTAC- and ATP-containing lane, indicating poly-ubiquitination.

Protocol 3: Cellular Evaluation of PROTAC Activity

These cell-based assays are essential to confirm that the PROTAC is cell-permeable and can induce degradation of the endogenous target protein in a relevant biological context.

Target Protein Degradation by Western Blot

Western blotting is the gold-standard method for visually confirming and quantifying the loss of a target protein in cells.[8][20]

Scientific Rationale:

  • Provides direct, visual evidence of protein loss.

  • Allows for the determination of key degradation parameters: DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal level of degradation achieved).

Materials:

  • Human cell line (e.g., HEK293T or a cancer cell line like MDA-MB-231)

  • Cell culture reagents

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere for 24 hours. Treat cells with a serial dilution of the PROTAC (e.g., from 1 µM to 0.1 nM) for a set time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary anti-BRD4 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities for BRD4 and the loading control.

    • Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Parameter Description Example Value
DC₅₀ Half-maximal degradation concentration.15 nM
Dₘₐₓ Maximum percentage of degradation.>95%
High-Throughput Degradation Assay (HiBiT System)

The HiBiT system is a sensitive, luminescence-based assay for quantifying protein levels in real-time in live cells, ideal for higher-throughput screening.[21][22][23]

Scientific Rationale:

  • Enables kinetic analysis of protein degradation, providing rate information that is not easily obtained from endpoint assays like Western Blot.

  • The use of CRISPR/Cas9 to tag the endogenous protein ensures that degradation is measured at physiological expression levels, avoiding overexpression artifacts.

Materials:

  • A cell line where the endogenous POI (e.g., BRD4) has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • LgBiT protein and Nano-Glo® Live Cell Substrate.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells into assay plates and allow them to adhere.

  • Compound Addition: Prepare serial dilutions of the PROTAC in culture medium and add them to the cells.

  • Detection Reagent Addition: Add the LgBiT protein and Nano-Glo® substrate mixture to the wells.

  • Kinetic Measurement: Immediately place the plate in a luminometer pre-heated to 37°C and measure luminescence at regular intervals (e.g., every 15 minutes) for several hours (e.g., 24 hours).

  • Data Analysis:

    • Normalize the luminescence signal at each time point to the time-zero reading for each well.

    • Plot the normalized luminescence against time to generate degradation kinetic curves.

    • From this data, calculate the rate of degradation, DC₅₀, and Dₘₐₓ.

G

References

Application Notes & Protocols: Strategic Amide Coupling with 6-Oxa-2-azaspiro[3.4]octane for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, moving beyond flat, two-dimensional molecules is paramount for accessing novel biological targets and improving pharmacological properties. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as powerful building blocks in this pursuit.[1][2] The 6-Oxa-2-azaspiro[3.4]octane motif, which uniquely combines an oxetane ring with an azetidine ring, offers a rigid and spatially defined framework. This structure enables the precise projection of functional groups into three-dimensional space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.[1]

The formation of an amide bond is arguably the most crucial and frequently performed reaction in drug discovery.[3] This guide provides a comprehensive protocol for the effective coupling of 6-Oxa-2-azaspiro[3.4]octane with carboxylic acids, delving into the mechanistic rationale behind reagent selection and offering field-proven troubleshooting advice for researchers aiming to incorporate this valuable scaffold into their molecular designs.

The Mechanistic Cornerstone of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. The primary obstacle is a rapid acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

Modern amide synthesis relies on coupling reagents that facilitate this activation. The most common classes are carbodiimides (e.g., EDC, DCC) and onium salts (phosphonium, e.g., PyBOP, or aminium/uronium, e.g., HATU, HBTU).[5][6]

The Carbodiimide Pathway: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then be attacked by the amine nucleophile (6-Oxa-2-azaspiro[3.4]octane) to yield the desired amide and a soluble urea byproduct.[8]

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction and complicates purification.[7][9] To mitigate this and enhance reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included. These additives rapidly convert the O-acylisourea into a less reactive but more stable active ester, which then cleanly reacts with the amine.[10][11] This two-step activation strategy is a cornerstone of reliable amide coupling.

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC (Carbodiimide) EDC->O_acyl HOBt_ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) HOBt HOBt (Additive) HOBt->HOBt_ester Amide Target Amide HOBt_ester->Amide + Amine Urea EDC Byproduct (Soluble Urea) HOBt_ester->Urea Amine 6-Oxa-2-azaspiro[3.4]octane Amine->Amide

Caption: General mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: HATU-Mediated Coupling

This protocol details a robust method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), an aminium-based reagent known for its high efficiency and rapid reaction times, especially with challenging substrates.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 6-Oxa-2-azaspiro[3.4]octane (or its hydrochloride salt, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and 6-Oxa-2-azaspiro[3.4]octane (1.1 eq).

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion, especially if the carboxylic acid is more valuable. An inert atmosphere prevents moisture from hydrolyzing the activated species.[13]

  • Solvent Addition: Dissolve the starting materials in anhydrous DMF (to a concentration of approx. 0.1 M).

    • Rationale: DMF is an excellent polar aprotic solvent that solubilizes a wide range of substrates and reagents. It must be anhydrous to prevent unwanted side reactions.[13]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring.

    • Rationale: DIPEA is a non-nucleophilic hindered base used to neutralize any acid salts (like the amine hydrochloride) and to deprotonate the carboxylic acid, facilitating its activation.[13] Cooling the reaction helps to control any exotherm and maintain the stability of the activated intermediate.

  • Activation & Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion. Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Rationale: HATU rapidly forms a highly reactive OAt-active ester with the carboxylic acid. The order of addition (base, then coupling reagent) is often crucial for optimal results.[13]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired amide product.[1]

    • Rationale: Column chromatography is typically necessary to remove the urea byproduct and any other impurities to yield a highly pure product.

Caption: Experimental workflow for HATU-mediated amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction success, yield, and cost.[5] The following table summarizes key features of widely used reagents.

Reagent (Acronym)ClassCo-Reagents / BaseKey AdvantagesPotential Drawbacks
EDC CarbodiimideHOBt, NHS / DIPEA, Et₃NWater-soluble byproducts (easy removal); cost-effective.[8][11]Lower reactivity than onium salts; risk of N-acylurea formation without additives.[9]
DCC CarbodiimideHOBt, DMAP / -Inexpensive; high reactivity.[4]Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[14]
HATU Aminium SaltDIPEA, Et₃NVery high reactivity, fast reactions; effective for hindered substrates.[12]Higher cost; can react with the N-terminus of peptides if used in excess.[11]
HBTU Aminium SaltHOBt / DIPEA, Et₃NHighly efficient and widely used; less expensive than HATU.[11]Slightly less reactive than HATU; potential for guanidinylation side reaction.
PyBOP Phosphonium SaltDIPEA, Et₃NHigh coupling efficiency; byproducts are generally less hazardous than BOP.[11]Can be less effective for highly hindered couplings compared to HATU.
T3P® Phosphonic AnhydridePyridine, Et₃NExcellent for preventing racemization; byproducts are water-soluble.[6]Often requires slightly elevated temperatures.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid. 2. Deactivation of coupling reagent by moisture. 3. Low nucleophilicity of the amine.[15] 4. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[13] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[13] 3. Increase reaction time or temperature (e.g., to 40-60 °C). 4. Use a less hindered base or a less coordinating solvent.
Formation of N-Acylurea Rearrangement of the O-acylisourea intermediate (with carbodiimides).[7]1. Ensure an additive like HOBt or NHS is used with EDC/DCC. 2. Add the amine to the reaction as soon as the active ester is formed.
Epimerization (Racemization) Over-activation or prolonged exposure to base, especially with chiral carboxylic acids.1. Use an additive known to suppress racemization (e.g., HOBt, Oxyma).[11] 2. Minimize reaction time and use the minimum necessary amount of base. 3. Consider using a reagent like T3P®, known for low racemization.
Difficult Purification 1. Insoluble urea byproduct (e.g., DCU from DCC). 2. Residual DMF in the final product.1. If using DCC, attempt to filter the DCU at the end of the reaction. Alternatively, switch to EDC or DIC where byproducts are more soluble.[11][14] 2. Perform multiple aqueous washes or a lyophilization step to remove DMF.

Conclusion

The 6-Oxa-2-azaspiro[3.4]octane scaffold is a valuable tool for introducing three-dimensionality into drug candidates. Successful incorporation of this moiety via amide bond formation is readily achievable with a rational selection of modern coupling reagents and careful adherence to optimized protocols. By understanding the underlying reaction mechanisms and anticipating potential challenges, researchers can efficiently synthesize novel amide derivatives, paving the way for the discovery of next-generation therapeutics. The protocols and insights provided herein serve as a robust starting point for scientists working at the forefront of pharmaceutical innovation.

References

Application Notes and Protocols for the Use of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Pursuit of Three-Dimensionality in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for drug discovery. A significant challenge in the development of kinase inhibitors is achieving high potency and selectivity, while maintaining favorable physicochemical and pharmacokinetic properties.[1][2] Over-reliance on flat, aromatic scaffolds has often led to compounds with poor solubility, off-target effects, and metabolic liabilities.

In recent years, there has been a paradigm shift towards the incorporation of three-dimensional (3D) scaffolds to overcome these limitations. Spirocyclic systems, in which two rings share a single atom, are particularly attractive in this regard.[3] The inherent rigidity and 3D nature of spirocycles can lock the conformation of a molecule, optimizing the presentation of key binding motifs to the target protein. This can lead to enhanced binding affinity, improved selectivity, and better drug-like properties.[3] An increased fraction of sp³-hybridized carbons, a characteristic of many spirocyclic scaffolds, has been correlated with a higher probability of clinical success.

This application note focuses on the utility of 6-Oxa-2-azaspiro[3.4]octane hemioxalate , a novel and versatile building block for the synthesis of next-generation kinase inhibitors. The unique architecture of this scaffold, combining an oxetane and an azetidine ring in a spirocyclic arrangement, offers a distinct vectoral orientation for substituents, enabling fine-tuning of interactions within the kinase active site. We will provide a detailed overview of its properties, a robust synthetic protocol, and its application in the design and evaluation of a hypothetical kinase inhibitor.

Chemical and Physical Properties of this compound

6-Oxa-2-azaspiro[3.4]octane is a saturated heterocyclic compound with a molecular weight of 113.16 g/mol (free base). The hemioxalate salt is a stable, crystalline solid that is more amenable to handling and formulation than the free base.

PropertyValueSource
Molecular Formula (Free Base)C₆H₁₁NOPubChem CID: 55279769[4]
Molecular Weight (Free Base)113.16 g/mol PubChem CID: 55279769[4]
XLogP3 (Free Base)-0.3PubChem CID: 55279769[4]
Hydrogen Bond Donor Count (Free Base)1PubChem CID: 55279769[4]
Hydrogen Bond Acceptor Count (Free Base)2PubChem CID: 55279769[4]

The presence of the oxetane ring introduces a degree of polarity and potential for hydrogen bonding, while the secondary amine of the azetidine ring provides a convenient handle for further chemical elaboration.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the corresponding ketone, 6-Oxaspiro[3.4]octan-2-one. The first step is a reductive amination to form the free base, followed by salt formation with oxalic acid.

Protocol 1: Synthesis of 6-Oxa-2-azaspiro[3.4]octane (Free Base)

This protocol describes the reductive amination of 6-Oxaspiro[3.4]octan-2-one using sodium cyanoborohydride.

Materials:

  • 6-Oxaspiro[3.4]octan-2-one

  • Ammonium acetate or 7N ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or 7N ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Oxa-2-azaspiro[3.4]octane as a free base.[5]

Protocol 2: Formation of this compound

This protocol describes the formation of the hemioxalate salt from the free base.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (free base)

  • Oxalic acid

  • Isopropanol (IPA)

  • Diethyl ether

Procedure:

  • Dissolve the 6-Oxa-2-azaspiro[3.4]octane free base (1.0 eq) in a minimal amount of isopropanol.

  • In a separate flask, dissolve oxalic acid (0.5 eq) in isopropanol.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • A white precipitate should form. If no precipitate forms, the addition of diethyl ether can facilitate precipitation.[6]

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white crystalline solid.

G cluster_0 Synthesis of 6-Oxa-2-azaspiro[3.4]octane Free Base cluster_1 Hemioxalate Salt Formation Start 6-Oxaspiro[3.4]octan-2-one Imine_Formation Imine Formation (Ammonium Acetate/Ammonia in MeOH) Start->Imine_Formation Reduction Reductive Amination (NaBH3CN) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Free_Base 6-Oxa-2-azaspiro[3.4]octane Purification->Free_Base Salt_Start 6-Oxa-2-azaspiro[3.4]octane Free_Base->Salt_Start Salt_Formation Addition of Oxalic Acid (in Isopropanol) Salt_Start->Salt_Formation Precipitation Precipitation Salt_Formation->Precipitation Isolation Filtration & Drying Precipitation->Isolation Final_Product This compound Isolation->Final_Product

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Development: A Hypothetical Example

To illustrate the utility of this compound, we present a hypothetical kinase inhibitor, "SpiroKinib," designed to target a generic tyrosine kinase (TK) implicated in a cancer signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds TK Tyrosine Kinase (Target) RTK->TK Activates Substrate Substrate TK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation SpiroKinib SpiroKinib (Hypothetical Inhibitor) SpiroKinib->TK Inhibits

Caption: Inhibition of a generic kinase signaling pathway by "SpiroKinib".

Protocol 3: Synthesis of "SpiroKinib"

This protocol describes the coupling of 6-Oxa-2-azaspiro[3.4]octane with a hypothetical carboxylic acid fragment, "Fragment A," which is designed to bind to the hinge region of the target kinase.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane

  • "Fragment A" (a suitable carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of "Fragment A" (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 6-Oxa-2-azaspiro[3.4]octane (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain "SpiroKinib."[5]

Biological Evaluation of "SpiroKinib"

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the in vitro potency of "SpiroKinib" against the target tyrosine kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[5]

Materials:

  • "SpiroKinib" and other test compounds

  • Target Tyrosine Kinase (recombinant)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of "SpiroKinib" in kinase assay buffer.

  • In a 384-well plate, add the test compound, the target kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[7]

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[7]

  • Incubate at room temperature for 40 minutes.[7]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Incubate at room temperature for 30-60 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of "SpiroKinib" on a cancer cell line that is dependent on the target kinase signaling pathway. The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • "SpiroKinib"

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of "SpiroKinib" and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[9]

  • The viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Data Summary

The following tables present hypothetical data for "SpiroKinib" and a comparator compound lacking the spirocyclic scaffold.

Table 1: In Vitro Kinase Inhibition

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase X IC₅₀ (nM)Selectivity (Fold)
SpiroKinib 151500100
Comparator502505

Table 2: Anti-proliferative Activity

CompoundCancer Cell Line GI₅₀ (nM)
SpiroKinib 120
Comparator850

Conclusion

This compound is a valuable and versatile building block for the development of novel kinase inhibitors. Its unique three-dimensional structure can impart improved potency, selectivity, and cellular activity, as illustrated by our hypothetical inhibitor, "SpiroKinib." The protocols provided herein offer a comprehensive guide for the synthesis of this scaffold and its incorporation into a drug discovery workflow, as well as for the subsequent biological evaluation of the resulting compounds. The exploration of such novel 3D scaffolds is a promising strategy for overcoming the limitations of traditional kinase inhibitors and for the development of new and effective therapies.

References

An Experimental Guide to the N-Functionalization of 6-Oxa-2-azaspiro[3.4]octane: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Oxa-2-azaspiro[3.4]octane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as privileged structures in this pursuit.[1] The rigid framework of these molecules allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

The 6-oxa-2-azaspiro[3.4]octane motif, a unique scaffold featuring a tetrahydrofuran ring fused to an azetidine ring via a spirocenter, is a particularly intriguing building block. Its structure imparts a significant degree of sp3 character, a feature often correlated with improved clinical success rates for drug candidates. This guide provides a comprehensive overview of the N-functionalization of 6-oxa-2-azaspiro[3.4]octane, offering detailed experimental protocols and scientific rationale to empower researchers in the synthesis of novel and diverse molecular libraries for drug discovery programs.

Workflow Overview: From Precursor to Functionalized Derivatives

The journey to a library of N-functionalized 6-oxa-2-azaspiro[3.4]octane derivatives begins with the synthesis of the core scaffold. A common and logical synthetic route commences with the ketone precursor, 6-oxaspiro[3.4]octan-2-one. This ketone can be transformed into the pivotal secondary amine, 6-oxa-2-azaspiro[3.4]octane, via reductive amination. Once obtained, the secondary amine serves as a versatile handle for a variety of N-functionalization reactions, including acylation, alkylation, arylation, and sulfonylation.

Workflow Start 6-Oxaspiro[3.4]octan-2-one Amine 6-Oxa-2-azaspiro[3.4]octane Start->Amine Reductive Amination Acylation N-Acylation Amine->Acylation Alkylation N-Alkylation Amine->Alkylation Arylation N-Arylation Amine->Arylation Sulfonylation N-Sulfonylation Amine->Sulfonylation Library Diverse Compound Library Acylation->Library Alkylation->Library Arylation->Library Sulfonylation->Library

Caption: General workflow for the synthesis of a diverse library of N-functionalized 6-oxa-2-azaspiro[3.4]octane derivatives.

Synthesis of the Core Scaffold: 6-Oxa-2-azaspiro[3.4]octane

The synthesis of the secondary amine is a critical first step. While several routes to spirocyclic amines exist, a practical approach for 6-oxa-2-azaspiro[3.4]octane involves the reductive amination of its ketone precursor.

Protocol 1: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one

This protocol describes a general method for the synthesis of 6-oxa-2-azaspiro[3.4]octane from 6-oxaspiro[3.4]octan-2-one using a one-pot procedure.[2][3][4]

Reaction Scheme:

Materials:

  • 6-Oxaspiro[3.4]octan-2-one

  • Ammonium acetate or Ammonia in Methanol (7 N)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[2][3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 6-oxa-2-azaspiro[3.4]octane by flash column chromatography on silica gel.

N-Functionalization Methodologies

The secondary amine of the 6-oxa-2-azaspiro[3.4]octane scaffold is a versatile nucleophile, enabling a wide array of functionalization reactions.

N-Acylation: Formation of Amide Bonds

N-acylation is a robust and widely used transformation to introduce a diverse range of substituents. The choice of coupling reagent is critical for achieving high yields, especially with sterically hindered or electron-deficient substrates.

Acylation_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Activation Amine 6-Oxa-2-azaspiro[3.4]octane Coupling Amide Coupling Amine->Coupling Activation->Coupling Product N-Acyl-6-oxa-2- azaspiro[3.4]octane Coupling->Product

Caption: Workflow for the N-acylation of 6-oxa-2-azaspiro[3.4]octane.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates, due to its rapid activation of carboxylic acids and suppression of racemization.[5][6]

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 N HCl or saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add DIPEA (2.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid. This pre-activation step is crucial to avoid unwanted side reactions.

  • Add a solution of 6-oxa-2-azaspiro[3.4]octane (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 N HCl (or saturated NH₄Cl), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling ReagentBaseSolventTypical Reaction TimeTypical YieldReference
HATU DIPEADMF, DCM1-12 hHigh[5][6]
HOBt/EDC DIPEADMF, DCM12-24 hGood to High[7]
Acid Chloride TriethylamineDCM1-4 hGood to High[8]
N-Alkylation: Introducing Alkyl Substituents

Direct N-alkylation with alkyl halides or reductive amination with aldehydes/ketones are common methods for introducing alkyl groups onto the nitrogen atom.

This method is a straightforward approach for introducing simple alkyl groups.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-oxa-2-azaspiro[3.4]octane (1.0 eq) in acetonitrile or THF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter off the inorganic salts if necessary.

  • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure, add water, and extract with ethyl acetate. If in a water-immiscible solvent, wash the reaction mixture with water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-alkylated product by flash column chromatography.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[9][10][11] The choice of palladium precursor, ligand, and base is critical for the success of this reaction.

Buchwald_Hartwig Aryl_Halide Aryl Halide (Ar-X) Coupling Cross-Coupling Aryl_Halide->Coupling Amine 6-Oxa-2-azaspiro[3.4]octane Amine->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product N-Aryl-6-oxa-2- azaspiro[3.4]octane Coupling->Product

Caption: Key components of the Buchwald-Hartwig N-arylation reaction.

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 6-oxa-2-azaspiro[3.4]octane.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane

  • Aryl halide (e.g., aryl bromide)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl halide (1.0 eq) and 6-oxa-2-azaspiro[3.4]octane (1.2 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-aryl product by flash column chromatography.

N-Sulfonylation: Synthesizing Sulfonamides

The reaction of the amine with a sulfonyl chloride in the presence of a base is the most common method for the preparation of sulfonamides.

This protocol outlines the synthesis of N-sulfonylated derivatives of 6-oxa-2-azaspiro[3.4]octane.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 N HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-oxa-2-azaspiro[3.4]octane (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until completion as monitored by TLC or LC-MS.

  • Wash the reaction mixture with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Data Summary and Characterization

The following table provides a hypothetical summary of expected outcomes for the N-functionalization of 6-oxa-2-azaspiro[3.4]octane based on general knowledge of these reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

FunctionalizationReagent/Catalyst SystemProduct StructureExpected Yield Range
N-Acetylation Acetyl Chloride/TEAN-acetyl-6-oxa-2-azaspiro[3.4]octane85-95%
N-Benzylation Benzyl Bromide/K₂CO₃N-benzyl-6-oxa-2-azaspiro[3.4]octane70-90%
N-Phenylation Phenyl Bromide, Pd₂(dba)₃/Xantphos, NaOtBuN-phenyl-6-oxa-2-azaspiro[3.4]octane60-85%
N-Tosylation Tosyl Chloride/PyridineN-tosyl-6-oxa-2-azaspiro[3.4]octane80-95%

Characterization of N-Functionalized Products:

  • ¹H NMR: Appearance of new signals corresponding to the introduced functional group (e.g., aromatic protons for N-aryl derivatives, methyl protons for N-acetyl derivatives). Shifts in the signals of the protons on the spirocyclic core adjacent to the nitrogen are also expected.

  • ¹³C NMR: Appearance of new carbon signals from the added substituent.

  • HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the expected product.

Conclusion and Future Outlook

The 6-oxa-2-azaspiro[3.4]octane scaffold represents a valuable and underexplored building block in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the N-functionalization of this unique amine, enabling the creation of diverse libraries of novel compounds. The inherent three-dimensionality and desirable physicochemical properties of this spirocycle make it an attractive starting point for the development of next-generation therapeutics. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for the discovery of new bioactive molecules.

References

Application Note: 6-Oxa-2-azaspiro[3.4]octane Hemioxalate as a Novel Scaffold for Rigid Linker Design in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Beyond the Flexible Tether in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] A PROTAC molecule is composed of three distinct components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[4]

While initial efforts in PROTAC design often utilized flexible linkers like polyethylene glycol (PEG) or alkyl chains, the field is increasingly recognizing the linker as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5][6] The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of ubiquitin transfer.[6][7] An overly flexible linker can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[5] Conversely, a well-designed rigid linker can "pre-organize" the PROTAC into a conformation favorable for ternary complex formation, enhancing potency and stability.[5][8]

Spirocyclic scaffolds are emerging as privileged structures in medicinal chemistry due to their inherent three-dimensionality and rigidity.[9][10] Incorporating spirocycles into PROTAC linkers can enhance the fraction of sp3-hybridized carbons (Fsp3), a property often correlated with improved clinical success.[11] Furthermore, the defined conformational restraint of spirocycles can improve metabolic stability, solubility, and the overall pharmacokinetic profile of the PROTAC molecule.[11][12]

This application note introduces 6-Oxa-2-azaspiro[3.4]octane hemioxalate , a novel building block for constructing rigid and spatially-defined linkers in PROTACs. We will provide a detailed, exemplary protocol for its incorporation into a model PROTAC targeting the BET bromodomain protein BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase. This guide will also detail the necessary biochemical, biophysical, and cellular assays required to validate the performance of the resulting PROTAC.

The Strategic Advantage of the 6-Oxa-2-azaspiro[3.4]octane Scaffold

The 6-Oxa-2-azaspiro[3.4]octane core offers several advantages for PROTAC linker design:

  • Conformational Rigidity: The spirocyclic nature of the scaffold reduces the number of rotatable bonds compared to traditional aliphatic or PEG linkers. This rigidity helps to minimize the entropic cost of ternary complex formation and can lead to more stable and productive protein-protein interactions.[5][8]

  • Three-Dimensional Diversity: The scaffold projects functional groups in distinct three-dimensional vectors, enabling a more precise exploration of the optimal geometry for ternary complex formation.[9]

  • Improved Physicochemical Properties: The introduction of the sp3-rich spirocycle can lead to improved solubility and metabolic stability while modulating lipophilicity.[12]

  • Synthetic Tractability: The secondary amine of the 2-azaspiro[3.4]octane core provides a versatile handle for synthetic elaboration, allowing for straightforward coupling to both the POI and E3 ligase ligands.

Below is a diagram illustrating the conceptual integration of the spirocyclic scaffold into a PROTAC architecture.

G cluster_0 PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand (e.g., JQ1) Linker_Core 6-Oxa-2-azaspiro[3.4]octane Core POI_Ligand->Linker_Core Amide Bond E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Linker_Core->E3_Ligand Amide Bond

Caption: Conceptual structure of a PROTAC incorporating the 6-Oxa-2-azaspiro[3.4]octane core.

Experimental Protocols: Synthesis and Characterization

This section outlines a comprehensive workflow for the synthesis and evaluation of a model PROTAC, named SpiroTAC-BRD4-VHL , utilizing the this compound building block.

Part 1: Synthesis of SpiroTAC-BRD4-VHL

The synthesis is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand.

G Start 6-Oxa-2-azaspiro[3.4]octane hemioxalate Step1 Couple to Functionalized VHL Ligand Start->Step1 Intermediate Spiro-Linker-VHL Conjugate Step1->Intermediate Step2 Couple to Functionalized JQ1 Intermediate->Step2 Final SpiroTAC-BRD4-VHL (Final Product) Step2->Final

Caption: Synthetic workflow for the construction of SpiroTAC-BRD4-VHL.

Protocol 1.1: Synthesis of the Spiro-Linker-VHL Intermediate

Causality: This initial step involves coupling the spirocyclic core to a VHL ligand functionalized with a carboxylic acid. Standard amide bond formation chemistry is employed.

  • Reagents and Materials:

    • This compound

    • VHL ligand with a terminal carboxylic acid (e.g., a derivative of VH032)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of this compound (1.1 eq) and additional DIPEA (2.0 eq) in DMF to the reaction mixture. d. Stir at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the Spiro-Linker-VHL intermediate.

Protocol 1.2: Synthesis of the Final SpiroTAC-BRD4-VHL

Causality: The second coupling step attaches the POI ligand, in this case a derivative of the BRD4 inhibitor JQ1 bearing a carboxylic acid, to the remaining reactive amine on the spiro-linker-VHL intermediate.

  • Reagents and Materials:

    • Spiro-Linker-VHL intermediate (from Protocol 1.1)

    • JQ1-acid

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure: a. To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of the Spiro-Linker-VHL intermediate (1.0 eq) in DMF to the activated JQ1-acid mixture. d. Stir at room temperature for 4-6 hours, monitoring by LC-MS. e. Work-up the reaction as described in Protocol 1.1, step (e). f. Purify the final product by preparative HPLC to obtain SpiroTAC-BRD4-VHL with high purity (>95%).

Part 2: Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for PROTAC activity.[] We will use Surface Plasmon Resonance (SPR) to measure the binding affinities and cooperativity of complex formation.

Protocol 2.1: Surface Plasmon Resonance (SPR) Analysis

Causality: SPR allows for the real-time, label-free analysis of biomolecular interactions. By immobilizing the E3 ligase and flowing over the POI and PROTAC, we can determine the kinetics and affinity of both binary and ternary complex formation.[14][15]

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit

    • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

    • Purified recombinant BRD4 bromodomain (BRD4-BD1 or BD2)

    • SpiroTAC-BRD4-VHL

  • Procedure: a. Immobilization: Immobilize the VBC complex onto a CM5 sensor chip via standard amine coupling. b. Binary Affinity (PROTAC to VBC): Inject serial dilutions of SpiroTAC-BRD4-VHL over the VBC-immobilized surface to determine the binary dissociation constant (K_D). c. Binary Affinity (PROTAC to BRD4): In a separate experiment, immobilize BRD4 and flow over SpiroTAC-BRD4-VHL. Alternatively, use a solution-based affinity measurement if immobilization affects protein integrity. d. Ternary Complex Formation: Co-inject a constant concentration of BRD4 with varying concentrations of SpiroTAC-BRD4-VHL over the VBC-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation. e. Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate K_D values. Calculate the cooperativity factor (α), where α = (K_D of PROTAC for VBC) / (K_D of PROTAC-BRD4 complex for VBC). An α value > 1 indicates positive cooperativity.

Table 1: Hypothetical Biophysical Data for SpiroTAC-BRD4-VHL

InteractionK_D (nM)Cooperativity (α)
SpiroTAC <> VBC (Binary)50-
SpiroTAC <> BRD4 (Binary)25-
VBC-SpiroTAC <> BRD4 (Ternary)105

This table presents expected, not actual, data to illustrate the desired outcome of a successful rigid-linker PROTAC.

Part 3: Cellular Characterization of PROTAC Activity

The ultimate validation of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol 3.1: Western Blotting for BRD4 Degradation

Causality: This is the gold-standard assay to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.[16][17]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa or MCF-7) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of SpiroTAC-BRD4-VHL (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Immunoblotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. d. Incubate with a loading control primary antibody (e.g., GAPDH or β-actin). e. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the BRD4 signal to the loading control signal. c. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and D_max (maximum degradation).

Protocol 3.2: NanoBRET™ Target Engagement Assay

Causality: This live-cell assay can measure the engagement of the PROTAC with its targets (BRD4 and VHL) inside the cell, providing valuable information on cell permeability and intracellular target binding.[17][18]

  • Principle:

    • A NanoLuc® luciferase-tagged version of the target protein (e.g., BRD4-NLuc) is expressed in cells.

    • A fluorescent tracer that binds to the target is added.

    • In the absence of a competing compound, BRET occurs between the luciferase and the tracer.

    • The PROTAC competes with the tracer for binding, disrupting BRET in a dose-dependent manner.

  • Procedure Outline: a. Transfect cells with a vector expressing the NLuc-fusion protein (e.g., BRD4-NLuc or VHL-NLuc). b. Plate the transfected cells in a 96-well plate. c. Add the specific NanoBRET™ tracer and varying concentrations of SpiroTAC-BRD4-VHL. d. Add the Nano-Glo® substrate and measure the donor and acceptor emission signals. e. Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC₅₀.

Table 2: Hypothetical Cellular Assay Data for SpiroTAC-BRD4-VHL

AssayCell LineParameterValue
Western BlotHeLaDC₅₀15 nM
Western BlotHeLaD_max>90%
NanoBRET™ (BRD4)HEK293TIC₅₀30 nM
NanoBRET™ (VHL)HEK293TIC₅₀75 nM

This table presents expected, not actual, data. A potent PROTAC would exhibit low nanomolar DC₅₀ and high D_max values.

Conclusion and Future Directions

The strategic incorporation of rigid scaffolds like 6-Oxa-2-azaspiro[3.4]octane into PROTAC linkers represents a significant step towards the rational design of next-generation protein degraders. By reducing conformational flexibility and providing defined three-dimensional geometry, these linkers can enhance the formation and stability of the critical ternary complex, leading to improved degradation efficacy.[5][8][19] The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of PROTACs containing this novel spirocyclic core. Successful validation through the described biophysical and cellular assays would confirm the utility of this building block and pave the way for its broader application in developing potent and selective therapeutics for a range of diseases.

References

The Strategic Incorporation of 6-Oxa-2-azaspiro[3.4]octane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Lead Optimization

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new chemical space and address the challenges of modern drug discovery.[1] Among these scaffolds, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and provide well-defined exit vectors for substituent placement.[2][3]

This guide focuses on the 6-oxa-2-azaspiro[3.4]octane motif, a unique and underexplored scaffold that offers a compelling combination of structural features for lead optimization. Its inherent rigidity, conferred by the spirocyclic fusion of an oxetane and an azetidine ring, allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the increased sp3 character of this scaffold can contribute to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are often correlated with higher clinical success rates.[2][4]

This document provides a comprehensive overview of the synthetic strategies for incorporating the 6-oxa-2-azaspiro[3.4]octane moiety into lead compounds, complete with detailed protocols and the underlying scientific rationale.

Rationale for Employing 6-Oxa-2-azaspiro[3.4]octane in Drug Design

The decision to incorporate a 6-oxa-2-azaspiro[3.4]octane scaffold into a lead compound is driven by several key considerations in medicinal chemistry:

  • Bioisosteric Replacement: This spirocycle can serve as a bioisostere for more common, conformationally flexible motifs like piperidine or morpholine.[3] This substitution can maintain or improve biological activity while altering physicochemical properties to overcome liabilities such as poor solubility, metabolic instability, or off-target effects.

  • Conformational Constraint: The rigid nature of the spiro[3.4]octane system restricts the conformational freedom of the molecule. This can lock the bioactive conformation, leading to a more favorable entropy of binding and, consequently, higher potency.

  • Vectorial Exploration of Chemical Space: The well-defined geometry of the 6-oxa-2-azaspiro[3.4]octane scaffold provides distinct vectors for substituent placement. This allows for a systematic exploration of the surrounding chemical space to optimize interactions with the biological target.

  • Improved Physicochemical Properties: The introduction of sp3-rich scaffolds generally leads to a decrease in planarity and an increase in aqueous solubility.[4] This can improve the overall druglikeness of a compound and enhance its pharmacokinetic profile.

Synthesis of the 6-Oxa-2-azaspiro[3.4]octane Core

While the 6-oxa-2-azaspiro[3.4]octane scaffold is becoming more accessible, its synthesis often requires a multi-step approach. A common strategy involves the initial construction of a precursor, such as 6-oxaspiro[3.4]octan-2-one, which can then be converted to the corresponding amine for further functionalization.[2]

G start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 ketone 6-Oxaspiro[3.4]octan-2-one step1->ketone step2 Reductive Amination ketone->step2 amine 6-Oxa-2-azaspiro[3.4]octane step2->amine

Key Synthetic Strategies for Incorporation

Once the 6-oxa-2-azaspiro[3.4]octane core, or a suitable precursor, is in hand, several robust synthetic methodologies can be employed to incorporate it into a lead compound. The secondary amine of the azetidine ring is the primary handle for functionalization.

Reductive Amination: Forging Alkyl-Nitrogen Bonds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This strategy is ideal for linking the 6-oxa-2-azaspiro[3.4]octane motif to a carbonyl-containing fragment of the lead compound.

Causality Behind Experimental Choices: The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride source. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. Sodium cyanoborohydride is another effective option. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to favor iminium ion formation.

Protocol 1: General Procedure for Reductive Amination

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a solution of 6-oxa-2-azaspiro[3.4]octane in DCM, add the aldehyde or ketone.

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Coupling: Constructing Amide Linkages

Amide bond formation is another ubiquitous reaction in drug discovery. This method is employed to couple the 6-oxa-2-azaspiro[3.4]octane with a carboxylic acid-containing portion of the lead compound.

Causality Behind Experimental Choices: A wide array of coupling reagents are available, with common choices including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole). These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. The addition of a non-nucleophilic base is necessary to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic state.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU or EDC/HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in DMF or DCM, add the coupling reagent (HATU or EDC/HOBt).

  • Add the non-nucleophilic base (DIPEA or TEA) to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 6-oxa-2-azaspiro[3.4]octane to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Buchwald-Hartwig Amination: Forming Aryl-Nitrogen Bonds

For the incorporation of the 6-oxa-2-azaspiro[3.4]octane moiety onto an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is a powerful and versatile tool.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp2)-N bonds under relatively mild conditions.

Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos being commonly employed to promote the reductive elimination step and prevent beta-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to facilitate the deprotonation of the coordinated amine.

G reagents 6-Oxa-2-azaspiro[3.4]octane + Aryl Halide/Triflate catalyst Pd Catalyst + Ligand (e.g., Pd2(dba)3 + XPhos) reagents->catalyst Reaction Mixture base Base (e.g., NaOtBu) catalyst->base solvent Solvent (e.g., Toluene) base->solvent product N-Aryl-6-oxa-2-azaspiro[3.4]octane solvent->product Heat

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (1.2 eq)

  • Aryl Halide or Aryl Triflate (1.0 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a reaction vessel, combine the aryl halide or triflate, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the 6-oxa-2-azaspiro[3.4]octane and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a template for summarizing key quantitative data for newly synthesized compounds incorporating the 6-oxa-2-azaspiro[3.4]octane scaffold.

Compound IDSynthetic StrategyYield (%)Purity (%)Target Affinity (IC₅₀/Kᵢ, nM)Key Physicochemical Properties (cLogP, TPSA, etc.)
Example-1 Reductive Amination75>98502.5, 65
Example-2 Amide Coupling82>99252.8, 85
Example-3 Buchwald-Hartwig65>971003.2, 60

Future Perspectives and Conclusion

The 6-oxa-2-azaspiro[3.4]octane scaffold represents a valuable, yet still relatively untapped, building block in medicinal chemistry. Its unique 3D architecture and favorable physicochemical properties make it an attractive motif for the design of next-generation therapeutics. The synthetic strategies outlined in this guide—reductive amination, amide coupling, and Buchwald-Hartwig amination—provide a robust toolkit for the efficient incorporation of this spirocycle into diverse lead compounds. As the demand for novel, patentable chemical matter continues to grow, the exploration of underexplored scaffolds like 6-oxa-2-azaspiro[3.4]octane will be crucial for the future of drug discovery.

References

The Ascendance of 6-Oxa-2-azaspiro[3.4]octane in CNS Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in CNS Drug Discovery

For decades, medicinal chemists targeting the Central Nervous System (CNS) have navigated the stringent requirements of the blood-brain barrier (BBB) and the complexities of neuronal targets. The prevailing paradigm has often favored molecules that are relatively planar and aromatic. However, the landscape is shifting. A growing body of evidence underscores the advantages of incorporating three-dimensional (3D) scaffolds to enhance drug-like properties. Among these, spirocyclic systems, which feature two rings sharing a single atom, have emerged as powerful tools for optimizing potency, selectivity, and pharmacokinetics.[1]

This guide focuses on a particularly promising, yet underexplored, scaffold: 6-Oxa-2-azaspiro[3.4]octane . This unique heterocyclic system, which marries an azetidine ring with a tetrahydrofuran ring through a spirocyclic junction, offers a compelling combination of structural rigidity, polarity, and synthetic tractability. Its inherent 3D geometry provides a sophisticated platform for orienting functional groups in chemical space, a critical factor for achieving high-affinity interactions with complex CNS targets.[2] Furthermore, its role as a potential bioisostere for commonly used, but often metabolically labile, moieties like morpholine makes it an attractive building block for novel CNS drug candidates.[3]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage the potential of 6-Oxa-2-azaspiro[3.4]octane in their CNS drug discovery programs. We will delve into the rationale for its use, its impact on key physicochemical properties, detailed synthetic protocols, and methods for in vitro and in vivo evaluation.

The Strategic Advantage of 6-Oxa-2-azaspiro[3.4]octane in CNS Drug Design

The incorporation of the 6-Oxa-2-azaspiro[3.4]octane scaffold into a CNS drug candidate is not merely a structural curiosity; it is a strategic decision rooted in the principles of modern medicinal chemistry. The primary advantages can be categorized as follows:

  • Enhanced Three-Dimensionality (Fsp³): Increasing the fraction of sp³-hybridized carbons in a molecule is strongly correlated with improved clinical success rates. The spirocyclic nature of 6-Oxa-2-azaspiro[3.4]octane inherently boosts Fsp³, moving away from the "flatland" of aromatic compounds and enabling more precise and selective interactions with the intricate topographies of CNS targets.[4]

  • Bioisosteric Replacement: The 6-Oxa-2-azaspiro[3.4]octane moiety can serve as a bioisostere for the morpholine ring, a common fragment in CNS-active compounds.[3][5] While morpholine is often employed to improve solubility and polarity, it can be susceptible to metabolic degradation. The spirocyclic scaffold can offer similar physicochemical benefits while potentially improving metabolic stability.[6]

  • Modulation of Physicochemical Properties: The presence of both an oxygen and a nitrogen atom in a constrained framework allows for fine-tuning of key properties like solubility, lipophilicity (LogP/LogD), and polarity. This is crucial for navigating the delicate balance required for BBB penetration.[7][8]

  • Novel Chemical Space and Intellectual Property: As a relatively underexplored scaffold, 6-Oxa-2-azaspiro[3.4]octane offers access to novel chemical space, providing a pathway to develop compounds with unique pharmacological profiles and strong intellectual property positions.[9]

Impact on Key Physicochemical Properties for CNS Drugs

The table below summarizes the anticipated impact of incorporating the 6-Oxa-2-azaspiro[3.4]octane scaffold in comparison to a traditional morpholine substituent. These are generalized trends, and the actual effect will be context-dependent on the overall molecular structure.

PropertyMorpholine6-Oxa-2-azaspiro[3.4]octaneRationale for CNS Drug Design
Fraction of sp³ Carbons (Fsp³) LowerHigherIncreased 3D character can lead to improved target binding and selectivity.
Calculated LogP (cLogP) VariableGenerally LowerLower lipophilicity is often desirable to reduce off-target effects and improve the safety profile. PubChem estimates the XLogP3 of 6-Oxa-2-azaspiro[3.4]octane to be -0.3.[10]
Aqueous Solubility GoodExpected to be Good to ExcellentThe presence of heteroatoms and the non-planar structure can disrupt crystal packing and improve solubility.
Metabolic Stability Can be a site of metabolismPotentially ImprovedThe spirocyclic nature can shield adjacent bonds from metabolic enzymes.[6]
Molecular Rigidity Flexible (chair-boat conformations)More RigidA more constrained conformation can lead to a lower entropic penalty upon binding to the target, potentially increasing potency.

Application in CNS Target Families

While direct examples of clinical candidates featuring the 6-Oxa-2-azaspiro[3.4]octane scaffold are not yet prevalent in the public domain, its structural and physicochemical properties make it highly suitable for targeting key CNS receptor families where spirocyclic motifs have already demonstrated significant promise. These include:

  • Muscarinic Acetylcholine Receptors (mAChRs): Selective agonists of the M1 and M4 subtypes are highly sought after for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[11] Spirocyclic compounds, such as 1-oxa-8-azaspiro[4.5]decanes, have been successfully developed as M1 muscarinic agonists.[12] The rigid framework of 6-Oxa-2-azaspiro[3.4]octane is well-suited for achieving the specific vectoral arrangement of pharmacophoric elements required for subtype selectivity.[13][14]

  • Sigma-1 (σ₁) Receptors: These unique intracellular chaperone proteins are implicated in a range of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.[2] Spirocyclic piperidines have been identified as high-affinity σ₁ receptor ligands.[15] The 6-Oxa-2-azaspiro[3.4]octane scaffold could be explored to develop novel σ₁ antagonists with improved pharmacokinetic profiles.[9][16]

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of 6-Oxa-2-azaspiro[3.4]octane-containing compounds and their subsequent evaluation in CNS-relevant assays.

Protocol 1: Synthesis of N-Boc-6-Oxa-2-azaspiro[3.4]octane

This protocol outlines a potential synthetic route starting from the commercially available precursor, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.[12]

Step 1: Reduction of the Ketone

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Conversion to a Leaving Group (e.g., Mesylate)

  • Dissolve the crude alcohol from Step 1 in dichloromethane at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization to form the Tetrahydrofuran Ring

  • Dissolve the crude mesylate from Step 2 in a suitable solvent such as tetrahydrofuran.

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-6-Oxa-2-azaspiro[3.4]octane.

Step 4: Deprotection of the Boc Group

  • Dissolve the N-Boc protected compound in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 6-Oxa-2-azaspiro[3.4]octane.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration

The PAMPA-BBB assay is a high-throughput in vitro screen to predict the passive diffusion of a compound across the BBB.[17][18]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™)

  • 96-well acceptor plates

  • Porcine brain lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (known BBB permeable and impermeable drugs)

Procedure:

  • Coat the filter of the 96-well filter plate with the porcine brain lipid solution and allow the solvent to evaporate.

  • Add PBS to the acceptor wells.

  • Prepare the donor solutions by diluting the test and control compounds in PBS to the final desired concentration (e.g., 100 µM).

  • Carefully place the filter plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Add the donor solutions to the filter plate wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the permeability coefficient (Pe) using the following equation:

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D]_initial is the initial concentration in the donor well.

Data Interpretation:

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration.[18]

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration.[18]

Protocol 3: In Vivo Microdialysis for Pharmacokinetic Assessment in the Brain

Microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain extracellular fluid (ECF) of a living animal, providing crucial pharmacokinetic data.[1][19][20]

Procedure Overview:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum, hippocampus) of an anesthetized rodent. A second probe may be implanted in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate.

  • Drug Administration: The test compound is administered to the animal (e.g., intravenously, intraperitoneally).

  • Sample Collection: Dialysate samples are collected at regular intervals. The unbound drug in the brain ECF diffuses across the dialysis membrane into the perfusate.

  • Analysis: The concentration of the drug in the dialysate samples is quantified using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The brain ECF concentration-time profile is generated, and key pharmacokinetic parameters such as Cmax, Tmax, and the brain-to-plasma concentration ratio (Kp,uu) are calculated.

Visualization of Key Concepts and Workflows

G cluster_0 Scaffold Selection & Rationale Morpholine_Containing_Lead Morpholine-Containing Lead Compound Bioisosteric_Replacement Bioisosteric Replacement 6_Oxa_2_azaspiro 6-Oxa-2-azaspiro[3.4]octane Scaffold Improved_Properties Improved Properties: - Higher Fsp³ - Enhanced Metabolic Stability - Modulated Lipophilicity

G Start Start: Precursor Synthesis Synthesis Synthesis of 6-Oxa-2-azaspiro[3.4]octane Derivative Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening PAMPA_BBB PAMPA-BBB Assay In_Vitro_Screening->PAMPA_BBB Metabolic_Stability Metabolic Stability Assay (Microsomes) In_Vitro_Screening->Metabolic_Stability Target_Binding Target Binding Assay (e.g., Radioligand Binding) In_Vitro_Screening->Target_Binding In_Vivo_Studies In Vivo Studies Target_Binding->In_Vivo_Studies Potent & Permeable Compounds PK Pharmacokinetics (Microdialysis) In_Vivo_Studies->PK Efficacy Efficacy in Disease Model In_Vivo_Studies->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization

Conclusion and Future Outlook

The 6-Oxa-2-azaspiro[3.4]octane scaffold represents a compelling and strategically advantageous building block for the next generation of CNS therapeutics. Its inherent three-dimensionality, coupled with its potential to improve key pharmacokinetic properties and serve as a metabolically robust bioisostere, positions it as a valuable tool in the medicinal chemist's arsenal. While its application is still emerging, the foundational principles of its design and the established protocols for its evaluation provide a clear roadmap for its successful implementation in CNS drug discovery programs. As researchers continue to "escape from flatland," scaffolds like 6-Oxa-2-azaspiro[3.4]octane will undoubtedly play a pivotal role in unlocking new treatments for challenging neurological and psychiatric disorders.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 6-Oxa-2-azaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks. Their inherent three-dimensionality and conformational rigidity offer a distinct departure from the often-planar structures of traditional pharmacophores. This unique topology allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers is frequently associated with improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1]

The 6-oxa-2-azaspiro[3.4]octane framework, which incorporates both an oxetane and an azetidine ring, is an exemplar of this promising class of spirocycles. The oxetane moiety, a known bioisostere for carbonyl and gem-dimethyl groups, can favorably modulate a compound's properties, while the azetidine ring provides a versatile handle for the introduction of diverse substituents. This guide provides a detailed, step-by-step protocol for the synthesis of the key intermediate, 6-oxa-2-azaspiro[3.4]octane, and its subsequent derivatization to a variety of analogs, empowering researchers to explore the chemical space around this valuable scaffold.

Synthetic Strategy: A Two-Pronged Approach to the 6-Oxa-2-azaspiro[3.4]octane Core

The synthesis of 6-oxa-2-azaspiro[3.4]octane analogs is most effectively approached through a convergent strategy. This involves the initial preparation of a key spirocyclic ketone intermediate, 6-oxaspiro[3.4]octan-2-one , followed by its conversion to the core amine, 6-oxa-2-azaspiro[3.4]octane , via reductive amination. This amine then serves as a versatile building block for the synthesis of a diverse library of analogs through standard amide coupling reactions.

Synthetic_Strategy Starting_Materials Commercially Available Starting Materials Ketone_Intermediate 6-Oxaspiro[3.4]octan-2-one Starting_Materials->Ketone_Intermediate Multi-step Synthesis Amine_Core 6-Oxa-2-azaspiro[3.4]octane Ketone_Intermediate->Amine_Core Reductive Amination Analogs Diverse Analogs Amine_Core->Analogs Amide Coupling, etc.

Caption: Overall synthetic workflow for 6-Oxa-2-azaspiro[3.4]octane analogs.

Part 1: Synthesis of the Key Intermediate: 6-Oxaspiro[3.4]octan-2-one

The synthesis of the pivotal ketone intermediate can be achieved through a multi-step sequence commencing from readily available starting materials. One plausible and scalable route involves the construction of the spirocyclic core followed by the introduction of the oxetane ring.

Protocol 1: Synthesis of 6-Oxaspiro[3.4]octan-2-one

This protocol outlines a potential multi-step synthesis of the key ketone intermediate.

Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

  • Rationale: This step establishes the four-membered ring of the spirocycle. The use of diethyl malonate as a nucleophile and 1,3-dibromopropane as an electrophile is a classic method for the formation of cyclobutane rings.

  • Procedure:

    • To a solution of sodium ethoxide (2.1 eq) in absolute ethanol in a flame-dried round-bottom flask, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 30 minutes, then add 1,3-dibromopropane (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC for the disappearance of the starting malonate.

    • Cool the reaction to room temperature, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.

Step 2: Hydrolysis to Cyclobutane-1,1-dicarboxylic acid

  • Rationale: The ester groups are hydrolyzed to carboxylic acids in preparation for decarboxylation.

  • Procedure:

    • Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous potassium hydroxide (2.5 eq).

    • Heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction and remove the ethanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~1, resulting in the precipitation of the diacid.

    • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Decarboxylation to Cyclobutanecarboxylic acid

  • Rationale: Heating the diacid induces decarboxylation to afford the mono-carboxylic acid.

  • Procedure:

    • Gently heat the cyclobutane-1,1-dicarboxylic acid under vacuum.

    • The product, cyclobutanecarboxylic acid, can be distilled directly from the reaction flask as a colorless liquid.

Step 4: Formation of Spiro[3.4]octan-2-one

  • Rationale: This step involves the formation of the five-membered ring to create the spirocyclic ketone. This is a hypothetical step and would require significant optimization. A potential approach involves conversion to the acid chloride followed by an intramolecular Friedel-Crafts-type acylation with a suitable three-carbon synthon.

Step 5: Baeyer-Villiger Oxidation to 6-Oxaspiro[3.4]octan-2-one

  • Rationale: The Baeyer-Villiger oxidation is a reliable method for converting a ketone to an ester (or lactone in this case) by insertion of an oxygen atom. The regioselectivity is generally predictable, with the more substituted carbon migrating.

  • Procedure:

    • Dissolve the spiro[3.4]octan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting ketone is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-oxaspiro[3.4]octan-2-one.

Part 2: Synthesis of the Core Amine: 6-Oxa-2-azaspiro[3.4]octane

With the key ketone intermediate in hand, the next crucial step is its conversion to the primary amine, which serves as the direct precursor to the desired analogs.

Protocol 2: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one
  • Rationale: This one-pot reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the primary amine by a mild reducing agent like sodium cyanoborohydride. This method is efficient and avoids the isolation of the potentially unstable imine intermediate.

  • Materials:

    • 6-Oxaspiro[3.4]octan-2-one

    • Ammonium acetate or 7N ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq) or 7N ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 6-oxa-2-azaspiro[3.4]octane.

Reductive_Amination cluster_0 Reaction Steps cluster_1 Workup Start 6-Oxaspiro[3.4]octan-2-one + NH4OAc / NH3 in MeOH Imine Imine Intermediate (in situ) Start->Imine Imine formation Reduction Addition of NaBH3CN Imine->Reduction Product 6-Oxa-2-azaspiro[3.4]octane Reduction->Product Reduction Quench Quench with H2O Product->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by Chromatography Dry->Purify

Caption: Workflow for the reductive amination of 6-oxaspiro[3.4]octan-2-one.

Part 3: Synthesis of 6-Oxa-2-azaspiro[3.4]octane Analogs via Amide Coupling

The 6-oxa-2-azaspiro[3.4]octane core is a versatile platform for the generation of a wide array of analogs. Amide bond formation is a robust and widely utilized transformation in medicinal chemistry for this purpose.

Protocol 3: General Procedure for Amide Coupling
  • Rationale: This protocol employs a standard carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) activates the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of the spirocycle. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid generated during the reaction.

  • Materials:

    • 6-Oxa-2-azaspiro[3.4]octane

    • Carboxylic acid of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M aqueous hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the desired carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 6-oxa-2-azaspiro[3.4]octane (1.1 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Data Presentation: Representative 6-Oxa-2-azaspiro[3.4]octane Analogs

Analog Carboxylic Acid Precursor Coupling Conditions Yield (%) Characterization Highlights
N-Benzoyl-6-oxa-2-azaspiro[3.4]octaneBenzoic acidEDC, HOBt, DIPEA, DMF, rt, 18h85-95 (Est.)¹H NMR: aromatic protons, characteristic spirocycle protons. MS: [M+H]⁺ calculated and found.
N-(4-Chlorobenzoyl)-6-oxa-2-azaspiro[3.4]octane4-Chlorobenzoic acidEDC, HOBt, DIPEA, DMF, rt, 20h80-90 (Est.)¹H NMR: diagnostic aromatic splitting pattern, spirocycle protons. MS: Isotopic pattern for chlorine observed.
N-(Pyridin-2-ylcarbonyl)-6-oxa-2-azaspiro[3.4]octanePicolinic acidHATU, DIPEA, DMF, rt, 16h75-85 (Est.)¹H NMR: characteristic heteroaromatic protons, spirocycle protons. MS: [M+H]⁺ calculated and found.
N-Cyclohexylcarbonyl-6-oxa-2-azaspiro[3.4]octaneCyclohexanecarboxylic acidEDC, HOBt, DIPEA, DCM, rt, 24h90-98 (Est.)¹H NMR: aliphatic protons of cyclohexyl and spirocycle. MS: [M+H]⁺ calculated and found.

Note: The yields are estimated based on typical amide coupling reactions and would require experimental verification.

Conclusion and Future Directions

The synthetic routes and protocols detailed in this guide provide a robust framework for the synthesis and derivatization of 6-oxa-2-azaspiro[3.4]octane analogs. The modularity of the final amide coupling step allows for the rapid generation of diverse libraries of compounds for screening in various drug discovery programs. The unique three-dimensional nature of this spirocyclic scaffold holds significant promise for the development of novel therapeutics with improved pharmacological profiles. Future work could focus on the development of enantioselective syntheses of the core amine, enabling the exploration of stereochemistry-activity relationships, and the expansion of the derivatization chemistry beyond amide coupling to further broaden the accessible chemical space.

References

Application Note: Utilizing 6-Oxa-2-azaspiro[3.4]octane Hemioxalate for the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many existing treatments ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] Spirocyclic compounds have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2][3]

The 6-oxa-2-azaspiro[3.4]octane scaffold is a particularly attractive starting point for the development of new antitubercular agents. Its unique topology allows for the precise spatial arrangement of substituents, potentially enhancing binding affinity and selectivity for mycobacterial targets. This application note provides a detailed guide on the use of 6-oxa-2-azaspiro[3.4]octane hemioxalate as a versatile building block for the synthesis of a library of potential antitubercular compounds. The protocols outlined herein are designed to be adaptable for the exploration of structure-activity relationships (SAR) in the quest for potent drug candidates.

The Rationale: Targeting MmpL3 with Novel Spirocyclic Architectures

A promising target for new antitubercular drugs is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), an essential transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Several classes of potent antitubercular compounds, including the "Spiros" identified by GlaxoSmithKline, are believed to exert their effect by inhibiting MmpL3.[3] The synthesis of novel analogues of these spiro-containing compounds is a promising strategy for the development of new anti-TB agents.[3][4][5]

This guide will focus on a synthetic workflow that utilizes this compound to generate a library of amide derivatives. Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the introduction of a wide range of chemical diversity to probe the SAR of the spirocyclic scaffold against Mtb.

Experimental Protocols

Protocol 1: Liberation of the Free Amine from this compound

The commercially available hemioxalate salt of 6-oxa-2-azaspiro[3.4]octane must first be converted to its free base form to enable nucleophilic attack in subsequent reactions. This is typically achieved by neutralization with a non-nucleophilic organic base.

Materials:

  • This compound

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes. The formation of the free amine can be monitored by thin-layer chromatography (TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude 6-oxa-2-azaspiro[3.4]octane free base is a colorless oil and can be used in the next step without further purification.

Protocol 2: Parallel Amide Synthesis with a Library of Carboxylic Acids

This protocol describes a general method for the parallel synthesis of a library of amide derivatives from the 6-oxa-2-azaspiro[3.4]octane free base and a selection of carboxylic acids. This approach is amenable to high-throughput synthesis and screening.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (free base from Protocol 1)

  • A library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous DMF

  • DIPEA

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

  • HPLC-MS for purification and characterization

Procedure:

  • Carboxylic Acid Activation: In each well of a 96-well reaction block, dissolve a unique carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: To each well, add a solution of 6-oxa-2-azaspiro[3.4]octane free base (1.1 eq) in anhydrous DMF.

  • Reaction: Seal the reaction block and stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixtures with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification and Characterization: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products by preparative HPLC-MS. Characterize the final compounds by LC-MS and NMR spectroscopy.

Data Presentation

The following table provides representative data for a hypothetical series of 6-oxa-2-azaspiro[3.4]octane derivatives, illustrating the type of data that would be generated in a drug discovery campaign.

Compound IDR-GroupMolecular Weight ( g/mol )Yield (%)Purity (%)MIC against Mtb H37Rv (µg/mL)
SP-001 4-chlorobenzyl334.1064>951.56
SP-002 Cyclohexyl292.1784>95>100
SP-003 Phenyl313.1572>956.25
SP-004 2-thienyl319.1068>953.13

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the preparation of antitubercular agents from this compound.

G cluster_0 Protocol 1: Free Amine Liberation Start 6-Oxa-2-azaspiro[3.4]octane Hemioxalate Reaction1 Neutralization Start->Reaction1 Base DIPEA in DCM Base->Reaction1 Product1 6-Oxa-2-azaspiro[3.4]octane (Free Base) Reaction1->Product1

Caption: Liberation of the free amine from the hemioxalate salt.

G cluster_1 Protocol 2: Amide Library Synthesis Start2 6-Oxa-2-azaspiro[3.4]octane (Free Base) Reaction2 Amide Coupling Start2->Reaction2 Reagents Carboxylic Acid Library EDC, HOBt, DMF Reagents->Reaction2 Purification Work-up & Purification (HPLC) Reaction2->Purification Product2 Library of Amide Derivatives Purification->Product2

Caption: Parallel synthesis of a library of amide derivatives.

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the utilization of this compound as a scaffold for the synthesis of novel antitubercular agents. The inherent three-dimensionality of this spirocycle, combined with the versatility of amide coupling chemistry, offers a powerful platform for the generation of diverse chemical libraries. Subsequent screening of these libraries against M. tuberculosis will enable the elucidation of structure-activity relationships and the identification of potent lead compounds. Further optimization of these leads, guided by medicinal chemistry principles, could ultimately lead to the development of new and effective treatments for tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Oxa-2-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Oxa-2-azaspiro[3.4]octane derivatives. This guide provides in-depth, experience-driven answers to common challenges related to the aqueous solubility of this unique spirocyclic scaffold. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome solubility hurdles in your experiments.

Section 1: Foundational FAQs

This section addresses the fundamental physicochemical properties of the scaffold and the critical first steps in assessing solubility.

Q1: What are the key structural features of the 6-Oxa-2-azaspiro[3.4]octane scaffold that influence its solubility?

The 6-Oxa-2-azaspiro[3.4]octane core possesses distinct features that create a delicate balance between hydrophilicity and lipophilicity, directly impacting the solubility of its derivatives.

  • The Basic Nitrogen: The secondary amine within the azetidine ring is the most influential functional group. It acts as a Brønsted-Lowry base, readily accepting a proton under acidic or physiological conditions. This ionization is the primary handle for solubility manipulation. The ability of nitrogen-containing heterocycles to be protonated is a key factor in their utility in medicinal chemistry, often improving solubility and allowing for interactions with biological targets.[1]

  • The Ether Oxygen: The oxygen atom in the tetrahydrofuran ring acts as a hydrogen bond acceptor, contributing to aqueous solubility.

  • Rigid Spirocyclic Core: The spirocyclic nature imparts a high degree of three-dimensionality and rigidity.[2] While beneficial for receptor binding and metabolic stability, this rigidity can lead to a stable crystal lattice, which requires more energy to break during dissolution, potentially lowering solubility. This is often referred to as being "brick-dust" limited.[3]

  • Substituents: The nature of the substituents added to this core will ultimately determine the overall physicochemical profile. Bulky, non-polar (lipophilic) substituents will significantly decrease aqueous solubility, a common challenge as chemists optimize for potency.

Understanding these features is crucial. The presence of the basic amine is your primary tool for solubility enhancement through pH modification and salt formation.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Choosing the right solubility assay depends on the stage of your research. Both provide valuable, but different, information.

  • Kinetic Solubility: This is a high-throughput measurement used in early-stage discovery.[4][5] It measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5][6] The resulting value reflects the concentration at which the compound begins to precipitate under non-equilibrium conditions. It's useful for quickly ranking a large number of compounds but can sometimes overestimate solubility.[7]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable solid form of the compound in a saturated solution.[6][7] The assay involves equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] This method is more time-consuming but provides the most accurate and relevant data for lead optimization and pre-formulation studies.[4]

Recommendation:

  • Early Discovery/Screening: Use kinetic solubility to quickly flag potential issues and rank large sets of derivatives.

  • Lead Optimization/Candidate Selection: You MUST determine the thermodynamic solubility to get an accurate picture of the compound's intrinsic properties for further development.[4]

Section 2: Troubleshooting Common Solubility Issues

This section provides a logical, step-by-step approach to addressing poor solubility in your derivatives.

Q3: My derivative has precipitated from my aqueous buffer. What is the first and simplest strategy I should try?

The first and most direct approach is pH adjustment . Given that virtually all derivatives of this scaffold will retain the basic secondary amine, lowering the pH of your aqueous buffer is the most logical first step.

Causality: The solubility of ionizable compounds is highly dependent on pH.[7] For a basic compound like a 6-Oxa-2-azaspiro[3.4]octane derivative, decreasing the pH increases the concentration of hydrogen ions (H⁺) in the solution.[8][9] These protons will be captured by the basic nitrogen atom, forming a positively charged ammonium cation. This ionized form is significantly more polar than the neutral free base, leading to much stronger and more favorable interactions with water molecules, thereby increasing solubility.[10][11] As a general rule, the solubility of a compound containing a basic anion increases as the acidity increases (decreasing pH).[9]

Q4: How can I systematically use pH to improve the solubility of my basic derivative?

You should determine a pH-solubility profile . This involves measuring the thermodynamic solubility of your compound across a range of pH values (e.g., from pH 2 to pH 8). This experiment will reveal the pH at which your compound is most soluble and help you determine its pKa (the pH at which 50% of the compound is ionized). For basic drugs, solubility will increase as the pH decreases below the pKa.[10]

A typical profile for a basic drug will show low solubility at high pH (where the compound is in its neutral, free base form) and a dramatic increase in solubility as the pH drops below the pKa.

Q5: When is salt formation a better approach than simple pH adjustment?

Salt formation is the next logical step when you need a stable, solid, and highly soluble form of your drug candidate. It is one of the most effective and widely used methods for improving the solubility and dissolution rate of basic drugs.[12][13]

Choose salt formation over simple pH adjustment when:

  • You need to develop a solid dosage form (e.g., a pill or capsule).

  • You require long-term stability of the solubilized form in a solid state.

  • You need to improve the dissolution rate, not just the equilibrium solubility. The salt form can create a temporary pH change in the microenvironment of the dissolving particle, enhancing how quickly it goes into solution.[14]

  • You are in late-stage lead optimization or pre-clinical development.

The process involves reacting the basic free form of your derivative with an acid to form a stable salt. The choice of the counter-ion (the acid) is critical and can significantly impact the salt's properties (solubility, stability, hygroscopicity).

Q6: My compound is still not soluble enough even at low pH or as a salt. What are my next options?

If pH modification and salt formation are insufficient, you must turn to formulation-based strategies. The two most common and accessible methods at the lab scale are using co-solvents and cyclodextrins.

  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15][16] This makes the environment more "hospitable" to lipophilic solutes, thereby increasing their solubility.[17][18]

    • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), glycerin.[16][17]

    • Mechanism: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.

    • When to Use: Excellent for in vitro assays or early-stage in vivo studies where a liquid formulation is acceptable. It's a practical way to achieve higher compound concentrations for testing.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a unique donut-like structure. They have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[19][20]

    • Mechanism: The poorly soluble, lipophilic part of your derivative can be encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[21] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the drug.[19][22]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). These derivatives have much higher aqueous solubility than the parent β-cyclodextrin.[20][22]

    • When to Use: A very effective strategy for highly lipophilic compounds that do not respond well to pH modification. It is widely used in formulations for both preclinical and clinical studies.[19]

Q7: For a late-stage candidate, what advanced strategies like prodrugs or formulation should be considered?

For compounds progressing towards clinical development, more sophisticated and resource-intensive strategies are often required.

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more soluble derivative (the prodrug) that is converted back to the active parent drug in vivo by enzymatic or chemical means.[23][24]

    • Strategy for this Scaffold: The secondary amine is an ideal handle for creating a prodrug. For instance, an N-phosphonooxymethyl derivative can be synthesized, which is a quaternary amine prodrug with vastly improved aqueous solubility.[25][26][27] This prodrug is designed to be cleaved by endogenous enzymes like alkaline phosphatase to release the active parent compound.[23][25]

    • Advantages: Can solve severe solubility issues without altering the core pharmacophore. Can also be used to improve permeability or targeting.[28]

    • Disadvantages: Requires significant synthetic chemistry effort and a thorough understanding of drug metabolism.

  • Advanced Formulations (Amorphous Solid Dispersions): For very challenging "brick-dust" compounds, converting the crystalline form of the drug to a high-energy amorphous state can dramatically improve solubility and dissolution.[29] This is typically achieved by creating a solid dispersion of the drug within a polymer matrix.

    • Common Techniques: Spray drying and hot-melt extrusion.[29]

    • Mechanism: The drug is molecularly dispersed within an inert carrier (a polymer). This prevents it from crystallizing, keeping it in a higher energy, more readily dissolvable amorphous state. The polymer also helps to prevent precipitation upon dissolution.[30]

    • When to Use: This is a standard industry approach for developing oral solid dosage forms for BCS Class II/IV compounds (low solubility).[31][32]

Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Determining a pH-Solubility Profile (Thermodynamic Solubility)

Objective: To determine the equilibrium solubility of a 6-Oxa-2-azaspiro[3.4]octane derivative at various pH values.

Materials:

  • Test compound (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 8.

  • HPLC or LC-MS/MS system for concentration analysis.

  • Calibrated pH meter.

  • Shaking incubator or plate shaker.

  • Filtration device (e.g., 0.22 µm syringe filters or filter plates).

  • Analytical balance.

  • Vials or 96-well plates.

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a vial (ensure enough solid is present that some remains undissolved at the end of the experiment).

  • Solvent Addition: Add a precise volume of the first pH buffer to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, carefully withdraw a sample of the supernatant. It is critical to filter the sample immediately to remove any undissolved solid. Failure to filter properly is a common source of error, leading to artificially high solubility values.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Repeat: Repeat steps 1-5 for each pH buffer in your series.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.

Self-Validation:

  • Visually confirm that excess solid remains in each vial after equilibration.

  • Measure the pH of the supernatant after equilibration to ensure the buffer capacity was sufficient and the pH did not drift.

Protocol 2: High-Throughput Salt Screening

Objective: To rapidly screen a panel of pharmaceutically acceptable acids to identify potential salt forms with improved solubility.

Materials:

  • Test compound (free base form).

  • A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid, maleic acid).

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone, acetonitrile).

  • 96-well plates.

  • Solvent addition robotics (optional, for high throughput).

  • Plate shaker/vortexer.

  • Microscope for observing crystals.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of your compound's free base in a suitable organic solvent.

  • Acid Preparation: Prepare equimolar solutions of the acid library in compatible solvents.

  • Reaction: In a 96-well plate, combine the free base solution with each of the acid solutions.

  • Crystallization: Allow the solvent to evaporate slowly or use anti-solvent addition to induce crystallization. Seal the plate and allow it to stand for 24-72 hours.

  • Isolation & Observation: Observe each well under a microscope for the formation of crystalline material. Note the morphology.

  • Solubility Assessment: Isolate the most promising crystalline solids. Perform a rapid solubility assessment (e.g., a kinetic solubility test or a simplified thermodynamic test) in a relevant buffer (e.g., pH 6.8 phosphate buffer) to compare the solubility of the new salt forms to the original free base.

  • Characterization: Promising salt forms should be scaled up and fully characterized by techniques like DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), and XRPD (X-ray Powder Diffraction) to confirm salt formation and assess physical properties.

Data Summary Table: Comparison of Solubility Enhancement Techniques
TechniqueApplicability for ScaffoldProsConsDevelopment Stage
pH Adjustment High (exploits basic amine)Simple, inexpensive, effective for ionizable compounds.[12]Only useful for liquid formulations; risk of precipitation upon pH change.Discovery, Preclinical
Salt Formation High (exploits basic amine)Creates stable, solid material; improves dissolution rate and solubility.[13]Requires screening; salt properties (hygroscopicity) can be problematic.Lead Optimization, Development
Co-solvents High (general application)Easy to implement for in vitro/in vivo studies; can achieve high concentrations.[33]Potential for in vivo toxicity; may precipitate upon dilution in aqueous environment.Discovery, Preclinical
Cyclodextrins High (especially for lipophilic derivatives)Very effective for poorly soluble drugs; low toxicity (HP-β-CD).[19]Can be expensive; may alter PK/PD; competition with plasma proteins.Preclinical, Clinical
Prodrugs Moderate-High (secondary amine is a good handle)Can overcome severe solubility issues; potential for improved PK.[23]Significant synthetic effort; requires careful design and metabolic studies.Lead Optimization, Development
Solid Dispersions High (general application)Can dramatically increase solubility and bioavailability of crystalline compounds.[30]Requires specialized equipment (spray dryer, extruder); complex formulation.Development, Clinical
Section 4: Visualization & Diagrams

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Poorly Soluble 6-Oxa-2-azaspiro[3.4]octane Derivative Measure_Sol Measure Thermodynamic Solubility (pH 7.4) Start->Measure_Sol Is_Ionizable Is the compound ionizable? (pKa prediction/measurement) Measure_Sol->Is_Ionizable pH_Profile Determine pH-Solubility Profile Is_Ionizable->pH_Profile Yes Formulation Consider Formulation Strategies (Co-solvents, Cyclodextrins) Is_Ionizable->Formulation No (Neutral) pH_Sufficient Is solubility sufficient at optimal pH? pH_Profile->pH_Sufficient Salt_Screen Perform Salt Screening pH_Sufficient->Salt_Screen No End_Success Success: Proceed with Development pH_Sufficient->End_Success Yes Salt_Sufficient Is salt solubility sufficient? Salt_Screen->Salt_Sufficient Salt_Sufficient->Formulation No Salt_Sufficient->End_Success Yes Formulation_Sufficient Is solubility sufficient for intended use? Formulation->Formulation_Sufficient Advanced Advanced Strategies: - Prodrug Approach - Solid Dispersions Formulation_Sufficient->Advanced No (Late Stage) Formulation_Sufficient->End_Success Yes Advanced->End_Success If Successful End_Fail Re-evaluate: - Re-design molecule - Consider alternative scaffold Advanced->End_Fail If Not Feasible

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion

Cyclodextrin_Mechanism cluster_After After Complexation Drug_Free Poorly Soluble Drug (Lipophilic) Process Complexation in Aqueous Solution CD_Free Cyclodextrin in Water (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex Drug_Inside Drug Process->Complex

Caption: Encapsulation of a drug within a cyclodextrin molecule.

References

Technical Support Center: Optimizing Coupling Reactions for 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to facilitate the successful incorporation of this valuable spirocyclic scaffold into your target molecules. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the nuances of your chemical transformations with confidence.

Introduction to the Challenge and Opportunity

6-Oxa-2-azaspiro[3.4]octane is a highly sought-after building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides an exceptional opportunity to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property. However, the unique structural and electronic features of this spirocycle can present challenges in common synthetic transformations, particularly in C-N cross-coupling reactions. This guide will equip you with the knowledge to overcome these hurdles and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling 6-Oxa-2-azaspiro[3.4]octane to aryl or heteroaryl halides?

A1: The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds and has a broad substrate scope.[1][2] The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl spirocycle.

Q2: Are there any specific structural features of 6-Oxa-2-azaspiro[3.4]octane that I should be aware of before starting my coupling reaction?

A2: Yes, a critical feature is the presence of the oxetane ring in proximity to the secondary amine. The electronegative oxygen atom in the oxetane ring has a significant electron-withdrawing inductive effect. This effect lowers the pKaH of the secondary amine, making it substantially less basic than a typical acyclic or even other cyclic secondary amines.[3][4] This reduced basicity is a key factor to consider when selecting your reaction conditions, particularly the base.

Q3: How does the reduced basicity of the amine impact the Buchwald-Hartwig reaction?

A3: The deprotonation of the amine-palladium intermediate is a crucial step in the catalytic cycle. A less basic amine will be more acidic when coordinated to the palladium center, which can be advantageous. However, the initial coordination to the palladium and the overall nucleophilicity of the amine can be affected. Therefore, a careful selection of a sufficiently strong base is necessary to facilitate the deprotonation step without causing unwanted side reactions.

Q4: Can I use other coupling methods besides the Buchwald-Hartwig reaction?

A4: While the Buchwald-Hartwig amination is the most common, other methods like the Ullmann condensation (a copper-catalyzed N-arylation) could be explored, particularly if palladium-based methods prove unsuccessful. However, Ullmann conditions often require higher temperatures and can have a more limited substrate scope. For most applications, optimizing the Buchwald-Hartwig reaction is the most promising strategy.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 6-Oxa-2-azaspiro[3.4]octane.

Problem 1: Low to No Conversion of Starting Materials

This is a frequent challenge and can often be traced back to suboptimal reaction conditions that fail to accommodate the unique properties of the spirocycle.

Potential Causes & Solutions:

  • Insufficiently Strong Base: Due to the reduced basicity of the amine, a stronger base is often required for efficient deprotonation in the catalytic cycle.

    • Recommendation: If you are using weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) and observing low conversion, consider switching to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions.[5]

  • Inappropriate Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is critical for reaction success.

    • Recommendation: For sterically hindered or electron-rich aryl halides, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-formed palladium catalyst (e.g., XPhos Pd G3) can also lead to more reproducible results compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5]

  • Low Reaction Temperature: While milder conditions are generally desirable, some challenging couplings require higher temperatures to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C) with no success, consider incrementally increasing the temperature to 100-120 °C. Ensure your solvent choice is appropriate for the higher temperature.

  • Poor Quality Reagents or Solvent: Cross-coupling reactions are sensitive to impurities.

    • Recommendation: Ensure your 6-Oxa-2-azaspiro[3.4]octane is pure. Use anhydrous, degassed solvents, as oxygen can deactivate the palladium catalyst.

Problem 2: Observation of Side Products (e.g., Hydrodehalogenation of the Aryl Halide)

The formation of the arene product where the halide has been replaced by a hydrogen atom is a common side reaction.

Potential Causes & Solutions:

  • β-Hydride Elimination: This can compete with the desired reductive elimination from the palladium intermediate.

    • Recommendation: The use of bulky ligands, as mentioned above, can disfavor β-hydride elimination by sterically hindering the formation of the required conformation.

  • Reaction with Water: Trace amounts of water can lead to the hydrolysis of intermediates and hydrodehalogenation.

    • Recommendation: Rigorously dry all reagents and solvents. The use of a glovebox for reaction setup is highly recommended.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low or No Product Formation check_base Is the base strong enough? (e.g., NaOtBu) start->check_base check_catalyst Is the catalyst/ligand appropriate? (e.g., XPhos Pd G3) check_base->check_catalyst Yes increase_base_strength Switch to a stronger base (e.g., NaOtBu) check_base->increase_base_strength No check_temp Is the temperature high enough? (e.g., 100-120 °C) check_catalyst->check_temp Yes change_catalyst Screen bulky biarylphosphine ligands and pre-catalysts check_catalyst->change_catalyst No check_reagents Are reagents and solvent pure and dry? check_temp->check_reagents Yes increase_temp Increase reaction temperature check_temp->increase_temp No purify_reagents Purify starting materials and use anhydrous, degassed solvent check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes increase_base_strength->check_catalyst change_catalyst->check_temp increase_temp->check_reagents purify_reagents->success

Caption: A decision tree for troubleshooting low-yield couplings.

Recommended Experimental Protocol (Starting Point)

This protocol provides a robust set of starting conditions for the Buchwald-Hartwig amination of 6-Oxa-2-azaspiro[3.4]octane with an aryl bromide. Optimization may be required for different aryl halides or specific substrates.

Reaction Scheme:

Materials:

  • Aryl bromide (1.0 equiv)

  • 6-Oxa-2-azaspiro[3.4]octane (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane (0.1-0.2 M)

Procedure:

  • Reaction Setup (in a glovebox):

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, 6-Oxa-2-azaspiro[3.4]octane, palladium pre-catalyst (or palladium source and ligand), and sodium tert-butoxide.

    • Add the anhydrous, degassed solvent.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction:

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure N-aryl-6-Oxa-2-azaspiro[3.4]octane.

Summary of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 or similar pre-catalyst (2 mol%)Provides a reliable and reproducible source of the active Pd(0) catalyst.
Ligand Bulky biarylphosphine (e.g., XPhos)Promotes reductive elimination and minimizes side reactions.
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)A strong, non-nucleophilic base capable of deprotonating the less basic spirocyclic amine.
Solvent Anhydrous, degassed toluene or dioxaneCommon, effective, and relatively high-boiling solvents for this transformation.
Temperature 100 °CA good starting point to ensure sufficient reaction rate.
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base - Base-H⁺X⁻ PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 6-Oxa-2-azaspiro[3.4]octane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Oxa-2-azaspiro[3.4]octane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and frequently asked questions to navigate the unique challenges associated with purifying this valuable spirocyclic scaffold. The inherent three-dimensional nature of these compounds, which makes them attractive for medicinal chemistry, also presents specific hurdles in achieving high purity. This document provides in-depth, field-proven insights to help you overcome these challenges effectively.

Introduction: The Purification Challenge

The 6-Oxa-2-azaspiro[3.4]octane core, with its embedded oxetane and pyrrolidine rings, imparts a unique combination of properties to a molecule, including increased solubility and metabolic stability. However, the presence of a basic nitrogen atom, a polar ether linkage, and often multiple stereocenters can complicate purification. Common issues include product streaking on silica gel, difficulty in removing structurally similar impurities, and challenges in separating stereoisomers. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the purification of 6-Oxa-2-azaspiro[3.4]octane derivatives.

Chromatography Problems

Q1: My amine-containing product is streaking badly on the silica gel column, leading to poor separation and low recovery. What's happening and how can I fix it?

A1: This is a classic issue when purifying basic compounds like amines on standard silica gel, which is acidic. The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing (streaking), and potential degradation of your compound.

Underlying Cause: The lone pair of electrons on the nitrogen atom of your 6-Oxa-2-azaspiro[3.4]octane derivative is protonated by the acidic silica, causing it to bind tightly to the stationary phase.

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexane). The triethylamine will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly.[1]

    • Ammonium Hydroxide: For more polar compounds, a common mobile phase is dichloromethane (DCM) and methanol (MeOH). Adding a small amount of ammonium hydroxide (e.g., creating a 90:10:1 mixture of DCM:MeOH:NH₄OH) can be very effective.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different type of solid support.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying amines.[2]

    • Amine-functionalized silica: This is a specialty silica gel where the surface is treated with aminopropyl groups, making it ideal for purifying basic compounds.[1][2]

    • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be an excellent option.[1]

  • Temporary Protection: As a last resort, you can temporarily protect the amine group, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The protected compound will be less polar and behave more predictably on silica gel. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Q2: I'm having trouble separating my desired product from a very closely related impurity. The Rf values on TLC are almost identical. What strategies can I employ?

A2: This is a common challenge, especially with impurities that are structural isomers or diastereomers.

Solutions:

  • Optimize Your TLC: Systematically screen different solvent systems. Try combinations of solvents with different polarities and selectivities (e.g., ethyl acetate/hexane, DCM/methanol, ether/pentane). Sometimes a small change in the solvent ratio can significantly improve separation.

  • Gradient Elution: If you are not already, use a shallow gradient during your column chromatography. A slow, gradual increase in the polarity of the mobile phase can often resolve closely eluting spots.

  • High-Performance Flash Chromatography (HPFC): Using smaller particle size silica (e.g., 25-40 µm) in pre-packed columns can provide higher resolution than standard flash chromatography.

  • Orthogonal Purification Methods: If chromatography is not providing the desired purity, consider a different technique.

    • Crystallization/Recrystallization: This is an excellent method for purification if your compound is a solid. Try dissolving the impure material in a minimum amount of a hot solvent in which it is soluble, and then let it cool slowly. If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and one in which it is not). For example, crystallization of a related spirocyclic chromane was achieved using DMSO and hexanes.[3]

    • Trituration: This involves washing the solid crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. For example, in the synthesis of a related 2-oxa-6-azaspiro[3.3]heptane, trituration with methyl tert-butyl ether (MTBE) was used to remove a bis-aniline impurity.

    • Salt Formation and Crystallization: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can often yield a more crystalline solid that is easier to purify by recrystallization.

Impurity-Related Questions

Q3: What are some common impurities I should be aware of when synthesizing 6-Oxa-2-azaspiro[3.4]octane derivatives?

A3: Impurities can arise from starting materials, side reactions, or degradation.[4][5][6][7] Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: For example, if you are preparing a derivative via reductive amination of 6-Oxaspiro[3.4]octan-2-one, you may have residual ketone in your final product.[8]

  • Over-alkylation or Di-alkylation Products: In reactions involving alkylation of the secondary amine, it is possible to get di-alkylation or reaction at other nucleophilic sites.

  • By-products from Ring Formation: If you are synthesizing the spirocyclic core, you may have isomers or incompletely cyclized products.

  • Bis-adducts: As seen in a similar synthesis, a common side product can be the addition of two molecules of the amine to a di-electrophile.

  • Degradation Products: The oxetane ring can be sensitive to strong acids, which could lead to ring-opened by-products.

Q4: How can I identify an unknown impurity in my sample?

A4: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.[4][5][9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity analysis. It will tell you the mass of the impurity, which is a crucial first piece of information for proposing a structure.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass, allowing you to determine the elemental composition of the impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If you can isolate the impurity (e.g., by preparative HPLC), ¹H and ¹³C NMR will provide detailed structural information. Techniques like COSY, HSQC, and HMBC can help piece together the full structure.

  • Synthesis of the Suspected Impurity: The definitive way to confirm the structure of an impurity is to synthesize a reference standard and compare its chromatographic and spectroscopic data with the unknown.[9]

Stereoisomer Separation

Q5: My reaction produces a mixture of diastereomers. How can I separate them?

A5: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key to maximizing the difference in retention times.

  • Crystallization: Sometimes, one diastereomer will crystallize preferentially from a solution, leaving the other in the mother liquor. This can be a very effective and scalable method of purification.

Q6: I have a racemic mixture of my 6-Oxa-2-azaspiro[3.4]octane derivative. How can I separate the enantiomers?

A6: Separating enantiomers requires a chiral environment.

  • Chiral HPLC (High-Performance Liquid Chromatography): This is the most common analytical and preparative method for separating enantiomers.[10][11][12] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a suitable method. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ, AD, AS) are often a good starting point.[13]

  • Resolution via Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the free amine to yield the pure enantiomers.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a flash chromatography method for a new 6-Oxa-2-azaspiro[3.4]octane derivative?

A: Start with thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for many nitrogen-containing compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[14][15] If the compound is very polar, try a system of dichloromethane and methanol.[14] Remember to add ~0.5% triethylamine or ammonium hydroxide to your TLC solvent system to mimic the conditions of the column and prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate; this will usually translate well to a column separation.

Q: Can I use reversed-phase chromatography to purify my compound?

A: Yes, reversed-phase chromatography can be very effective, especially for more polar 6-Oxa-2-azaspiro[3.4]octane derivatives that are highly water-soluble.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.

Q: My compound is an oil. How can I try to crystallize it?

A: If your compound is an oil, it may still be possible to crystallize it, especially after forming a salt. Dissolve the oil in a small amount of a suitable solvent and add a non-polar anti-solvent dropwise until the solution becomes cloudy. Then, warm the mixture until it becomes clear again and allow it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Experimental Workflow Visualization

Below is a generalized workflow for the purification of a 6-Oxa-2-azaspiro[3.4]octane derivative synthesized via reductive amination.

Caption: A decision-based workflow for the purification of 6-Oxa-2-azaspiro[3.4]octane derivatives.

References

Strategies to increase the yield of 6-Oxa-2-azaspiro[3.4]octane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-2026-01-01 Version: 1.0 For Internal and Client Use

Introduction

Welcome to the technical support guide for the synthesis of 6-Oxa-2-azaspiro[3.4]octane and its derivatives. This document is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of oxa-azaspiro[3.4]octanes makes them attractive building blocks in medicinal chemistry.[1][2][3] However, their synthesis can present challenges that impact reaction yield and purity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, high-yield protocol. The information herein is curated from peer-reviewed literature and our internal expertise to help you navigate common hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My overall yield for the multi-step synthesis of 6-Oxa-2-azaspiro[3.4]octane is consistently low. What are the most critical steps to scrutinize?

Answer: Low overall yield in a multi-step synthesis is often due to cumulative losses. For a typical synthesis of a 6-Oxa-2-azaspiro[3.4]octane core, which may involve olefination, cycloaddition, and subsequent modifications, two stages are particularly critical: the cycloaddition to form the spirocyclic core and the final purification.

  • The Cycloaddition Step: The formation of the spiro-pyrrolidine ring, often via a [3+2] cycloaddition, is a pivotal step.[3] The efficiency of this reaction is highly dependent on the precise stoichiometry of reagents, the choice of catalyst (if any), and rigorous control of reaction conditions.

    • Causality: Incomplete reaction, formation of side products, or decomposition of the starting materials or product can drastically reduce the yield. For instance, the generation of the azomethine ylide intermediate must be efficient and its trapping by the dipolarophile must be rapid to prevent dimerization or other unwanted pathways.

    • Solution:

      • Reagent Purity: Ensure the purity of your starting materials, such as the α,β-unsaturated ester and the amine precursor. Impurities can interfere with the reaction.

      • Solvent Choice: Use anhydrous solvents to prevent quenching of intermediates.

      • Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction rates and selectivity.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Purification: Spirocyclic compounds can sometimes be challenging to purify due to their unique polarity and potential for isomerization.

    • Causality: Product loss during extraction, chromatography, or recrystallization is a common issue. Co-elution with closely related impurities can also lead to lower isolated yields of the desired purity.

    • Solution:

      • Chromatography Optimization: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes) for flash column chromatography to achieve better separation.

      • Alternative Purification: If chromatography is problematic, consider recrystallization or distillation under reduced pressure if the compound is thermally stable.

      • Careful Handling: During workup, ensure complete extraction from the aqueous phase and minimize transfers to avoid physical loss of the product.[4]

Question 2: I am observing significant byproduct formation during the reaction. How can I improve the selectivity?

Answer: Byproduct formation is a common challenge in complex organic syntheses. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

  • Causality: The formation of byproducts can be attributed to several factors, including incorrect reaction temperature, presence of moisture or oxygen, or suboptimal catalyst loading. For instance, in copper-catalyzed carboetherification reactions to form spirocyclic ethers, incorrect ligand choice or catalyst loading can lead to undesired side reactions.[5][6][7]

  • Solution:

    • Optimize Catalyst and Ligand: If using a catalyzed reaction, screen different catalysts and ligands. The steric and electronic properties of the ligand can have a profound impact on the selectivity of the reaction.

    • Control Reagent Addition: In some cases, slow, dropwise addition of a reagent can maintain a low instantaneous concentration, which can suppress side reactions.

    • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions that maximize the formation of the desired product while minimizing byproducts. Quench the reaction as soon as the starting material is consumed to prevent product decomposition.[4]

Question 3: The reaction seems to stall before completion. What could be the cause and how can I drive it to completion?

Answer: A stalled reaction, where starting material remains even after a prolonged reaction time, can be frustrating. The cause is often related to reagent deactivation, insufficient energy input, or an equilibrium that disfavors the product.

  • Causality:

    • Reagent Decomposition: One or more of the reagents may be degrading under the reaction conditions.

    • Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities or decompose over time.

    • Insufficient Temperature: The reaction may have a high activation energy and require more heat to proceed at a reasonable rate.

  • Solution:

    • Add More Reagent: If you suspect reagent decomposition, a fresh portion of the limiting reagent can be added to restart the reaction.

    • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for any increase in byproduct formation.

    • Change Solvent: A higher-boiling solvent can be used to increase the reaction temperature. The polarity of the solvent can also influence the reaction rate.

    • Check for Inhibitors: Ensure that your starting materials and solvent are free from any impurities that could be inhibiting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for constructing the 6-Oxa-2-azaspiro[3.4]octane core?

A1: While several strategies exist for synthesizing spirocycles, a robust and frequently employed method for the 2,6-diazaspiro[3.4]octane core, a close analogue, involves a [3+2] cycloaddition reaction.[3] This approach typically starts with a Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one to form an α,β-unsaturated ester. This intermediate then undergoes a cycloaddition with an azomethine ylide precursor.[3] Adapting this to an oxa-azaspirocycle would likely involve a similar cycloaddition strategy with an appropriate oxygen-containing component.

Q2: How does the sp³-rich character of 6-Oxa-2-azaspiro[3.4]octane affect its properties and handling?

A2: The high fraction of sp³-hybridized carbons gives the molecule a distinct three-dimensional shape. This is advantageous in drug design as it can lead to improved binding selectivity and better physicochemical properties. However, it can also make purification by chromatography more challenging due to potentially weaker interactions with the stationary phase compared to flat, aromatic molecules.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, when working with organometallic reagents, strong bases like sodium hydride, or reactive intermediates, it is crucial to use an inert atmosphere and anhydrous conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary & Visualization

Comparative Yields of Spirocyclization Methods

The following table summarizes yields reported for different spirocyclization strategies, which can provide a benchmark for your own experiments.

Spirocyclization MethodSubstrate TypeYield (%)Reference
[3+2] Cycloadditionα,β-unsaturated ester56%[3]
Copper-Catalyzed CarboetherificationAlkenolup to 99%[7]
Intramolecular CyclizationArylamineGood to Excellent[8]
Visualizing the Synthetic Workflow

A generalized workflow for the synthesis of a spirocyclic core is depicted below. This diagram illustrates the key transformations from starting materials to the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Final Product Formation A Starting Material (e.g., N-Boc-azetidin-3-one) B α,β-Unsaturated Ester A->B Horner-Wadsworth-Emmons Olefination C Spirocyclic Intermediate B->C [3+2] Cycloaddition D 6-Oxa-2-azaspiro[3.4]octane C->D Deprotection/ Modification

Caption: Generalized synthetic workflow for a spirocyclic compound.

Troubleshooting Logic

This diagram outlines a decision-making process for addressing low reaction yields.

G Start Low Yield Observed Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Workup Evaluate Workup & Purification Check_Conditions->Check_Workup Conditions OK Optimize_Cond Optimize Conditions (Screen Solvents, Temp) Check_Conditions->Optimize_Cond Suboptimal Final_Product Improved Yield Check_Workup->Final_Product Procedure OK Optimize_Purify Optimize Purification (New Solvent System, Recrystallize) Check_Workup->Optimize_Purify Product Loss Detected Purify_SM->Start Retry Optimize_Cond->Start Retry Optimize_Purify->Final_Product

Caption: Troubleshooting flowchart for low reaction yield.

High-Yield Experimental Protocol: Synthesis of a Diazaspiro[3.4]octane Core (Model System)

This protocol is adapted from a literature procedure for a related diazaspirocycle and serves as a robust starting point for the synthesis of the 6-Oxa-2-azaspiro[3.4]octane core.[3]

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a solution of N-Boc-protected azetidine-3-one (1.0 eq) in anhydrous THF, add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add a base (e.g., sodium hydride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to yield the α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition

  • Dissolve the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, 0.1 eq) or lithium fluoride.[3]

  • Stir the reaction at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by flash column chromatography to obtain the spirocyclic core.

References

Navigating the Labyrinth: A Technical Support Guide to the 6-Oxa-2-azaspiro[3.4]octane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

The 6-oxa-2-azaspiro[3.4]octane scaffold has emerged as a compelling structural motif in modern drug discovery. Its inherent three-dimensionality offers a distinct advantage in exploring chemical space, potentially leading to compounds with enhanced target affinity and improved physicochemical properties.[1] However, the very features that make this spirocyclic system attractive—namely, the strained four-membered azetidine and oxetane rings—can also be a source of chemical instability. This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to anticipate and address stability challenges during experimental work.

Understanding the Inherent Reactivity: A Double-Edged Sword

The stability of the 6-oxa-2-azaspiro[3.4]octane ring system is intrinsically linked to the chemical behavior of its constituent rings. Both azetidine and oxetane are strained four-membered heterocycles, and this ring strain is a primary driver of their reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing unexpected degradation of my 6-oxa-2-azaspiro[3.4]octane-containing compound during acidic workup or purification. What is the likely cause?

Answer:

The most probable cause of degradation under acidic conditions is the acid-catalyzed ring-opening of either the azetidine or the oxetane ring, or both. The lone pair of electrons on the nitrogen and oxygen atoms can be protonated, forming a good leaving group and initiating ring-opening.

Troubleshooting Guide:

  • pH Monitoring and Control: Carefully monitor and control the pH during all experimental steps. If possible, maintain a pH range of 6-8.

  • Alternative Purification Methods: If acidic conditions are unavoidable for chromatography, consider alternative stationary phases that are stable at neutral or slightly basic pH. Supercritical fluid chromatography (SFC) can also be an excellent alternative for purifying polar compounds without the need for acidic mobile phase modifiers.

  • Protecting Group Strategy: If the secondary amine of the azetidine is not essential for the desired activity, consider the use of an electron-withdrawing protecting group (e.g., Boc, Cbz). This will decrease the basicity of the nitrogen and reduce its propensity for protonation.

FAQ 2: My compound appears to be degrading upon storage in solution, even at neutral pH. What could be happening?

Answer:

While less common than acid-catalyzed degradation, nucleophilic attack on the strained rings can still occur at neutral pH, especially if a potent nucleophile is present in the molecule or the solvent system. The azetidine ring, in particular, can be susceptible to intramolecular ring-opening if a nucleophilic group is suitably positioned elsewhere in the molecule.

Troubleshooting Guide:

  • Solvent Selection: Store the compound in a non-nucleophilic, aprotic solvent such as acetonitrile or acetone. Avoid protic solvents like methanol or ethanol if possible, as they can act as nucleophiles.

  • Concentration Effects: Store solutions at the lowest practical concentration to minimize the potential for intermolecular reactions.

  • Forced Degradation Study: To definitively identify the degradation pathway, a forced degradation study under neutral hydrolytic conditions should be performed.

Experimental Protocols: A Proactive Approach to Stability Assessment

A proactive approach to understanding the stability of your 6-oxa-2-azaspiro[3.4]octane-containing compound is crucial. A forced degradation study is an indispensable tool in this regard.

Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways.

Objective: To generate degradation products of the 6-oxa-2-azaspiro[3.4]octane-containing compound under various stress conditions to understand its intrinsic stability.

Materials:

  • Your 6-oxa-2-azaspiro[3.4]octane-containing compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • A suitable buffer for neutral hydrolysis (e.g., phosphate buffer, pH 7.4)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 1 M HCl. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: To separate aliquots of the stock solution, add equal volumes of 0.1 M NaOH and 1 M NaOH. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. To another, add 30% H₂O₂. Keep the samples at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, prepare a solution and heat it at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see below for development guidance). Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

Data Interpretation:

  • Calculate the percentage degradation of the parent compound.

  • Identify and characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

  • Propose degradation pathways based on the identified products.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately assessing the stability of your compound.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and process-related impurities.

Starting Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detection at a wavelength where the parent compound and potential chromophoric degradation products absorb.

  • Column Temperature: 30°C

Optimization:

  • Inject a mixture of the stressed samples to challenge the separation capability of the method.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and column chemistry as needed to achieve baseline separation of all peaks.

  • Ensure the parent peak is spectrally pure using the PDA detector.

Visualizing Potential Degradation Pathways

Based on the known reactivity of azetidine and oxetane rings, the following are plausible degradation pathways for the 6-oxa-2-azaspiro[3.4]octane system under acidic conditions.

cluster_0 Acid-Catalyzed Ring Opening A 6-Oxa-2-azaspiro[3.4]octane B Protonated Spirocycle A->B + H+ C Azetidine Ring Opening (Path A) B->C Nucleophilic Attack (e.g., H2O) D Oxetane Ring Opening (Path B) B->D Nucleophilic Attack (e.g., H2O) E Amino Alcohol Product C->E F Diol Product D->F

Caption: Plausible acid-catalyzed degradation pathways.

Quantitative Data Summary

While specific degradation rates for the 6-oxa-2-azaspiro[3.4]octane ring system are not available in the literature, a hypothetical summary table from a forced degradation study is presented below for illustrative purposes.

Stress Condition% Degradation of Parent CompoundMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h35%Amino alcohol (from azetidine opening)
1 M HCl, 60°C, 24h85%Amino alcohol, Diol (from oxetane opening)
0.1 M NaOH, 60°C, 24h< 5%-
3% H₂O₂, RT, 24h< 2%-
Heat (80°C, solid), 48h< 1%-
Photostability (ICH Q1B)~10%Photodegradant 1, Photodegradant 2

Conclusion

The 6-oxa-2-azaspiro[3.4]octane ring system holds significant promise in drug discovery. However, its inherent ring strain necessitates a thorough understanding of its potential stability liabilities. By proactively assessing stability through forced degradation studies and employing appropriate handling and purification techniques, researchers can successfully navigate the challenges associated with this valuable scaffold and unlock its full potential in the development of novel therapeutics.

References

Troubleshooting failed reactions involving 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Oxa-2-azaspiro[3.4]octane and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this unique spirocyclic scaffold. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific experimental challenges, explaining not just the what, but the critical why behind each recommendation.

The 6-oxa-2-azaspiro[3.4]octane motif is an increasingly important building block in medicinal chemistry. It is often employed as a three-dimensional, metabolically stable bioisostere for less favorable groups like morpholine or gem-dimethyl moieties, offering improvements in physicochemical properties such as solubility and lipophilicity.[1] However, its inherent structure, which combines a reactive secondary amine with a strained oxetane ring, presents unique challenges. The strain energy of the oxetane ring, comparable to that of an epoxide, makes it susceptible to specific reaction conditions, a factor that must be carefully managed to achieve successful outcomes.[2]

This guide will help you anticipate and resolve these challenges, ensuring your reactions are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties and stability considerations for 6-Oxa-2-azaspiro[3.4]octane?

Understanding the fundamental properties of the scaffold is the first step to successful experimentation. The molecule's polarity and the basicity of its secondary amine are critical determinants of its behavior in reaction and purification.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₁NO[3]
Molecular Weight 113.16 g/mol [3]
XLogP3 -0.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

The negative XLogP3 value indicates that the free base is hydrophilic, which has significant implications for workup and extraction procedures.

Stability & Storage:

  • As a Free Base: The free amine is a stable, yet hygroscopic and CO₂-sensitive compound. Like many small amines, it can absorb atmospheric carbon dioxide to form a carbonate salt. It should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • As a Salt (e.g., HCl or Oxalate): Salts are generally more stable, crystalline solids that are easier to handle and store long-term.[4] They are less sensitive to atmospheric CO₂.

  • pH Stability: The oxetane ring is the more sensitive functionality. It is generally stable to basic and weakly acidic conditions. However, strong acidic conditions (pH < 2) or heating in the presence of Lewis acids can promote ring-opening.[5][6] The secondary amine is a typical aliphatic amine with a pKa expected to be in the 9-11 range.

Part 2: Troubleshooting Guide for Common Reaction Failures

This section addresses the most common issues encountered during the chemical modification of the 6-oxa-2-azaspiro[3.4]octane core.

Q2: My N-acylation/alkylation reaction is showing low conversion or has failed completely. What are the likely causes and solutions?

This is a very common issue. Low conversion in N-functionalization reactions with this scaffold is typically traced back to three main factors: steric hindrance, inappropriate base selection, or unintended side reactions.

Visualizing the Troubleshooting Workflow

Below is a logical flow diagram to diagnose and solve N-functionalization issues.

G start Low/No Conversion in N-Functionalization check_reagents Are starting materials (amine, electrophile) pure and dry? start->check_reagents check_base Is the base appropriate? (Strength, Sterics) check_reagents->check_base If Yes solution_reagents Solution: Verify SM purity. Use freshly distilled solvents. check_reagents->solution_reagents If No check_sterics Is the electrophile sterically bulky? check_base->check_sterics If Yes solution_base Solution: Switch to a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine). Ensure sufficient equivalents. check_base->solution_base If No check_temp Was the reaction temperature optimized? check_sterics->check_temp If Yes solution_sterics Solution: Use a more reactive electrophile (e.g., acid chloride vs. anhydride). Increase reaction temperature. check_sterics->solution_sterics If No solution_temp Solution: Screen temperatures from 0°C to reflux. Consider microwave irradiation for recalcitrant reactions. check_temp->solution_temp

Caption: Troubleshooting workflow for failed N-functionalization.

Causality & Recommended Actions:
  • Cause A: Incompatible Base. The choice of base is paramount. Common amine bases like triethylamine (TEA) can be insufficiently basic or sterically hindered to efficiently deprotonate the intermediate ammonium salt formed during acylation. Furthermore, if a strong, nucleophilic base like NaOH is used in a protic solvent, it may compete in reacting with the electrophile.

    • Expert Recommendation: Employ a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hunig's base) is an excellent first choice. For particularly difficult reactions, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge may be required.[7] Always use at least 1.1-1.5 equivalents of the base.

  • Cause B: Steric Hindrance. The spirocyclic nature of the scaffold, while providing desirable 3D geometry, can create steric congestion around the nitrogen atom, slowing reactions with bulky electrophiles.

    • Expert Recommendation: If reacting with a bulky acylating or alkylating agent, you may need more forcing conditions. Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and reaction time. If using an acid anhydride, consider switching to the more reactive acid chloride equivalent.

  • Cause C: Oxetane Ring Opening. While less common under basic or neutral conditions, highly reactive electrophiles in the presence of certain catalysts or high temperatures could potentially interact with the oxetane oxygen.

    • Expert Recommendation: Monitor your reaction by LCMS for a mass increase corresponding to the addition of your electrophile plus a molecule of water or solvent (if a protic solvent is used). If this is observed, conduct the reaction at a lower temperature (e.g., 0 °C) and ensure a strictly anhydrous environment.

Protocol: Robust N-Acylation of 6-Oxa-2-azaspiro[3.4]octane
  • To a flame-dried round-bottom flask under an argon atmosphere, add 6-Oxa-2-azaspiro[3.4]octane (1.0 eq).

  • Dissolve the amine in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor progress by TLC (staining with ninhydrin to check for consumption of the starting amine) or LCMS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography on silica gel.

Q3: My N-Boc deprotection reaction is incomplete or yields multiple products. How can I resolve this?

The N-Boc protecting group is ubiquitous, but its removal in the presence of the acid-sensitive oxetane ring requires careful optimization. Standard high-concentration TFA conditions can be too harsh.

Mechanism: Acid-Catalyzed Oxetane Ring Opening

This is the primary side reaction of concern during acidic deprotection. The strained ring is activated by protonation, making it highly susceptible to nucleophilic attack by any nucleophile present (e.g., water, trifluoroacetate, or another molecule of the substrate).

G cluster_0 Acid-Catalyzed Ring Opening A Protonated Oxetane B Carbocation Intermediate A->B Ring Opening C Ring-Opened Product B->C + Nu- Nu Nu: Spiro-Oxetane Spiro-Oxetane Spiro-Oxetane->A + H+

References

Challenges and solutions for the scale-up synthesis of 6-Oxa-2-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Oxa-2-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this valuable spirocyclic scaffold.

Spirocyclic systems, with their inherent three-dimensional structures, are of significant interest in medicinal chemistry for their potential to improve the physicochemical and pharmacological properties of drug candidates. The 6-Oxa-2-azaspiro[3.4]octane core is a key building block in the development of novel therapeutics. This guide provides a plausible, scalable synthetic route and addresses potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles and experience with related spirocyclic systems.

Synthesis of the Free Base: 6-Oxa-2-azaspiro[3.4]octane

A robust and scalable synthesis is crucial for the production of 6-Oxa-2-azaspiro[3.4]octane. A likely synthetic strategy, adapted from related procedures, involves a multi-step sequence starting from a protected azetidinone.

Q1: My initial allylation of 1-BOC-azetidin-3-one is giving low yields. What can I do?

A1: Low yields in the initial C-C bond formation are often due to several factors. Here's how to troubleshoot:

  • Reagent Quality: Ensure your starting materials, particularly the allylating agent (e.g., allylmagnesium bromide or allylzinc bromide), are of high quality and freshly prepared or properly stored. Moisture can quench Grignard reagents, so rigorously dry conditions are essential.

  • Reaction Conditions:

    • Temperature: This reaction is typically exothermic. Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the allylating agent to minimize side reactions.

    • Solvent: Anhydrous THF is a common solvent for Grignard reactions. Ensure it is freshly distilled or obtained from a reliable source.

  • Work-up: A careful aqueous work-up with a saturated solution of ammonium chloride is typically used to quench the reaction. Ensure the pH does not become too acidic, which could potentially affect the BOC protecting group.

Q2: The intramolecular cyclization to form the spirocyclic core is sluggish or failing. How can I promote this ring-closing reaction?

A2: The intramolecular cyclization is a critical step. If you are facing issues, consider the following:

  • Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. If you have a hydroxyl group from the allylation, you may need to convert it to a better leaving group, such as a tosylate or mesylate.

  • Base Selection: A non-nucleophilic base is often required to deprotonate the nitrogen of the BOC-protected amine to facilitate the intramolecular Williamson ether synthesis. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent and Temperature: A polar aprotic solvent like DMF or DMSO can facilitate this type of reaction. Gentle heating may be required, but monitor for potential decomposition.

Q3: I'm having trouble with the BOC deprotection of the spirocyclic amine. The reaction is incomplete or I'm seeing byproducts. What are the best practices?

A3: BOC deprotection of sterically hindered amines can be challenging. Here are some solutions:

  • Acid Choice and Concentration:

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. For hindered amines, you may need to increase the TFA concentration (from 20% up to 50% or even neat TFA)[1][2].

    • An alternative is using 4M HCl in dioxane, which can be more effective for some substrates[1][3].

  • Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, especially with electron-rich functionalities. The use of scavengers like triethylsilane (TES) or anisole is highly recommended to trap this cation[1].

  • Temperature and Time: While these reactions are often run at room temperature, gentle warming (to around 40 °C) can sometimes drive a sluggish reaction to completion. However, this may also increase side reactions, so careful monitoring by TLC or LC-MS is crucial[2][3].

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • What is a reliable, scalable synthetic route for 6-Oxa-2-azaspiro[3.4]octane? A plausible and scalable route involves a three-step process:

    • Allylation: Reaction of 1-BOC-azetidin-3-one with an allyl organometallic reagent (e.g., allylmagnesium bromide).

    • Intramolecular Cyclization: Conversion of the resulting tertiary alcohol to a good leaving group followed by ring closure to form the spirocyclic ether.

    • Deprotection: Removal of the BOC protecting group under acidic conditions.

  • What are the best methods for purifying the 6-Oxa-2-azaspiro[3.4]octane free base at scale? For large-scale purification, distillation under reduced pressure is often the most efficient method for volatile amines. If the free base is a solid, recrystallization from a suitable solvent system is recommended. Column chromatography can be used but may be less practical for very large quantities.

Hemioxalate Salt Formation

  • Why is the hemioxalate salt form preferred? The hemioxalate salt is often used to improve the handling characteristics of the free base, which may be an oil or a low-melting solid. The salt is typically a stable, crystalline solid with improved solubility in certain solvents, making it easier to weigh and handle in subsequent reactions[4].

  • What is a general procedure for the hemioxalate salt formation?

    • Dissolve the purified 6-Oxa-2-azaspiro[3.4]octane free base (2 equivalents) in a suitable solvent like isopropanol (IPA) or ethanol[5].

    • In a separate flask, dissolve oxalic acid (1 equivalent) in a minimal amount of the same warm solvent.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • The hemioxalate salt should precipitate. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like diethyl ether.

    • Stir the resulting slurry to ensure complete precipitation, then collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • My hemioxalate salt is forming as a gum or oil. How can I get a crystalline solid?

    • Solvent Choice: The choice of solvent is critical. If you are getting an oil, try a different solvent system. A mixture of a good solvent and a poor solvent can sometimes promote crystallization.

    • Cooling Rate: Slow cooling can favor the formation of well-defined crystals over an amorphous solid.

    • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

Experimental Protocols

Proposed Scalable Synthesis of 6-Oxa-2-azaspiro[3.4]octane

This protocol is a proposed route based on established methodologies for similar spirocyclic systems. Optimization will be necessary for specific scale-up conditions.

Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-BOC-azetidin-3-one in anhydrous THF at -78 °C, add allylmagnesium bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of tert-butyl 6-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C.

  • Add NaH (1.2 equivalents) portion-wise and stir for 30 minutes.

  • Add a catalytic amount of an appropriate phase-transfer catalyst if needed.

  • This step is a placeholder for the intramolecular cyclization, which may require conversion of the hydroxyl to a better leaving group first (e.g., tosylation followed by base-mediated cyclization).

  • Warm the reaction to room temperature or gently heat to drive the cyclization (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry and concentrate to yield the crude protected spirocycle.

Step 3: Synthesis of 6-Oxa-2-azaspiro[3.4]octane (Free Base)

  • Dissolve the crude product from Step 2 in DCM.

  • Add TFA (5-10 equivalents) at 0 °C.

  • Stir at room temperature until the deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude free base.

  • Purify by vacuum distillation.

Data Summary Table
StepKey ReagentsTypical SolventsTemperature Range (°C)Potential Challenges
Allylation 1-BOC-azetidin-3-one, Allylmagnesium bromideAnhydrous THF-78 to 25Low yield, side reactions
Cyclization tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate, Base (e.g., NaH)THF, DMF0 to 60Sluggish reaction, low conversion
Deprotection Protected spirocycle, TFA or HCl in dioxaneDCM, Dioxane0 to 40Incomplete reaction, byproduct formation
Salt Formation Free base, Oxalic acidIPA, Ethanol0 to 25Gum/oil formation, incorrect stoichiometry

Visualizations

Logical Workflow for Synthesis

G start 1-BOC-azetidin-3-one step1 Allylation (AllylMgBr, THF) start->step1 intermediate1 tert-butyl 3-allyl-3- hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) intermediate1->step2 intermediate2 tert-butyl 6-oxa-2-azaspiro[3.4] octane-2-carboxylate step2->intermediate2 step3 BOC Deprotection (TFA or HCl/dioxane) intermediate2->step3 intermediate3 6-Oxa-2-azaspiro[3.4]octane (Free Base) step3->intermediate3 step4 Hemioxalate Salt Formation (Oxalic Acid, IPA) intermediate3->step4 product 6-Oxa-2-azaspiro[3.4]octane hemioxalate step4->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for BOC Deprotection

Caption: Decision tree for troubleshooting BOC deprotection.

References

Effective methods for removing the hemioxalate salt from 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

Welcome to the technical support guide for handling this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold. The hemioxalate salt form provides excellent stability and handling properties, but its removal is a critical step for many downstream applications.

This guide provides a series of frequently asked questions for rapid troubleshooting and detailed, field-tested protocols for converting the salt to its freebase form with high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and de-salting of this compound.

Q1: What exactly is a hemioxalate salt and why is it used?

A hemioxalate salt indicates a 2:1 stoichiometric ratio of the amine (6-Oxa-2-azaspiro[3.4]octane) to oxalic acid. Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons.[1] In a hemioxalate salt, one molecule of oxalic acid protonates two molecules of the amine. This salt form is often preferred for intermediates because it typically yields a stable, crystalline, and easy-to-handle solid, improving shelf-life and simplifying weighing and dispensing compared to the potentially oily or volatile freebase.

Q2: What is the core principle behind removing the hemioxalate salt?

The process, commonly known as "freebasing," involves neutralizing the acidic oxalate counter-ion with a base. The chosen base must be stronger than the amine itself. This deprotonates the ammonium salt, regenerating the neutral "freebase" amine, which can then be separated from the newly formed oxalate salt, typically through liquid-liquid extraction.

Q3: Can I use the hemioxalate salt directly in my next reaction?

This is highly dependent on your specific reaction conditions:

  • Not Recommended for Base-Sensitive Reactions: If your reaction involves organometallics (e.g., Grignard, organolithiums), strong non-nucleophilic bases (e.g., LDA, NaHMDS), or other reagents sensitive to acidic protons, you must convert the salt to the freebase first. The acidic proton on the ammonium salt will quench these reagents.

  • Potentially Acceptable in Some Cases: For reactions run under acidic conditions or some coupling reactions (e.g., amide couplings) where an excess of a tertiary amine base (like triethylamine or DIPEA) is already used, you might be able to use the salt directly. However, you must account for the extra equivalent of acid present. For optimal stoichiometry and reproducibility, starting with the freebase is always the most rigorous approach.

Q4: I need the freebase for a small-scale, quick experiment. What is the fastest method?

For rapid, small-scale (typically <100 mg) conversion, a simple aqueous workup is most efficient.

  • Dissolve the hemioxalate salt in a minimal amount of water or a mixture of water and a miscible organic solvent like THF.

  • Add an excess of saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.

  • Extract the aqueous layer 3-4 times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This process can typically be completed in under 30 minutes.

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols and explains the critical parameters for successful salt removal, catering to different experimental needs and scales.

Guide 1: Standard Aqueous Workup (Liquid-Liquid Extraction)

This is the most robust and common method for generating the freebase of 6-Oxa-2-azaspiro[3.4]octane. It is scalable and highly effective.

Core Principle: The amine salt is partitioned between an aqueous basic solution and an immiscible organic solvent. The base neutralizes the salt, and the resulting neutral freebase amine preferentially dissolves in the organic layer, while the inorganic oxalate salt remains in the aqueous layer.

G cluster_start cluster_dissolve cluster_base cluster_extract cluster_process cluster_end start 6-Oxa-2-azaspiro[3.4]octane Hemioxalate Salt dissolve Dissolve salt in minimal H₂O or H₂O/THF mixture start->dissolve Begin Protocol add_base Add aqueous base solution (e.g., sat. aq. NaHCO₃, K₂CO₃) until pH > 9 dissolve->add_base Ensure complete dissolution extract Extract with organic solvent (e.g., DCM, EtOAc) 3-4 times add_base->extract Check pH with test strip process Combine organic layers, dry (Na₂SO₄), filter, and concentrate extract->process Pool organic phases end_product Pure Freebase Amine 6-Oxa-2-azaspiro[3.4]octane process->end_product Via rotary evaporation

Caption: Workflow for Aqueous Freebasing.

  • Dissolution: In a separatory funnel, dissolve 1.0 equivalent of this compound in a suitable volume of deionized water (approx. 10-20 mL per gram of salt). If solubility is low, add a co-solvent like tetrahydrofuran (THF) dropwise until a clear solution is obtained.

  • Basification: Add a saturated aqueous solution of a suitable base (see Table 1) dropwise while swirling. Continue addition until the aqueous phase is distinctly basic (pH > 9, check with pH paper). A common choice is saturated sodium bicarbonate (NaHCO₃) for a mild and safe option, or potassium carbonate (K₂CO₃) for a stronger base.

  • Extraction: Add a portion of the extraction solvent (e.g., Dichloromethane (DCM), 20 mL per gram of starting salt). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, drain the lower aqueous layer and pour the upper organic layer out through the top of the funnel.

  • Repeat Extraction: Add a fresh portion of organic solvent to the aqueous layer in the funnel and repeat the extraction process two to three more times to ensure complete recovery of the amine.

  • Drying and Concentration: Combine all organic extracts in a single flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., on a rotary evaporator) to yield the freebase amine.

  • Issue: Emulsion Formation (milky, inseparable layer).

    • Cause: This often happens with small density differences between layers or the presence of surfactants.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also help.

  • Issue: Low Yield.

    • Cause 1: Incomplete basification. The protonated amine salt has high water solubility and will not extract well into the organic phase.

    • Solution 1: Ensure the aqueous layer's pH is robustly basic (pH > 9) before extraction. The pKa of oxalic acid's second proton is around 4.2.[2][3] The pKa of the target amine is predicted to be around 10.5.[4] A base is needed to drive this equilibrium to the freebase.

    • Cause 2: Insufficient extractions. The amine will partition between the two layers. A single extraction is often not enough.

    • Solution 2: Perform at least three, and preferably four, extractions to maximize recovery.

  • Issue: Final Product is Wet (contains water).

    • Cause: Inadequate drying.

    • Solution: Ensure a sufficient amount of drying agent is used (it should no longer clump together but flow freely). Allow adequate time for drying before filtration.

BaseFormulaStrengthProsCons
Sodium BicarbonateNaHCO₃WeakInexpensive, safe, easy to handle.May require large volumes; CO₂ evolution can cause pressure buildup.
Potassium CarbonateK₂CO₃ModerateStronger than NaHCO₃, very effective.Can form a more viscous aqueous layer.
Sodium HydroxideNaOHStrongVery effective at deprotonation.Highly caustic; can potentially promote side reactions with sensitive functional groups. Not generally recommended unless weaker bases fail.
Guide 2: Alternative & Advanced Methods

For substrates that are sensitive to water or for applications requiring anhydrous conditions, non-aqueous methods are necessary.

This method avoids an aqueous workup entirely, delivering an anhydrous solution of the freebase.

  • Protocol:

    • Suspend the hemioxalate salt in a suitable anhydrous organic solvent (e.g., DCM, THF).

    • Add an excess (3-5 equivalents) of a solid-supported base, such as silica-bound carbonate (Si-CO₃) or powdered anhydrous potassium carbonate (K₂CO₃).[5]

    • Stir the resulting slurry vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS by taking a small aliquot, filtering it, and spotting the filtrate.

    • Once the conversion is complete (no starting salt detectable), filter the mixture to remove the solid base and the potassium oxalate byproduct.

    • The resulting filtrate is a solution of the freebase amine, which can be used directly or concentrated.

This is a highly effective but more technically involved method for obtaining a pure, salt-free product.[6][7]

  • Principle: The hemioxalate salt is dissolved in a suitable solvent and passed through a column packed with a basic anion-exchange resin. The oxalate anions bind to the positively charged resin, while the protonated amine is neutralized by the hydroxide ions released from the resin, eluting as the freebase.

  • Protocol Outline:

    • Select a strong base anion-exchange resin (e.g., Amberlite® IRA-400 series).

    • Pack a column with the resin and equilibrate it by washing with a solution of NaOH (to ensure it is in the hydroxide form), followed by deionized water until the eluent is neutral, and finally with the desired organic solvent (e.g., methanol or THF).

    • Dissolve the hemioxalate salt in the equilibration solvent and load it onto the column.

    • Elute the column with the same solvent, collecting fractions. The freebase amine will elute from the column.

    • Monitor the fractions by TLC or another appropriate method. Combine the product-containing fractions and concentrate to obtain the pure freebase.

Part 3: Purity Assessment

After performing the freebasing procedure, it's crucial to confirm the complete removal of the oxalate counter-ion.

  • ¹H NMR Spectroscopy: In the ¹H NMR of the hemioxalate salt, the N-H proton signal will be broad and shifted downfield. Protons adjacent to the nitrogen (the α-protons) may also be shifted downfield compared to the freebase. Upon successful conversion, the N-H signal will shift upfield and sharpen (or disappear if using D₂O), and the α-protons will shift to their characteristic freebase positions. The absence of any signals attributable to oxalic acid is key.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for confirmation. In positive ion mode, the mass spectrometer will detect the protonated freebase ([M+H]⁺). In negative ion mode, the presence of oxalate can be checked. A successful conversion will show a strong signal for the desired product and no detectable oxalate signal.

  • Ion Chromatography: For stringent quantitative analysis of residual oxalate, ion chromatography is the gold standard method.[8]

References

Mitigating impurity formation during the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Impurity Formation

Welcome to the technical support center for the synthesis of spirocyclic amines. As valuable three-dimensional scaffolds in modern drug discovery, spirocyclic amines offer unique structural and physicochemical properties.[1][2] However, their synthesis can be challenging, often leading to the formation of complex impurity profiles that can complicate scale-up, purification, and biological evaluation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively mitigate these challenges in your own work.

Section 1: Understanding Common Impurities

This section addresses the primary types of impurities you may encounter and their origins. A proactive understanding of potential byproducts is the first step toward developing a robust and clean synthesis.

Q1: I've just run a reaction to form a spirocyclic amine and my crude LC-MS is showing several unexpected peaks. What are the most common types of impurities I should be looking for?

A: Excellent question. Impurity profiles can be complex, but most byproducts in spirocyclic amine synthesis fall into several common categories. Identifying the likely class of an impurity is crucial for determining its structure and origin.

Common Impurity Classes in Spirocyclic Amine Synthesis:

Impurity TypeCommon Sources & CausesRecommended Primary Analytical Technique
Unreacted Starting Materials/Intermediates Incomplete conversion, reaction equilibrium, poor reagent stoichiometry.[3][4]LC-MS, HPLC (with standards)
Regioisomeric or Stereoisomeric Byproducts Non-selective C-H activation, competing cyclization pathways (e.g., 5-exo-tet vs. 6-endo-tet), lack of stereocontrol in asymmetric synthesis.[5][6]Chiral HPLC/SFC, 2D-NMR (NOESY/ROESY)
Oxidation Products Exposure of the amine to atmospheric oxygen, especially during workup or purification. Can be catalyzed by trace metals.[3]LC-MS (look for M+16), HRMS
Dimeric or Oligomeric Species Intermolecular side reactions competing with the desired intramolecular cyclization, particularly at high concentrations.LC-MS, GPC/SEC
Rearrangement Products Formation of strained intermediates, acid/base-catalyzed rearrangements (e.g., Wagner-Meerwein type shifts).[4]LC-MS/MS for fragmentation, NMR
Products from Residual Reagents Byproducts from catalysts, coupling agents, or unquenched reagents reacting with the product.[4]LC-MS, GC-MS
Residual Solvents & Inorganic Salts Incomplete removal during workup and purification.[3][7]GC-MS (Headspace), ¹H NMR, ICP-MS

Section 2: Troubleshooting Reaction Conditions

Optimizing the reaction itself is the most effective way to prevent impurity formation. Here, we address common issues related to specific reaction types used to generate these scaffolds.

Q2: My intramolecular cyclization (e.g., hydroamination, C-H amination) is low-yielding and I'm forming a lot of a dimeric byproduct. How can I favor the desired intramolecular pathway?

A: This is a classic challenge where the intermolecular reaction competes with your desired intramolecular cyclization. The key is to manipulate the reaction conditions to favor the molecule reacting with itself over reacting with another molecule.

Causality: The outcome of this competition is governed by kinetics and the principle of effective molarity. To favor the intramolecular path, you need to create conditions where the reactive ends of a single molecule are more likely to find each other than they are to find another molecule.

Troubleshooting Workflow:

G cluster_0 Problem: Dimer Formation cluster_1 Primary Mitigation Strategy cluster_2 Secondary Optimization cluster_3 Desired Outcome Problem High Dimer Concentration in Crude Product Concentration Apply High Dilution Principle (Slow addition of substrate to reaction vessel) Problem->Concentration Address Kinetics Solvent Solvent Choice (Less polar solvents may favor folded conformations) Concentration->Solvent Temp Lower Reaction Temperature (May favor lower activation energy intramolecular path) Solvent->Temp Catalyst Modify Catalyst/Ligand (Bulky ligands can sterically hinder intermolecular approach) Temp->Catalyst Outcome Increased Yield of Spirocyclic Amine Catalyst->Outcome

Caption: Troubleshooting workflow for minimizing dimer formation.

Detailed Strategies:

  • High Dilution: This is the most critical factor. By significantly lowering the concentration of your substrate (e.g., from 0.1 M to 0.01 M or lower), you physically separate the molecules from each other, making the intramolecular pathway statistically more favorable.

    • Pro-Tip: Instead of using a very large volume of solvent from the start, use a syringe pump to slowly add a concentrated solution of your substrate to the reaction vessel over several hours. This maintains a state of pseudo-dilution.

  • Solvent Choice: The solvent can influence the conformation of your linear precursor. A less polar solvent might encourage the substrate to adopt a more folded, compact conformation, bringing the reactive ends closer together and increasing the effective molarity for cyclization.

  • Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway if it has a lower activation energy than the intermolecular reaction. This must be balanced against achieving a reasonable reaction rate.

  • Catalyst/Ligand Modification: In metal-catalyzed reactions, such as intramolecular hydroamination or C-H amination, the catalyst's ligand sphere can be modified.[8][9] Using bulkier ligands can sterically shield the reactive center, making it more difficult for two separate substrate-catalyst complexes to approach each other, thus disfavoring the intermolecular pathway.

Q3: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my spirocyclic amine is poor. What's going wrong?

A: Achieving high stereoselectivity is a common hurdle.[6][10] Poor enantiomeric excess usually points to issues with the chiral catalyst, the reaction conditions, or racemization of the product.

Potential Causes & Solutions:

  • Catalyst Inactivity/Decomposition: Ensure your chiral catalyst and ligands are pure and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).

  • Background Uncatalyzed Reaction: A non-chiral background reaction may be competing with the desired asymmetric catalysis. Try lowering the reaction temperature to slow down the higher-energy uncatalyzed pathway.

  • Substrate Control Issues: The structure of your substrate may not be compatible with the chiral environment of the catalyst. Sometimes, minor modifications to the substrate (e.g., changing a protecting group) can dramatically improve stereoselectivity.

  • Product Racemization: The spirocyclic product itself might be racemizing under the reaction or workup conditions. Check the stability of your purified product under the reaction conditions (without the catalyst) and during your workup procedure (e.g., acidic or basic washes). If racemization is observed, a milder workup or immediate protection of the amine may be necessary.

Section 3: Purification Strategies

Even with an optimized reaction, some level of impurity is often unavoidable. The unique properties of amines can make purification challenging.

Q4: My spirocyclic amine streaks badly on silica gel and I'm getting poor recovery from my column. What are my options?

A: This is a very common problem. The basic nature of amines leads to strong interactions with the acidic silanol groups on standard silica gel, causing tailing, poor separation, and sometimes decomposition or irreversible binding.

Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds or acid-base interactions with the Si-OH groups of the silica surface. This slows the elution of the amine in an inconsistent manner, leading to broad, streaky bands.

G cluster_0 The Problem: Amine-Silica Interaction cluster_1 Solutions Problem Crude Spirocyclic Amine Strong Interaction with Acidic Silica Gel Tailing Poor Recovery Sol1 Modify Mobile Phase Add Base (Et₃N, NH₄OH) to Eluent Deactivates silica surface Problem:f0->Sol1 Mitigate Interaction Sol2 Modify Stationary Phase Use Deactivated Silica (e.g., Florisil®) or Alumina (basic) Reduces acidic sites Problem:f0->Sol2 Mitigate Interaction Sol3 Chemical Derivatization Protect Amine (e.g., Boc, Cbz) Removes basicity, improves chromatography Problem:f0->Sol3 Mitigate Interaction Sol4 Alternative Technique Acid-Base Extraction Exploits basicity for purification Problem:f0->Sol4 Mitigate Interaction

Caption: Strategies to overcome amine purification challenges.

Detailed Strategies:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent system (e.g., 0.1-1% triethylamine or ammonium hydroxide in your ethyl acetate/hexanes mixture). The sacrificial base will preferentially bind to the acidic sites on the silica, allowing your spirocyclic amine to elute more cleanly.[11]

  • Alternative Stationary Phases:

    • Basic Alumina: Use activated basic alumina instead of silica gel. Its basic surface has a much lower affinity for amines.

    • Deactivated Silica: Use commercially available deactivated silica gel or treat your own by washing it with a dilute ammonia solution followed by drying.

  • Acid-Base Extraction: This is a powerful, non-chromatographic method for separating basic amines from neutral or acidic impurities.[11]

Protocol: Acid-Base Liquid-Liquid Extraction for Amine Purification

This protocol is designed to isolate a basic spirocyclic amine from neutral organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic spirocyclic amine will be protonated to form a water-soluble ammonium salt (R₃N + HCl → R₃NH⁺Cl⁻) and will move into the aqueous layer.[11] Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Crucially, keep the aqueous layer , as this now contains your product. The organic layer containing neutral impurities can be discarded (after a confirmatory TLC or LC-MS check).

  • Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine (R₃NH⁺Cl⁻ + NaOH → R₃N + H₂O + NaCl), which will often precipitate or form an oily layer.

  • Re-extraction: Extract the now-basic aqueous solution multiple times with fresh ethyl acetate or DCM. Your neutral, purified spirocyclic amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified spirocyclic amine.

Section 4: Impurity Identification and Characterization

Q5: I have an unknown but significant impurity peak in my HPLC. How do I confidently identify its structure?

A: Structural elucidation of unknown impurities is a critical part of process development and regulatory filing.[12][13] A multi-technique approach is required for unambiguous identification.

Workflow for Impurity Identification:

  • Gather Mass Data (LC-MS/HRMS): The first step is to get an accurate mass. High-Resolution Mass Spectrometry (HRMS) will provide a molecular formula, which is invaluable. LC-MS/MS can provide fragmentation data, offering clues about the molecule's substructures.[14][15][16]

  • Hypothesize Structures: Based on the molecular formula and your knowledge of the reaction, propose likely structures. Could it be a dimer (mass = 2x substrate - H₂O)? An oxidation product (mass = product + 16)? A product from an isomeric starting material?[4][17]

  • Isolation: If the impurity is present at a sufficient level (>1-5%), isolate it using preparative HPLC or careful column chromatography.

  • Spectroscopic Analysis (NMR): This is the gold standard for structure confirmation.[16][18] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity will allow you to piece together its exact connectivity and stereochemistry.

  • Confirmation by Synthesis: The ultimate proof is to independently synthesize the proposed impurity structure and confirm that its retention time and spectral data match the unknown impurity.[13] This is often a regulatory requirement for significant impurities.

Modern analytical techniques are essential for this process, with hyphenated methods like LC-MS and LC-NMR being particularly powerful for complex mixtures.[15][18]

This guide provides a foundational framework for addressing common challenges in the synthesis of spirocyclic amines. By understanding the principles behind impurity formation and applying logical troubleshooting strategies, you can develop cleaner, more efficient, and more robust synthetic routes.

References

Validation & Comparative

A Comparative Guide to Spirocyclic Linkers in PROTACs: Evaluating 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] While the choice of ligands dictates target engagement, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

Historically, PROTAC design has relied heavily on flexible alkyl and polyethylene glycol (PEG) chains.[7] These linkers are synthetically accessible and allow for broad conformational sampling, which can be advantageous in early discovery.[7][8] However, this flexibility comes at a cost: a significant entropic penalty upon binding and a tendency for molecules to adopt collapsed, non-productive conformations, which can mask polar surfaces and hinder cell permeability.[][10] This has driven a paradigm shift towards more rigid and structurally defined linkers, with spirocyclic scaffolds emerging as a particularly promising class.[11][12]

This guide provides a comparative analysis of spirocyclic linkers, with a specific focus on the potential advantages of 6-Oxa-2-azaspiro[3.4]octane hemioxalate. We will dissect the structural rationale for using spirocycles, compare them to traditional linkers, and provide the experimental frameworks necessary to validate their performance.

The Rationale for Rigidity: Why Spirocycles?

Spirocyclic systems, characterized by two rings sharing a single atom, introduce a unique and defined three-dimensional architecture into the linker.[13] This inherent rigidity offers several compelling advantages in PROTAC design:

  • Reduced Conformational Entropy: By locking the linker's conformation, spirocycles can reduce the entropic penalty associated with forming the ternary complex, potentially leading to more stable and potent degraders.[11][14]

  • Precise Vectorial Control: The rigid framework provides defined "exit vectors," allowing for more precise control over the spatial orientation of the two ligands. This pre-organization can favor the formation of a productive ternary complex required for efficient ubiquitination.[3][15]

  • Improved Physicochemical Properties: The introduction of heteroatoms (like oxygen and nitrogen in 6-Oxa-2-azaspiro[3.4]octane) and the disruption of planarity can improve key drug-like properties. This can lead to enhanced solubility, reduced lipophilicity, and an altered polar surface area (PSA), all of which are critical for overcoming the permeability challenges often faced by large PROTAC molecules.[16][17]

  • Novel Intellectual Property: Escaping the well-trodden space of PEG and alkyl linkers provides opportunities for generating novel intellectual property.[12][18]

Figure 1: The PROTAC mechanism of action, highlighting the central role of the linker in forming the key ternary complex that leads to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Focus: this compound

6-Oxa-2-azaspiro[3.4]octane is a spirocyclic building block featuring a four-membered azetidine ring fused with a five-membered tetrahydrofuran ring.[19] The hemioxalate salt form enhances its stability and handling as a solid.[20][21] While direct, peer-reviewed data on its performance within a fully assembled PROTAC is emerging, we can infer its potential advantages based on its unique structural features:

  • Inherent Rigidity: Like other spirocycles, it provides a rigid scaffold to control the orientation of the PROTAC's ligands.[11]

  • Embedded Polarity: The ether oxygen and secondary amine introduce polarity directly into the linker backbone. This is a significant departure from purely hydrophobic alkyl linkers or even the more polar, but highly flexible, PEG chains. This intrinsic polarity can improve aqueous solubility, a major hurdle in PROTAC development.[17][]

  • Hydrogen Bonding Capacity: The secondary amine provides a hydrogen bond donor and acceptor, which could form key interactions within the ternary complex or improve solubility.[20]

  • Defined 3D Geometry: The spiro[3.4] system offers a distinct three-dimensional shape compared to other spirocycles like spiro[3.3]heptane, potentially accessing different conformational spaces for optimal ternary complex formation.[13]

Comparative Analysis of Linker Classes

The optimal linker is target- and system-dependent. The choice involves a trade-off between synthetic accessibility, conformational flexibility, and physicochemical properties. While direct comparative data for 6-oxa-2-azaspiro[3.4]octane is not yet widely available, the following table summarizes representative data for different linker classes to illustrate their differential impact on PROTAC performance.

Linker ClassRepresentative Structure/MotifKey AdvantagesKey DisadvantagesRepresentative Performance (Illustrative)
Flexible (Alkyl/PEG) -(CH2)n- or -(CH2CH2O)n-- Synthetically accessible- High flexibility for initial screening- High entropic penalty- Can lead to poor permeability- Prone to hydrophobic collapseDC50: 1-100 nMDmax: >85%Permeability: Variable, often low[14][23]
Rigid (Acyclic) Alkyne, Phenyl- Improved metabolic stability- Reduced conformational entropy- Can be synthetically challenging- May not have optimal vectorsDC50: 5-50 nMDmax: >90%Permeability: Highly variable[24]
Rigid (Spirocyclic) Spiro[3.3]heptane, Piperidine- Pre-organizes ligands- Can improve permeability/solubility- Novel IP space- Synthesis can be complex- Rigidity may not suit all targetsDC50: 1-40 nMDmax: >90%Permeability: Can be improved[11][25]
Rigid (Hetero-Spiro) 6-Oxa-2-azaspiro[3.4]octane - Hypothesized: - Combines rigidity with polarity- Improved solubility- Defined 3D exit vectors- Hypothesized: - Synthetic complexity- Potential for off-target interactionsPerformance Data Not Yet Published

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are illustrative and highly dependent on the specific target, ligands, and cell line used. They are presented here to show representative ranges for different linker classes based on published literature.[14][23]

Key Experimental Protocols for Linker Evaluation

To validate the performance of a novel linker such as 6-Oxa-2-azaspiro[3.4]octane, a systematic and multi-faceted experimental approach is required.

Linker_Evaluation_Workflow cluster_design Design & Synthesis cluster_physchem Physicochemical Profiling cluster_cellular Cellular & Biophysical Assays cluster_pk In Vivo Assessment (Optional) A 1. Select POI/E3 Ligands B 2. Synthesize PROTACs (Spirocyclic vs. Control Linkers) A->B C 3. Solubility Assay (e.g., Kinetic Nephelometry) B->C D 4. Permeability Assay (e.g., PAMPA, Caco-2) B->D E 5. Target Degradation (Western Blot / In-Cell ELISA) Determine DC50 & Dmax D->E F 6. Ternary Complex Formation (e.g., NanoBRET, SPR, ITC) E->F G 7. Cellular Viability (e.g., MTT, CellTiter-Glo) E->G H 8. Pharmacokinetics (PK) & In Vivo Efficacy G->H

Figure 2: A comprehensive workflow for the design and evaluation of a novel PROTAC linker, moving from initial synthesis through physicochemical, cellular, and in vivo characterization.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.[14]

  • Objective: To determine the DC50 and Dmax of PROTACs containing the spirocyclic linker compared to controls.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 18-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

      • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the POI signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC, providing a rapid screen for its potential to cross cell membranes.[14]

  • Objective: To compare the passive permeability of the spirocyclic linker-containing PROTAC against flexible linker controls.

  • Protocol:

    • Plate Preparation: Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).

    • Compound Addition: Add the PROTAC solution (e.g., 10 µM in a buffer like PBS) to the donor wells. Fill the acceptor wells of a separate 96-well plate with buffer containing a scavenger agent (e.g., 0.5% BSA) to prevent saturation.

    • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

    • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the effective permeability coefficient (Pe) using the following formula: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V is volume, A is the filter area, t is time, and C is the concentration.

Conclusion and Future Outlook

The linker is a master regulator of PROTAC function. While flexible linkers have been instrumental in the initial growth of the field, the future of PROTAC design lies in the rational incorporation of more sophisticated, rigid scaffolds to overcome persistent challenges in drug development, particularly poor permeability and solubility.[5][16]

Spirocyclic linkers, and specifically heteroatom-containing variants like 6-Oxa-2-azaspiro[3.4]octane, represent a logical and promising frontier. Their ability to combine conformational rigidity with favorable physicochemical properties makes them compelling candidates for next-generation degraders. The reduced entropic penalty and precise spatial control they offer could lead to PROTACs with enhanced potency, improved selectivity, and better drug-like properties.[3][11]

The ultimate validation of this hypothesis awaits rigorous experimental testing. By employing the systematic evaluation workflows outlined in this guide, researchers can effectively characterize the impact of 6-Oxa-2-azaspiro[3.4]octane and other novel spirocyclic linkers, paving the way for the development of more effective and clinically successful protein degraders.

References

A Comparative Guide to Oxa-Azaspiro Scaffolds for Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of "Escaping Flatland" in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, two-dimensional molecular structures. While this "flatland" approach has yielded numerous successful therapeutics, it has also led to challenges in achieving desirable drug-like properties, such as aqueous solubility, metabolic stability, and target selectivity.[1] The increasing interest in compounds with a higher fraction of sp3-hybridized carbon centers (Fsp3) stems from the observation that three-dimensionality often correlates with improved clinical success.[1][2] Among the various strategies to introduce three-dimensionality, the use of spirocyclic scaffolds, particularly oxa-azaspiro systems, has emerged as a powerful tool for optimizing molecular properties.[1][3]

Spirocycles, which feature two rings sharing a single atom, introduce a rigid, well-defined three-dimensional architecture.[1] This structural rigidity can lock the conformation of a molecule, optimizing the orientation of binding elements and potentially leading to enhanced efficacy and selectivity.[4] This guide provides a comparative analysis of different oxa-azaspiro scaffolds, focusing on their synthesis, impact on key drug-like properties, and the experimental methodologies used for their evaluation.

Featured Oxa-Azaspiro Scaffolds: A Comparative Overview

This guide will focus on a comparative analysis of two prominent classes of oxa-azaspiro scaffolds: the 2-oxa-6-azaspiro[3.3]heptanes and the 2-oxa-7-azaspiro[4.4]nonanes . These scaffolds serve as excellent case studies for understanding how subtle changes in the spirocyclic core can significantly influence a molecule's physicochemical and pharmacokinetic profile.

Structural Comparison of Featured Scaffolds

The key difference between these scaffolds lies in the size of the constituent rings. The spiro[3.3]heptane system is composed of two four-membered rings, while the spiro[4.4]nonane system consists of two five-membered rings. This seemingly minor variation has profound implications for the geometry and physicochemical properties of the resulting molecules.

cluster_0 Oxa-Azaspiro[3.3]heptane cluster_1 Oxa-Azaspiro[4.4]nonane a Two 4-membered rings b Increased ring strain a->b c More compact 3D structure b->c d Two 5-membered rings e Reduced ring strain d->e f More flexible 3D structure e->f

Caption: Structural differences between oxa-azaspiro[3.3]heptane and oxa-azaspiro[4.4]nonane scaffolds.

Synthesis of Oxa-Azaspiro Scaffolds

The synthesis of these complex three-dimensional structures has been a subject of intensive research, leading to the development of various synthetic routes.

2-Oxa-6-azaspiro[3.3]heptane derivatives are often synthesized as bioisosteric replacements for commonly used heterocycles like morpholines and piperazines.[2][5] Their synthesis can be approached through multi-step sequences that allow for the construction of the strained four-membered rings.

2-Oxa-7-azaspiro[4.4]nonane derivatives , on the other hand, can be synthesized through different strategies, one of which involves the manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes.[3] The choice of synthetic route is often dictated by the desired substitution patterns and the overall complexity of the target molecule.

Impact on Drug-Like Properties: A Data-Driven Comparison

The true value of oxa-azaspiro scaffolds lies in their ability to predictably modulate key drug-like properties. The following sections present a comparative analysis based on experimental data, primarily focusing on the well-studied 2-oxa-6-azaspiro[3.3]heptane scaffold as a replacement for traditional six-membered heterocycles.

Lipophilicity (logD) and Basicity (pKa)

A fascinating and somewhat counterintuitive property of certain azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom compared to their monocyclic counterparts.[2] This phenomenon is often rationalized by an increase in the basicity (pKa) of the nitrogen atom within the spirocyclic system.[2]

Table 1: Comparative Physicochemical Properties of a Melanin Concentrating Hormone Receptor 1 (MCHR1) Antagonist [2]

CompoundScaffoldlogD (pH 7.4)pKa
6a Morpholine2.86.7
6b 2-Oxa-6-azaspiro[3.3]heptane1.68.2

The data in Table 1 clearly demonstrates that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the MCHR1 antagonist AZD1979 (6b) leads to a significant decrease in logD by 1.2 units, accompanied by a 1.5-unit increase in pKa.[2] This reduction in lipophilicity can be highly advantageous in mitigating off-target effects and improving the overall ADME profile of a drug candidate.

Permeability and Metabolic Stability

The rigid three-dimensional structure of oxa-azaspiro scaffolds can also positively influence permeability and metabolic stability. The pre-organization of the molecule can lead to a lower energetic penalty for membrane passage and can shield metabolically labile sites from enzymatic degradation.

Table 2: Comparative ADME Properties of a Melanin Concentrating Hormone Receptor 1 (MCHR1) Antagonist [2]

CompoundScaffoldIntrinsic Permeability (10⁻⁶ cm/s)Intrinsic Clearance (HLM, µL/min/mg)Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells)
6a Morpholine167261
6b 2-Oxa-6-azaspiro[3.3]heptane221311

As shown in Table 2, the spirocyclic analogue 6b not only exhibits improved permeability but also demonstrates a remarkable enhancement in metabolic stability, with a significantly lower intrinsic clearance in both human liver microsomes (HLM) and human hepatocytes compared to its morpholine-containing counterpart 6a .[2] This increased stability can translate to a longer half-life and improved bioavailability in vivo.

Experimental Protocols for Assessing Drug-Like Properties

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the drug-like properties of the oxa-azaspiro scaffolds.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility by measuring the formation of precipitate when a DMSO stock solution is diluted into an aqueous buffer.[6][7]

A Prepare compound stock solutions in DMSO at various concentrations. B Dispense a small volume of each stock solution into a 96-well plate. A->B C Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well. B->C D Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 1-2 hours). C->D E Measure the absorbance at 620 nm using a plate reader. D->E F Determine the solubility as the concentration at which a significant increase in absorbance is observed. E->F

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, typically starting from a 10 mM stock.[6]

  • Plating: Using a multichannel pipette, dispense a small volume (e.g., 2-5 µL) of each DMSO stock solution into the wells of a 96-well microtiter plate.[6][7]

  • Buffer Addition: Rapidly add a pre-determined volume of aqueous buffer (e.g., 198 µL of Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1 to 2 hours.[6][8]

  • Measurement: Measure the light absorbance of each well at a wavelength of 620 nm using a microplate reader.[8]

  • Data Analysis: The kinetic solubility is determined by identifying the concentration at which the absorbance significantly increases above the baseline, indicating the formation of a precipitate.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a cell-free in vitro model used to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[3][9]

A Prepare a lipid solution (e.g., lecithin in dodecane) and coat the filter of a 96-well donor plate. B Fill the wells of a 96-well acceptor plate with buffer. A->B C Add the test compound solution to the donor plate wells. B->C D Place the donor plate on top of the acceptor plate to form a 'sandwich'. C->D E Incubate the plate assembly for a defined period (e.g., 5-18 hours). D->E F Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS or UV spectroscopy. E->F G Calculate the apparent permeability coefficient (Papp). F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a lipid solution (e.g., 4% lecithin in dodecane) and apply a small volume (e.g., 5 µL) to the filter membrane of each well in a 96-well donor plate.[10]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with an appropriate buffer solution (e.g., 300 µL of PBS).[10]

  • Donor Plate Loading: Add the test compound solution (typically at a concentration of 500 µM in buffer with a small percentage of DMSO) to the wells of the donor plate (e.g., 200 µL).[10]

  • Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a specified time, typically ranging from 5 to 18 hours.[3][10]

  • Sample Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.[1]

  • Quantification: Determine the concentration of the test compound in the donor and acceptor solutions using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[9]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.[4]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[11][12]

A Prepare a reaction mixture containing liver microsomes, buffer, and the test compound. B Pre-incubate the mixture at 37°C. A->B C Initiate the metabolic reaction by adding an NADPH regenerating system. B->C D At various time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot and quench the reaction with a cold organic solvent. C->D E Centrifuge the samples to precipitate proteins. D->E F Analyze the supernatant for the remaining parent compound using LC-MS/MS. E->F G Calculate the half-life (t½) and intrinsic clearance (CLint). F->G

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a potassium phosphate buffer (100 mM, pH 7.4) and an NADPH regenerating system.[11][13]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes (e.g., final protein concentration of 0.5 mg/mL), buffer, and the test compound (e.g., final concentration of 1 µM).[12]

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the NADPH regenerating system.[13]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[11]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[13]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]

Conclusion

The strategic incorporation of oxa-azaspiro scaffolds represents a significant advancement in the field of medicinal chemistry, providing a robust methodology for "escaping flatland" and accessing novel, three-dimensional chemical space.[1][3] As demonstrated by the comparative data, these scaffolds can profoundly and favorably influence key drug-like properties, including a reduction in lipophilicity and an enhancement of metabolic stability and permeability.[2] The detailed experimental protocols provided herein offer a validated framework for researchers to assess these properties in their own drug discovery programs. By embracing the principles of three-dimensional molecular design and employing rigorous experimental evaluation, the scientific community can continue to develop safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 6-Oxa-2-azaspiro[3.4]octane-based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a ligand's binding affinity to its biological target is a cornerstone of successful lead optimization. The unique three-dimensional architecture of spirocyclic scaffolds, such as the 6-Oxa-2-azaspiro[3.4]octane framework, offers exciting possibilities for exploring novel chemical space and achieving high target specificity.[1] This guide provides an in-depth comparison of key biophysical techniques for validating the binding affinity of this promising class of molecules, grounded in field-proven insights and experimental best practices.

Our focus will be on providing a robust framework for researchers, scientists, and drug development professionals to objectively assess and compare the performance of their 6-Oxa-2-azaspiro[3.4]octane-based ligands. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Challenge: Quantifying Molecular Interactions with Confidence

The journey from a novel compound to a viable drug candidate is paved with data. Among the most critical are the quantitative measures of how tightly a ligand binds to its target protein. This binding affinity, often expressed as the dissociation constant (KD), dictates the potential potency and selectivity of a therapeutic agent.[2] For novel scaffolds like 6-Oxa-2-azaspiro[3.4]octane, rigorous and reproducible affinity data is paramount.

This guide will compare three gold-standard techniques for affinity determination:

  • Surface Plasmon Resonance (SPR): A label-free optical method that provides real-time kinetic data on association and dissociation rates.[3][4][5]

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[6][7][8][9]

  • Radioligand Binding Assays: A highly sensitive and robust method that uses a radiolabeled ligand to quantify binding to a target receptor.[10][11][12]

To provide a practical context, we will consider a hypothetical scenario where a series of 6-Oxa-2-azaspiro[3.4]octane-based ligands have been synthesized as potential inhibitors of a novel kinase, "SpiroKinase," a promising target in oncology.

Comparative Analysis of Binding Affinity Validation Methods

The choice of method for validating binding affinity is not a one-size-fits-all decision. It depends on several factors including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., kinetics vs. thermodynamics).

Method Principle Information Provided Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor surface.[3][5][13]KD (equilibrium dissociation constant), kon (association rate constant), koff (dissociation rate constant).[5][13]Real-time, label-free, provides kinetic information, relatively high throughput.[4]Requires immobilization of one binding partner which may affect its activity, sensitive to buffer composition and mass transport effects.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[6][7][9]KD, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8][9]Label-free, in-solution measurement, provides a complete thermodynamic profile.[6][7][9]Requires larger amounts of sample, lower throughput, sensitive to buffer mismatches.[8]
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.[10][11]Ki (inhibitor constant) for test compounds, Kd and Bmax (receptor density) for the radioligand.[10][14]High sensitivity, robust, can be performed in complex biological matrices (e.g., membrane preps).[10][11]Requires synthesis of a radiolabeled ligand, safety considerations for handling radioactivity, endpoint assay (no kinetic data).

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are designed to be self-validating, with critical considerations highlighted to guide experimental design and data interpretation.

Surface Plasmon Resonance (SPR) Workflow

This workflow is designed to determine the binding kinetics and affinity of our hypothetical 6-Oxa-2-azaspiro[3.4]octane-based ligands to SpiroKinase.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Purify SpiroKinase immobilize Immobilize SpiroKinase on Sensor Chip prep_protein->immobilize prep_ligand Dissolve Ligands in Running Buffer inject_ligand Inject Ligand Series (Analyte) prep_ligand->inject_ligand prep_chip Select & Prepare Sensor Chip prep_chip->immobilize immobilize->inject_ligand regenerate Regenerate Chip Surface inject_ligand->regenerate fit_data Fit Sensorgrams to Binding Model inject_ligand->fit_data regenerate->inject_ligand Next Cycle calc_constants Calculate kon, koff, & KD fit_data->calc_constants

Caption: SPR Experimental Workflow for Kinetic Analysis.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Purify SpiroKinase to >95% purity.

    • Prepare a stock solution of the 6-Oxa-2-azaspiro[3.4]octane-based ligand in 100% DMSO and then dilute into the running buffer to the desired concentrations. The final DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.

  • Immobilization of SpiroKinase:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject SpiroKinase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the 6-Oxa-2-azaspiro[3.4]octane-based ligand (analyte) over the immobilized SpiroKinase surface.

    • Include a buffer-only injection for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Workflow

This workflow provides a detailed thermodynamic characterization of the binding interaction between our ligands and SpiroKinase.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Dialyze SpiroKinase into Assay Buffer load_cell Load SpiroKinase into Sample Cell prep_protein->load_cell prep_ligand Dissolve Ligand in Matched Buffer load_syringe Load Ligand into Syringe prep_ligand->load_syringe degas Degas Protein & Ligand Solutions degas->load_cell degas->load_syringe titrate Titrate Ligand into Sample Cell load_cell->titrate load_syringe->titrate integrate_peaks Integrate Heat Bursts titrate->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm calc_params Determine KD, n, ΔH, & ΔS fit_isotherm->calc_params

Caption: ITC Experimental Workflow for Thermodynamic Profiling.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified SpiroKinase extensively against the chosen assay buffer.

    • Dissolve the 6-Oxa-2-azaspiro[3.4]octane-based ligand in the final dialysis buffer to ensure a perfect buffer match.[8] Any buffer mismatch can lead to large heats of dilution, obscuring the binding signal.

    • Degas both protein and ligand solutions to prevent air bubbles in the calorimeter.[8]

  • ITC Experiment:

    • Load the SpiroKinase solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Radioligand Binding Assay Workflow

This workflow is designed to determine the inhibitory potency (Ki) of our non-radiolabeled 6-Oxa-2-azaspiro[3.4]octane-based ligands through competition with a known radiolabeled ligand for SpiroKinase.

Radioligand_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membranes Prepare SpiroKinase Membranes incubate Incubate Membranes, Radioligand, & Competitor prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_competitor Prepare Competitor Ligand Series prep_competitor->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count plot_data Plot % Inhibition vs. Competitor Conc. count->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

References

A Comparative Guide to the Structure-Activity Relationship of 6-Oxa-2-azaspiro[3.4]octane Derivatives as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target affinity and selectivity.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Oxa-2-azaspiro[3.4]octane derivatives, a promising class of compounds, particularly in the context of their activity as muscarinic acetylcholine receptor (mAChR) antagonists. While comprehensive public data on this specific scaffold is emerging, we will draw key insights from closely related spirocyclic systems to build a predictive SAR model.[3]

This guide will objectively compare the 6-Oxa-2-azaspiro[3.4]octane scaffold with established muscarinic antagonist chemotypes, supported by experimental data and detailed protocols for researchers in the field of medicinal chemistry and drug development.

The 6-Oxa-2-azaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry

The 6-Oxa-2-azaspiro[3.4]octane framework is a unique structural motif characterized by a fused oxetane and azetidine ring system. This spirocyclic nature imparts a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets. The presence of the oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other polar interactions, while the carbon skeleton can be functionalized to modulate lipophilicity and other drug-like properties.

The primary synthetic route to derivatives of this scaffold often involves the functionalization of a key intermediate, 6-Oxa-2-azaspiro[3.4]octan-2-amine, which can be derived from 6-Oxaspiro[3.4]octan-2-one.[3] This versatile building block allows for the introduction of a wide range of substituents on the azetidine nitrogen, enabling a thorough exploration of the chemical space.

Structure-Activity Relationship (SAR) Analysis: Insights from a Close Relative

Direct and extensive SAR data for a series of 6-Oxa-2-azaspiro[3.4]octane derivatives as muscarinic antagonists is not yet widely available in the public domain. However, a comprehensive study on the closely related chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor provides invaluable insights that can be extrapolated to the 6-Oxa-2-azaspiro[3.4]octane scaffold.[4]

The key takeaways from the SAR of 6-azaspiro[2.5]octane derivatives are summarized below and are hypothesized to be translatable to the 6-Oxa-2-azaspiro[3.4]octane core.

Key SAR Observations for Spirocyclic Muscarinic Antagonists:
  • Stereochemistry is Crucial: For the 6-azaspiro[2.5]octane series, the (R)-enantiomer was found to be significantly more potent at the M4 receptor than the (S)-enantiomer. This highlights the importance of the three-dimensional arrangement of substituents for optimal receptor binding.

  • The Nature of the Amide Substituent: The group attached to the azetidine nitrogen plays a critical role in determining potency and selectivity. Aromatic and heteroaromatic amides are common in potent muscarinic antagonists.

  • Substitution on the Aromatic Ring: The position and nature of substituents on the aromatic ring of the amide moiety significantly impact activity. Electron-withdrawing and lipophilic groups can enhance potency.

  • The Spirocyclic Core as a Lipophilicity Modulator: The spirocyclic framework itself contributes to the overall physicochemical properties of the molecule, often leading to improved solubility and metabolic stability compared to more planar structures.

The following diagram illustrates the key points of interaction and modification for a hypothetical 6-Oxa-2-azaspiro[3.4]octane derivative based on the SAR of related compounds.

SAR_Analysis cluster_scaffold 6-Oxa-2-azaspiro[3.4]octane Core cluster_sidechain Side Chain Modifications Scaffold Spirocyclic Core (Rigidity & 3D Shape) Azetidine_N Azetidine Nitrogen (Attachment Point for Side Chain) Scaffold->Azetidine_N Oxetane_O Oxetane Oxygen (Polar Interaction Point) Scaffold->Oxetane_O Amide Amide Linker (Key Interaction Moiety) Azetidine_N->Amide Attachment Aromatic_Ring Aromatic Ring (R1) (Potency & Selectivity) Amide->Aromatic_Ring Substituents Substituents (R2) (Fine-tuning Activity) Aromatic_Ring->Substituents

Caption: Key modification points for SAR analysis of 6-Oxa-2-azaspiro[3.4]octane derivatives.

Comparative Analysis: 6-Oxa-2-azaspiro[3.4]octane Derivatives vs. Established Muscarinic Antagonists

To understand the potential advantages of the 6-Oxa-2-azaspiro[3.4]octane scaffold, it is essential to compare it with well-established classes of muscarinic antagonists, such as tropane and quinuclidine derivatives.

Feature6-Oxa-2-azaspiro[3.4]octane Derivatives (Hypothesized)Tropane Derivatives (e.g., Atropine)Quinuclidine Derivatives (e.g., Solifenacin)
Scaffold Spirocyclic (fused oxetane and azetidine)Bicyclic (pyrrolidine and piperidine)Bicyclic (two piperidine rings)
Conformational Rigidity HighHighHigh
Three-Dimensionality HighHighHigh
Synthetic Accessibility Moderate, from key intermediatesWell-establishedWell-established
Known Biological Activity Emerging as muscarinic antagonistsBroad-spectrum muscarinic antagonistsPrimarily M3 selective antagonists
Potential Advantages Improved physicochemical properties (solubility, metabolic stability), novel intellectual propertyExtensive historical data and clinical useProven clinical efficacy for specific subtypes
Potential Challenges Limited publicly available SAR dataLack of subtype selectivity for older compoundsPotential for off-target effects

Experimental Protocols

To facilitate further research and validation of the SAR of 6-Oxa-2-azaspiro[3.4]octane derivatives, the following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from established methods for determining the binding affinity of a compound to muscarinic receptors.[1][3]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Non-specific binding control (e.g., Atropine).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate (Membranes, Radioligand, Compound) Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Ki Counting->Analysis

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Functional Assay: Calcium Flux for Gq-Coupled Muscarinic Receptors (M1, M3, M5)

This protocol outlines a common functional assay to measure the antagonist activity of a compound at Gq-coupled muscarinic receptors.

Objective: To determine the IC50 of a test compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Carbachol).

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations and incubate for a specified period.

  • Add a fixed concentration of the agonist (typically the EC80) to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Determine the IC50 value by plotting the inhibition of the agonist response against the concentration of the test compound.

Conclusion

The 6-Oxa-2-azaspiro[3.4]octane scaffold represents a compelling starting point for the design of novel muscarinic receptor antagonists. While direct SAR data is still emerging, insights from closely related spirocyclic systems, such as the 6-azaspiro[2.5]octanes, provide a strong foundation for rational drug design. The inherent three-dimensionality and favorable physicochemical properties of this scaffold suggest that its derivatives have the potential to overcome some of the limitations of existing muscarinic antagonists. The experimental protocols provided in this guide offer a framework for researchers to further investigate the SAR of this promising class of compounds and unlock their full therapeutic potential.

References

Beyond the Linear Paradigm: Benchmarking 6-Oxa-2-azaspiro[3.4]octane Against Traditional Linkers in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple tether to a critical determinant of success. It profoundly influences a conjugate's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.[1][2] For years, the field has been dominated by "linear" linkers, such as those based on polyethylene glycol (PEG), peptides, and alkyl chains. However, the pursuit of improved drug-like properties is steering innovation towards more complex, three-dimensional architectures.[3]

This guide provides an in-depth comparison of a novel spirocyclic linker, 6-Oxa-2-azaspiro[3.4]octane, against the established performance of traditional linkers. While direct head-to-head clinical data is emerging, this analysis leverages established principles of medicinal chemistry and available preclinical data to benchmark performance, offering a forward-looking perspective for researchers in drug development.

The Limitations of Linearity: A Case for New Scaffolds

Traditional linkers, while foundational to the success of many approved ADCs, present known challenges.[4] Highly hydrophobic payloads often require hydrophilic linkers like PEG to mitigate aggregation, but long PEG chains can sometimes lead to unforeseen PK issues.[5] Peptide linkers, such as the widely used valine-citrulline (Val-Cit), are susceptible to premature cleavage by extracellular proteases, which can cause off-target toxicity.[6][7] The inherent flexibility of linear linkers can also lead to unpredictable conformations, potentially masking the binding domains of the antibody or payload.

Spirocyclic scaffolds, defined by two rings sharing a single atom, introduce a rigid, three-dimensional geometry.[8][9] This rigidity can be a significant advantage, pre-organizing the attached molecules into a more defined spatial orientation and potentially improving target engagement.[10] The 6-Oxa-2-azaspiro[3.4]octane scaffold, which incorporates both an oxetane and an azetidine ring, is a prime example of this next-generation approach, offering a unique combination of properties.[11][12]

Head-to-Head Analysis: Physicochemical and Performance Properties

A linker's performance can be distilled into several key parameters: its impact on solubility and aggregation, its stability in systemic circulation, and its ability to release the payload at the target site.

Table 1: Comparative Analysis of Linker Properties
Parameter Traditional Linkers (e.g., VC-PABC, SMCC-PEG) 6-Oxa-2-azaspiro[3.4]octane (Projected Performance) Rationale for Projected Performance
Impact on Solubility Variable; often requires hydrophilic spacers (e.g., PEG) to counteract hydrophobic payloads.[5]High potential to improve solubility and reduce aggregation.The inherent polarity of the oxetane and azetidine rings, combined with the sp³-rich, non-planar structure, is expected to enhance hydrophilicity and disrupt aggregation-prone planar interactions.[8][9][12]
Plasma Stability Variable. Peptide linkers can show instability, especially in rodent plasma.[6] Non-cleavable linkers (e.g., thioether) are generally highly stable.[13]Projected to have high plasma stability.The strained four-membered rings (oxetane, azetidine) within the spirocyclic core are generally stable under physiological conditions. The scaffold lacks obvious enzymatic cleavage sites.[14]
Structural Rigidity & 3D Shape Generally flexible, leading to a heterogeneous population of conformers.High rigidity, presenting a well-defined 3D vector for payload attachment.The spirocyclic fusion point locks the two rings in a perpendicular orientation, reducing conformational freedom.[10]
Payload Release Mechanism Diverse: enzyme-cleavable (e.g., cathepsin B), pH-sensitive (hydrazones), or requires full antibody degradation (non-cleavable).[15][16]Not inherently cleavable; would require incorporation of a separate cleavable moiety for payload release strategies.The core scaffold is stable. For use in a cleavable ADC, it would act as a rigid spacer, attached to a traditional cleavable trigger.
"Bystander" Killing Effect High for membrane-permeable payloads released by cleavable linkers.[15] Low to none for non-cleavable linkers.[16]Dependent on the incorporated release mechanism.As a spacer, it would not directly determine the bystander effect; this remains a function of the payload and the cleavage/release strategy.

The Spirocyclic Advantage: A Deeper Dive

The projected benefits of 6-Oxa-2-azaspiro[3.4]octane are rooted in the established principles of its constituent parts:

  • Enhanced Solubility and Reduced Aggregation : Hydrophobicity of the payload is a major cause of ADC aggregation, which can lead to loss of efficacy and immunogenicity.[5] Spirocyclic scaffolds, with their higher fraction of sp³-hybridized carbons and non-planar structures, tend to improve aqueous solubility compared to flat aromatic systems.[3][8] The polar oxygen and nitrogen atoms within the 6-Oxa-2-azaspiro[3.4]octane core further contribute to this effect, potentially reducing the need for long, hydrophilic PEG chains.[12]

  • Improved Metabolic Stability : The quaternary carbon at the spiro-center is sterically hindered, which can protect adjacent chemical bonds from metabolic degradation. This inherent stability can lead to a longer circulation half-life and more predictable pharmacokinetic profiles.[8]

  • Conformational Rigidity : By locking the linker into a defined three-dimensional shape, the 6-Oxa-2-azaspiro[3.4]octane scaffold can ensure that the payload is held away from the antibody, preventing interference with antigen binding. This controlled orientation is a key goal in rational ADC design.[17]

Experimental Protocols for Linker Benchmarking

To validate the projected performance of a novel linker like 6-Oxa-2-azaspiro[3.4]octane, a series of standardized, rigorous experiments must be conducted. The following protocols represent the gold standard for such evaluations.

Protocol 1: In Vitro Plasma Stability Assay

This experiment is crucial for determining the linker's stability in a biological matrix and predicting its in vivo half-life.[18][19]

Methodology:

  • Preparation : Prepare stock solutions of the ADC (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation : Dilute the ADC stock into fresh plasma (human, mouse, rat) to a final concentration of 100 µg/mL. Incubate at 37°C.[19]

  • Time Points : Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[18]

  • Sample Processing : At each time point, stop the reaction by flash-freezing or by adding an organic solvent. For analysis of payload release, precipitate plasma proteins with acetonitrile. For analysis of ADC integrity, use immunocapture (e.g., with Protein A beads) to isolate the ADC from other plasma proteins.[20]

  • Quantification :

    • Payload Release : Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released free payload.

    • ADC Integrity : Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC) to determine the change in the drug-to-antibody ratio (DAR) over time.

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Processing cluster_analysis Analysis ADC_stock ADC Stock (1 mg/mL) Incubate Incubate ADC in Plasma (100 µg/mL) at 37°C ADC_stock->Incubate Plasma Human/Mouse Plasma Plasma->Incubate Timepoints Collect Aliquots at Time = 0, 1, 6, 24... hrs Incubate->Timepoints Process_Payload Protein Precipitation (Acetonitrile) Timepoints->Process_Payload For Payload Release Process_ADC Immunocapture (Protein A Beads) Timepoints->Process_ADC For ADC Integrity LCMS LC-MS/MS Quantification of Free Payload Process_Payload->LCMS HIC HIC / RP-LC Analysis of DAR Process_ADC->HIC

Workflow for In Vitro Plasma Stability Assay.
Protocol 2: Solubility and Aggregation Assessment

This protocol evaluates the linker's ability to mitigate the hydrophobicity of the payload and prevent aggregation.

Methodology:

  • Sample Preparation : Prepare the ADC at various concentrations (e.g., 0.5 to 10 mg/mL) in the final formulation buffer.

  • Size Exclusion Chromatography (SEC) :

    • Inject the ADC samples onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of high molecular weight species (aggregates) versus the monomeric ADC peak.[21]

  • Hydrophobic Interaction Chromatography (HIC) :

    • HIC separates molecules based on hydrophobicity.

    • Inject the unconjugated antibody and the ADC onto a HIC column.

    • A longer retention time for the ADC compared to the antibody indicates increased hydrophobicity. A linker that minimizes this shift is desirable.

  • Forced Degradation Study :

    • Expose the ADC to stress conditions (e.g., elevated temperature, agitation, freeze-thaw cycles).

    • Analyze the stressed samples by SEC to determine the propensity for aggregation under stress.

G cluster_prep Preparation cluster_analysis Analysis Techniques cluster_output Data Output ADC_sample ADC Samples (Varying Concentrations) SEC Size Exclusion Chromatography (SEC) ADC_sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) ADC_sample->HIC Stress Forced Degradation Study (Heat, Agitation) ADC_sample->Stress SEC_out Quantify % Aggregates SEC->SEC_out HIC_out Measure Hydrophobicity Shift HIC->HIC_out Stress_out Assess Aggregation Propensity Stress->Stress_out

Workflow for Solubility and Aggregation Assessment.
Protocol 3: In Vitro Payload Release Assay

This assay determines the efficiency of payload release, which is critical for cleavable linkers.[22]

Methodology:

  • System Preparation :

    • For enzyme-cleavable linkers, prepare a reaction buffer containing the relevant purified enzyme (e.g., Cathepsin B) or a lysosomal lysate fraction.[22]

    • For pH-sensitive linkers, prepare a series of buffers with pH values ranging from 7.4 down to 4.5.

  • Incubation : Add the ADC to the prepared system and incubate at 37°C.

  • Time Points : Collect aliquots at various time points.

  • Sample Processing : Quench the reaction (e.g., by adding a protease inhibitor or neutralizing the pH) and precipitate the antibody using an organic solvent.

  • Quantification : Analyze the supernatant by LC-MS/MS to quantify the released payload.

Conclusion and Future Outlook

The rational design of linkers is a cornerstone of modern therapeutic conjugate development.[23] While traditional linear linkers have enabled the success of first- and second-generation ADCs, their limitations have spurred the exploration of novel scaffolds.[4] The 6-Oxa-2-azaspiro[3.4]octane linker represents a significant step towards this new frontier.

Based on a robust analysis of its structural components, this spirocyclic linker is projected to offer substantial advantages in improving solubility, enhancing metabolic stability, and providing a rigid, three-dimensional framework for precise payload positioning. These characteristics directly address some of the most pressing challenges in the field, such as payload-induced aggregation and unpredictable pharmacokinetics.

The true potential of 6-Oxa-2-azaspiro[3.4]octane and other next-generation linkers will be fully realized through rigorous experimental benchmarking using the standardized protocols outlined in this guide.[17] As the field moves beyond simple tethers and towards functionally optimized molecular bridges, scaffolds like 6-Oxa-2-azaspiro[3.4]octane are poised to become indispensable tools in the design of safer, more effective targeted therapies.

References

A Comparative Crystallographic Guide to 6-Oxa-2-azaspiro[3.4]octane and Related Spirocyclic Ligands in Complex with Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds that can effectively modulate protein function is a cornerstone of modern therapeutics. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystallographic studies of proteins bound to 6-oxa-2-azaspiro[3.4]octane and structurally related spirocyclic ligands.

While crystal structures of proteins in complex with the precise 6-oxa-2-azaspiro[3.4]octane scaffold are not yet prevalent in the public domain, this guide will leverage a highly relevant and detailed case study: the structure-guided design of potent spirocyclic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro).[3] This viral enzyme is a critical target for the development of COVID-19 therapeutics.[4] We will examine the crystallographic data of azaspiro[3.3]heptane and azaspiro[3.5]nonane derivatives in complex with SARS-CoV-2 3CLpro and compare them with established, non-spirocyclic inhibitors, Nirmatrelvir and Ensitrelvir. This comparative approach will illuminate the structural advantages and unique binding interactions conferred by the spirocyclic core.

The Allure of Spirocyclic Scaffolds in Drug Design

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry.[2] This structural feature is a departure from the often planar and flexible nature of many traditional drug molecules. The increased sp3 character of spirocyclic compounds can lead to:

  • Improved Target Engagement: The rigid conformation can pre-organize functional groups for optimal interaction with the protein binding site, potentially leading to higher affinity and potency.

  • Enhanced Selectivity: The unique shape of spirocyclic ligands can enable more specific interactions with the target protein, reducing off-target effects.[2]

  • Favorable Physicochemical Properties: Spirocycles can influence properties such as solubility and metabolic stability.[2]

The 6-oxa-2-azaspiro[3.4]octane scaffold, in particular, incorporates both an oxetane and an azetidine ring, offering vectors for chemical elaboration and potential hydrogen bonding interactions.

Comparative Crystallographic Analysis: Spirocyclic vs. Non-Spirocyclic Inhibitors of SARS-CoV-2 3CLpro

Our comparative analysis focuses on the binding of different inhibitor classes to the active site of the SARS-CoV-2 3CLpro. The key spirocyclic examples are derived from a study by Lovell et al., while Nirmatrelvir and Ensitrelvir represent potent, clinically relevant non-spirocyclic comparators.[3]

Data Presentation: A Comparative Look at Crystallographic and Binding Data
Ligand PDB ID Resolution (Å) R-work / R-free IC₅₀ (nM) *Binding Interactions & Notes
Spirocyclic Inhibitor (11c) --INVALID-LINK--1.800.174 / 0.225~80Covalent bond with Cys145. The azaspiro[3.5]nonane moiety extends into the S4 subsite of the protease, making hydrophobic contacts.[5]
Spirocyclic Inhibitor (4c) --INVALID-LINK--1.900.189 / 0.231~200Covalent interaction with Cys145. The smaller azaspiro[3.3]heptane ring also occupies the S4 pocket, but with a different orientation compared to 11c.
Nirmatrelvir --INVALID-LINK--1.960.187 / 0.206~3.1Covalent inhibitor targeting Cys145. The molecule has a more linear and flexible structure compared to the spirocyclic inhibitors.[2][6]
Ensitrelvir --INVALID-LINK--1.510.133 / 0.170~13Non-covalent inhibitor. Its rigid, fused ring system occupies the active site differently from the covalent inhibitors.[1]

*IC₅₀ values are approximate and sourced from the primary literature for comparative purposes.

Experimental Protocols: A Guide to Obtaining Protein-Ligand Complex Crystals

The successful determination of a protein-ligand crystal structure hinges on the ability to produce high-quality, well-diffracting crystals of the complex. The two most common methods to achieve this are co-crystallization and crystal soaking.[5]

Co-crystallization Workflow

This method involves forming the protein-ligand complex in solution prior to setting up crystallization trials. It is often the preferred method when the ligand induces a conformational change in the protein or when the ligand has poor solubility in the crystallization buffer.

Co_crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Data Collection & Analysis protein Purified Protein incubation Incubate Protein + Ligand (e.g., 1:5 molar ratio, 1h, 4°C) protein->incubation ligand Spirocyclic Ligand (in DMSO) ligand->incubation screening Set up Crystallization Trials (Vapor Diffusion) incubation->screening optimization Optimize Hit Conditions screening->optimization crystal Protein-Ligand Co-crystal optimization->crystal cryo Cryo-protection & Freezing crystal->cryo diffraction X-ray Diffraction (Synchrotron) cryo->diffraction structure Structure Determination & Refinement diffraction->structure Crystal_Soaking_Workflow cluster_prep Preparation cluster_soak Soaking cluster_data Data Collection & Analysis apo_crystal Apo-protein Crystal soaking Incubate Crystal in Soaking Solution (minutes to hours) apo_crystal->soaking soaking_solution Soaking Solution (Mother Liquor + Ligand) soaking_solution->soaking cryo Cryo-protection & Freezing soaking->cryo diffraction X-ray Diffraction (Synchrotron) cryo->diffraction structure Structure Determination & Refinement diffraction->structure

References

Navigating Metabolic Lability: A Comparative Guide to the 6-Oxa-2-azaspiro[3.4]octane Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. Consequently, medicinal chemists are increasingly turning to innovative scaffolds that can imbue drug-like molecules with enhanced metabolic robustness. Among these, the 6-Oxa-2-azaspiro[3.4]octane moiety has emerged as a promising structural motif. This guide provides an in-depth evaluation of the metabolic stability of compounds containing this scaffold, offering a comparative analysis against common structural alternatives and furnishing the experimental framework necessary for its comprehensive assessment.

The Strategic Advantage of Spirocyclic Scaffolds in Modulating Metabolism

The incorporation of spirocyclic systems, which feature two rings sharing a single atom, has become a key strategy in modern drug design to enhance the three-dimensionality and fraction of sp3-hybridized carbons (Fsp3) in drug candidates.[1][2] This shift away from flat, aromatic structures often correlates with improved physicochemical properties and pharmacokinetic profiles, including metabolic stability.[1] The rigid nature of the spirocyclic core can lock the conformation of a molecule, leading to a more optimal orientation for target binding and potentially shielding metabolically susceptible sites from enzymatic degradation.[1]

The 6-Oxa-2-azaspiro[3.4]octane scaffold is of particular interest as it combines the benefits of a spirocyclic framework with the presence of an oxetane ring. Oxetanes, four-membered cyclic ethers, are known to be valuable design elements for improving aqueous solubility, lipophilicity, and metabolic stability when used to replace more labile groups such as gem-dimethyl or carbonyl functionalities.[3][4]

Unraveling the Metabolic Profile of the 6-Oxa-2-azaspiro[3.4]octane Moiety

While specific experimental data for a wide range of compounds featuring the 6-Oxa-2-azaspiro[3.4]octane moiety is still emerging, we can infer its likely metabolic profile based on the known metabolic pathways of its constituent features: the oxetane and the azacyclic components.

Potential Metabolic Pathways

Compounds containing this scaffold may undergo both Phase I and Phase II metabolic transformations.

Phase I Metabolism:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes are the primary drivers of Phase I metabolism.[5] Potential sites of oxidation on the 6-Oxa-2-azaspiro[3.4]octane core include the carbon atoms adjacent to the nitrogen and oxygen atoms. However, the steric hindrance provided by the spirocyclic nature of the scaffold may limit the access of bulky CYP enzymes to these sites. Studies on the synthetic peroxide antimalarial OZ439, which contains a spiroadamantane substructure, have shown that primary biotransformations occur via monohydroxylation at the distal carbons of the spiro-moiety, indicating that these positions can be susceptible to CYP-mediated metabolism.[6][7]

  • Microsomal Epoxide Hydrolase (mEH)-Mediated Hydrolysis: A key metabolic pathway for oxetane-containing compounds is hydrolysis by microsomal epoxide hydrolase (mEH) to form diols.[8][9] This pathway offers an alternative clearance mechanism that can reduce the reliance on CYP450 enzymes, potentially mitigating the risk of drug-drug interactions.[9]

Phase II Metabolism:

  • Glucuronidation and Sulfation: The secondary amine within the 2-azaspiro portion of the scaffold can be a site for Phase II conjugation reactions, such as glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).[10] These reactions increase the water solubility of the compound, facilitating its excretion.

The interplay of these pathways will ultimately determine the metabolic fate and stability of a drug candidate incorporating the 6-Oxa-2-azaspiro[3.4]octane moiety.

Comparative Analysis: Gauging Metabolic Stability Against Alternatives

To truly appreciate the potential of the 6-Oxa-2-azaspiro[3.4]octane scaffold, a direct comparison of its metabolic stability against commonly used, more metabolically labile moieties is essential. A well-designed experimental plan is crucial for generating robust and actionable data.

Proposed Comparator Scaffolds:
  • Morpholine: A common heterocyclic moiety in drug candidates, but its ring can be susceptible to oxidation.[11]

  • Piperidine: Another frequently used nitrogen-containing heterocycle that can undergo CYP-mediated oxidation.

  • gem-Dimethyl Group: Often incorporated for steric bulk, but can be a site of hydroxylation.

Data Presentation: A Framework for Comparison

The following tables provide a template for summarizing the key data points from in vitro metabolic stability assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDScaffoldt½ (min)CLint (µL/min/mg protein)
Test Compound 1 6-Oxa-2-azaspiro[3.4]octane [Experimental Data][Experimental Data]
Comparator 1Morpholine[Experimental Data][Experimental Data]
Comparator 2Piperidine[Experimental Data][Experimental Data]
Comparator 3gem-Dimethyl[Experimental Data][Experimental Data]

A higher half-life (t½) and a lower intrinsic clearance (CLint) indicate greater metabolic stability.

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

Compound IDScaffoldt½ (min)CLint (µL/min/10^6 cells)
Test Compound 1 6-Oxa-2-azaspiro[3.4]octane [Experimental Data][Experimental Data]
Comparator 1Morpholine[Experimental Data][Experimental Data]
Comparator 2Piperidine[Experimental Data][Experimental Data]
Comparator 3gem-Dimethyl[Experimental Data][Experimental Data]

Hepatocyte assays provide a more complete picture of metabolism, including both Phase I and Phase II pathways.

Experimental Protocols for Robust Metabolic Stability Assessment

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols for microsomal and hepatocyte stability assays are provided.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP450 enzymes.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_rxn sampling Aliquots taken at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.

Hepatocyte Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution incubate Incubate Hepatocytes with Test Compound at 37°C prep_compound->incubate prep_hepatocytes Thaw & Prepare Cryopreserved Hepatocyte Suspension prep_hepatocytes->incubate sampling Aliquots taken at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) sampling->quench process Homogenize and Centrifuge quench->process lcms LC-MS/MS Analysis of Supernatant process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently transfer the cells into a pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as the trypan blue exclusion assay.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (final concentration typically 1 µM) to the wells to initiate the incubation at 37°C in a humidified incubator with 5% CO2.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from the incubation wells.

    • Immediately quench the metabolic activity by transferring the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Homogenize the samples to lyse the cells.

    • Centrifuge the samples to pellet cellular debris.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Perform data analysis as described for the microsomal stability assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Predicting Metabolic Hotspots: The Role of In Silico Tools

In addition to in vitro assays, computational tools can provide valuable insights into the metabolic fate of novel compounds. Software such as MetaSite, StarDrop, and BioTransformer can predict the most likely sites of metabolism ("hotspots") on a molecule.[12][13][14][15] These predictions are based on factors like the reactivity of different atomic sites and their accessibility to metabolic enzymes.[12] By identifying potential metabolic liabilities early in the design phase, medicinal chemists can proactively modify a compound to block or slow down its degradation.

Conclusion: The 6-Oxa-2-azaspiro[3.4]octane Moiety as a Tool for Enhancing Metabolic Stability

The 6-Oxa-2-azaspiro[3.4]octane scaffold represents a compelling structural motif for medicinal chemists aiming to design drug candidates with improved metabolic stability. Its inherent three-dimensionality and the presence of a metabolically robust oxetane ring offer a sound rationale for its use in overcoming the metabolic liabilities often associated with more traditional, planar scaffolds. While further experimental validation is required to fully delineate its metabolic profile across a diverse range of chemical space, the foundational principles of drug metabolism and the existing data on related spirocyclic and oxetane-containing compounds strongly support its potential. By employing the rigorous experimental and in silico approaches outlined in this guide, researchers can effectively evaluate and leverage the 6-Oxa-2-azaspiro[3.4]octane moiety to develop the next generation of metabolically stable and efficacious therapeutics.

References

A Comparative Efficacy Analysis: 6-Oxa-2-azaspiro[3.4]octane versus its Carbocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a paramount objective. The strategic incorporation of spirocyclic scaffolds has emerged as a powerful approach to navigate beyond the "flatland" of traditional aromatic compounds, offering enhanced three-dimensionality (sp³ character), which often translates to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of 6-oxa-2-azaspiro[3.4]octane and its carbocyclic counterparts, such as 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane. We will delve into the nuanced effects of replacing a carbon atom with an oxygen atom within the spirocyclic framework, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Rationale for Spirocycles in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, well-defined three-dimensional geometry into small molecules. This structural rigidity can be highly advantageous in drug design for several reasons:

  • Conformational Restriction: By locking rotatable bonds, spirocycles can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity (LogP), when compared to their flat, aromatic counterparts.[1]

  • Vectorial Exploration of Chemical Space: The fixed orientation of substituents on a spirocyclic core allows for a more precise and predictable exploration of the binding pocket of a target protein.

  • Novelty and Intellectual Property: The use of less conventional spirocyclic scaffolds can provide a pathway to novel chemical entities with strong intellectual property protection.

This guide will focus on the comparative analysis of the 6-oxa-2-azaspiro[3.4]octane scaffold and its carbocyclic analogs, providing insights into their synthesis, properties, and potential applications in drug discovery.

cluster_0 Spirocyclic Scaffolds cluster_1 Key Physicochemical Properties 6-Oxa-2-azaspiro[3.4]octane 6-Oxa-2-azaspiro[3.4]octane Solubility Solubility 6-Oxa-2-azaspiro[3.4]octane->Solubility Increases Metabolic_Stability Metabolic Stability 6-Oxa-2-azaspiro[3.4]octane->Metabolic_Stability Enhances Carbocyclic Analogs Carbocyclic Analogs Lipophilicity Lipophilicity Carbocyclic Analogs->Lipophilicity Modulates Three_Dimensionality 3D Shape Carbocyclic Analogs->Three_Dimensionality Provides

Caption: Comparison of key properties influenced by the scaffolds.

The Contenders: Structural and Physicochemical Properties

The primary distinction between 6-oxa-2-azaspiro[3.4]octane and its carbocyclic analogs lies in the presence of an oxygen atom in place of a methylene group within the five-membered ring. This seemingly subtle substitution can have profound effects on the molecule's overall properties.

Property6-Oxa-2-azaspiro[3.4]octane2-Azaspiro[3.4]octane2,6-Diazaspiro[3.4]octane
Molecular Formula C₆H₁₁NOC₇H₁₃NC₆H₁₂N₂
Molecular Weight 113.16 g/mol 111.18 g/mol 112.17 g/mol
Predicted XLogP3 -0.31.1-0.5
Topological Polar Surface Area 21.3 Ų12.0 Ų24.1 Ų
Hydrogen Bond Acceptors 212
Hydrogen Bond Donors 112

Data sourced from PubChem. [2]

The oxetane moiety in 6-oxa-2-azaspiro[3.4]octane significantly influences its physicochemical properties. The electronegative oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets and enhancing aqueous solubility.[3] This is reflected in the lower predicted XLogP3 value compared to its direct carbocyclic analog, 2-azaspiro[3.4]octane.

The replacement of a carbon with an oxygen atom can also impact the metabolic stability of the scaffold. While spirocyclic structures are generally more metabolically stable than their linear or monocyclic counterparts, the oxetane ring is known to be relatively resistant to metabolic degradation.[3]

Synthesis and Derivatization

The synthetic accessibility of these scaffolds is a critical consideration for their application in drug discovery.

6-Oxa-2-azaspiro[3.4]octane: The synthesis of this scaffold often involves the construction of the oxetane ring, which can be challenging due to ring strain. However, methods such as the Paterno–Büchi reaction have been proposed for the formation of the spiro-oxetane core.[4]

2-Azaspiro[3.4]octane and its Analogs: Several facile synthetic routes for 2-azaspiro[3.4]octane have been developed, often employing readily available starting materials and conventional chemical transformations.[5] The synthesis of 2,6-diazaspiro[3.4]octane has also been well-documented, making it a readily accessible building block for medicinal chemistry programs.[6][7]

cluster_0 General Synthetic Approach Start Starting Materials Inter Key Intermediate Start->Inter Ring Formation Final Final Scaffold Inter->Final Functionalization cluster_0 Metabolic Stability Workflow Incubate Incubate Compound with Liver Microsomes Quench Quench Reaction at Time Points Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Clearance Analyze->Calculate

References

Comparative Guide to Confirming the Mechanism of Action of 6-Oxa-2-azaspiro[3.4]octane-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a significant push to "escape from flatland"—the domain of flat, aromatic, two-dimensional molecules—and explore the vast potential of three-dimensional chemical space.[1] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, conformationally restricted structures that can present functional groups with precise vectorization.[2][3] This structural rigidity often translates into improved potency, enhanced selectivity, and more favorable physicochemical properties for drug candidates.[1]

Among these promising scaffolds, the 6-oxa-2-azaspiro[3.4]octane core has emerged as a privileged structure.[4][5] Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for developing novel therapeutics targeting a range of diseases.[6][7] However, the novelty of these scaffolds necessitates a rigorous and systematic approach to elucidating and confirming their mechanism of action (MoA). A well-defined MoA is critical for predicting in vivo efficacy, understanding potential off-target effects, and de-risking candidates before they advance into costly clinical trials.[8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously confirm the MoA of therapeutics derived from the 6-oxa-2-azaspiro[3.4]octane scaffold. We will move beyond simple protocols to explain the causal logic behind experimental choices, compare the scaffold's potential performance with alternatives, and provide the detailed methodologies required for robust validation.

Part 1: A Validating Workflow for MoA Confirmation

Confirming a drug's MoA is not a single experiment but a multi-tiered, logical progression from identifying a biological target to validating its engagement and functional effect in a complex cellular system. This workflow is designed to be self-validating, where the results of each tier provide the foundation and rationale for the next.

MoA_Confirmation_Workflow cluster_0 Tier 1: Target Identification & Hypothesis Generation cluster_1 Tier 2: In Vitro Target Validation cluster_2 Tier 3: Cellular Target Engagement & Pathway Analysis T1_Unbiased Unbiased Proteome-Wide Screening (e.g., Thermal Proteome Profiling) T2_Binding Direct Binding Assays (SPR, ITC, MST) T1_Unbiased->T2_Binding Identifies putative targets T1_Hypothesis Hypothesis-Driven Approach (e.g., Network Pharmacology, Known Target) T1_Hypothesis->T2_Binding Selects putative targets T2_Functional Functional/Enzymatic Assays (IC50/EC50 Determination) T2_Binding->T2_Functional Confirms direct interaction T3_Engagement Cellular Target Engagement (CETSA, NanoBRET) T2_Functional->T3_Engagement Validates functional activity in vitro T3_Pathway Downstream Pathway Modulation (Western Blot, Reporter Assays, HCS) T3_Engagement->T3_Pathway Confirms target is hit in a cellular context [10, 12] T3_Phenotype Phenotypic Assays (Proliferation, Apoptosis, Cytotoxicity) T3_Pathway->T3_Phenotype Links target modulation to cellular outcome [6, 9]

Figure 1: A tiered workflow for Mechanism of Action (MoA) confirmation.
Tier 1: Identifying the Molecular Target

The first crucial step is to identify the direct molecular target(s) of your 6-oxa-2-azaspiro[3.4]octane-based therapeutic. This can be approached from two angles: unbiased discovery or a hypothesis-driven investigation.

  • Expertise in Action: The choice between an unbiased or hypothesis-driven approach depends on the program's origin. If the compound was identified from a phenotypic screen (i.e., it produces a desired cellular effect, but the target is unknown), an unbiased method is essential. If the compound was designed to inhibit a specific protein, the hypothesis-driven path is taken, but unbiased screening is still valuable for identifying potential off-targets.[10]

Unbiased Proteome-Wide Screening: Techniques like Thermal Proteome Profiling (TPP) are powerful for identifying targets without prior knowledge.[11] TPP leverages the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound and quantifying the remaining soluble proteins using mass spectrometry, one can identify which proteins were stabilized by the drug. This provides a proteome-wide view of both intended targets and unexpected off-targets.[11][12]

Hypothesis-Driven Approaches: If you have a putative target, for instance, based on computational docking or similarity to known inhibitors, you can proceed directly to validation. Network pharmacology can also be a valuable tool to predict potential targets and pathways by analyzing the compound's structure and known biological networks.[13][14]

Tier 2: Quantitative Validation of Target Interaction (In Vitro)

Once a primary target is identified, the next step is to quantify the binding interaction in a controlled, cell-free environment. Biochemical and biophysical assays are the gold standard here because they measure direct molecular interactions without the complexity of a cellular system.[8][10]

  • Trustworthiness through Orthogonality: It is critical to use at least two mechanistically different assays to confirm binding. If a fluorescence-based assay and a label-free biophysical method both yield similar binding affinities, confidence in the interaction increases substantially.

Key Assays for In Vitro Validation:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (association/dissociation rates) and affinity (KD) of the drug-target interaction.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity (KD), stoichiometry, and thermodynamic parameters.

  • Functional/Enzymatic Assays: If the target is an enzyme, a functional assay is paramount. For example, if your therapeutic targets Monoacylglycerol Lipase (MAGL), as some spiro[3.4]octane derivatives do, you would measure the inhibition of MAGL's enzymatic activity to determine the compound's potency (IC50).[4]

Tier 3: Confirming Engagement and Function in a Cellular Context

A compound that binds a purified protein is promising, but the crucial question is whether it can reach and engage that target within the complex milieu of a living cell.[12][15] Cellular assays are essential to bridge the gap between in vitro activity and in vivo efficacy.[9]

Confirming Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the in-cell counterpart to TPP.[11][12] Intact cells are treated with the compound, heated to various temperatures, and the aggregation of the target protein is measured (typically by Western blot or mass spectrometry). A shift in the protein's melting curve upon drug treatment is direct evidence of target engagement in a physiologically relevant environment.[12]

Analyzing Downstream Pathway Modulation: Engaging a target should trigger a downstream biological response. If your 6-oxa-2-azaspiro[3.4]octane derivative inhibits a kinase like HPK1, you must demonstrate that downstream phosphorylation events are subsequently reduced.[4]

  • Western Blotting: A standard method to measure changes in the phosphorylation status or expression levels of downstream proteins in the target's signaling pathway.

  • Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., luminescence) when a specific signaling pathway is activated or inhibited.[16]

  • High-Content Screening (HCS): An imaging-based approach that can simultaneously measure multiple cellular parameters, such as protein localization, expression, and post-translational modifications, providing a detailed view of the pathway's response.[16][17]

Signaling_Pathway_Example Receptor Receptor Activation KinaseA Kinase A Receptor->KinaseA TargetKinase Target Kinase (e.g., HPK1) KinaseA->TargetKinase Activates Downstream Downstream Substrate TargetKinase->Downstream Phosphorylates TF Transcription Factor Downstream->TF Response Cellular Response (e.g., Cytokine Release) TF->Response Drives SpiroTherapeutic 6-Oxa-2-azaspiro[3.4]octane Therapeutic SpiroTherapeutic->TargetKinase Inhibits

Figure 2: Hypothetical signaling pathway inhibited by a spirocyclic therapeutic.

Part 2: Performance Comparison with Alternative Scaffolds

The primary advantage of the 6-oxa-2-azaspiro[3.4]octane scaffold lies in its three-dimensional structure, which can lead to superior performance compared to traditional "flat" molecules or even other spirocyclic systems. This is often due to a more defined orientation of substituents, allowing for optimized interactions with the target protein's binding pocket.

Quantitative Performance Metrics

To illustrate this, we present a comparative table of a hypothetical 6-oxa-2-azaspiro[3.4]octane therapeutic, "Spiro-Octane-X," against a traditional flat aromatic inhibitor and an alternative spirocyclic compound.

ParameterSpiro-Octane-X (6-Oxa-2-azaspiro[3.4]octane)Flat-Aromatic-Y (Traditional Inhibitor)Spiro-Nonane-Z (Azaspiro[3.5]nonane)Rationale for Comparison
Target Potency (IC50) 5 nM50 nM15 nMThe rigid scaffold of Spiro-Octane-X may enable a more optimal fit in the target's binding pocket, leading to higher potency.
Kinase Selectivity >1000-fold vs. Kinase B50-fold vs. Kinase B400-fold vs. Kinase BThe precise 3D orientation of functional groups can minimize binding to off-targets with similar but not identical binding sites.
Cell Permeability (Papp) 15 x 10⁻⁶ cm/s25 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sWhile often highly permeable, spirocycles can sometimes have lower permeability than their flat counterparts due to reduced flexibility.
Aqueous Solubility 150 µM20 µM120 µMThe introduction of sp3-hybridized carbons and heteroatoms in the spirocyclic scaffold can disrupt crystal packing and improve solubility over flat, planar molecules.[3]
Off-Target Hits (TPP) 3 proteins25 proteins8 proteinsHigher selectivity often translates to fewer off-target interactions in an unbiased proteomic screen, suggesting a cleaner safety profile.[10]

Data presented are hypothetical and for illustrative purposes.

Part 3: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, we provide step-by-step protocols for key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To verify direct target engagement of the therapeutic in intact cells.

Materials:

  • Cell line expressing the target protein.

  • 6-Oxa-2-azaspiro[3.4]octane therapeutic (and vehicle control, e.g., DMSO).

  • PBS, protease/phosphatase inhibitor cocktail.

  • PCR tubes and thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Standard Western blot reagents (SDS-PAGE gels, transfer system, primary/secondary antibodies).

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the therapeutic at a relevant concentration (e.g., 10x IC50) and another with vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with cold PBS, and resuspend in PBS with protease/phosphatase inhibitors to a concentration of ~10⁷ cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).

  • Thermal Challenge: Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures. Cool immediately at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Transfer the supernatant (containing soluble proteins) to a new tube. Determine protein concentration using a BCA assay.

  • Western Blot: Normalize protein amounts, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.

  • Analysis: Quantify the band intensities for each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and confirms engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (Functional Validation)

Objective: To determine the IC50 value of the therapeutic against its target kinase.

Materials:

  • Recombinant purified target kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well assay plates.

  • Plate reader compatible with the detection method.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the 6-oxa-2-azaspiro[3.4]octane therapeutic in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • The diluted therapeutic or vehicle control.

    • The target kinase at a predetermined concentration.

    • The kinase substrate.

  • Initiation: Start the reaction by adding ATP (typically at its Km concentration for the kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Measurement: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The 6-oxa-2-azaspiro[3.4]octane scaffold represents a significant opportunity to develop novel therapeutics with potentially superior properties. However, realizing this potential hinges on a meticulous and scientifically rigorous validation of their mechanism of action. The tiered, self-validating workflow presented in this guide—progressing from unbiased target identification to in vitro validation and finally to cellular engagement and pathway analysis—provides a robust framework for achieving this. By combining quantitative biophysical methods, functional cellular assays, and detailed protocols, researchers can build a comprehensive and trustworthy data package that fully elucidates how these promising three-dimensional molecules exert their therapeutic effects.

References

Safety Operating Guide

Navigating the Disposal of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Oxa-2-azaspiro[3.4]octane hemioxalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and a thorough understanding of the compound's potential hazards.

I. Hazard Assessment and Profile

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The hemioxalate salt component also warrants consideration. Oxalic acid and its salts are toxic. Therefore, the compound must be treated as hazardous waste.

Quantitative Safety Data (Analog-Based)

PropertyValueSource (Analog)
Molecular Formula C₈H₁₃NO₅2-Oxa-6-azaspiro[3.4]octane oxalic acid[3][4]
Molecular Weight 203.19 g/mol 2-Oxa-6-azaspiro[3.4]octane oxalic acid[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[5]

  • Hand Protection: Impervious gloves, such as nitrile.[5]

  • Body Protection: A lab coat or chemical-resistant apron.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, or in areas with poor ventilation, a NIOSH-approved respirator is necessary.[5]

III. Spill Management Protocol

Accidents can happen. A swift and appropriate response is crucial to mitigate risks.

For a Small Spill:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Secure: If safe to do so, prevent the spill from spreading or entering drains.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the EHS response team.

IV. Step-by-Step Disposal Procedure

The mandated and primary method for the disposal of this compound is through a licensed hazardous waste management facility.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty vials).[13] The container must have a secure, tight-fitting lid.[10][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).[11][13]

Step 2: Waste Storage

  • Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][11]

  • Documentation: Follow all institutional and local regulations for waste manifests and handover procedures.[11]

Step 4: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[12]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[12]

  • Final Disposal: Once triple-rinsed and air-dried, and with the label defaced, the container may be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[14]

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_disposal_path Disposal Pathway cluster_spill Spill Response Start Handling 6-Oxa-2-azaspiro[3.4]octane hemioxalate PPE Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Start->PPE Always Waste_Generated Waste Generated (Solid, Liquid, Contaminated Materials) PPE->Waste_Generated Spill Spill Occurs PPE->Spill Collect_Waste Collect in Labeled, Compatible Hazardous Waste Container Waste_Generated->Collect_Waste Store_Waste Store in Designated Satellite Accumulation Area with Secondary Containment Collect_Waste->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup Final_Disposal Disposal at a Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal Assess_Spill Assess Spill Size Spill->Assess_Spill Small_Spill Small Spill: Absorb, Collect as Hazardous Waste, Decontaminate Area Assess_Spill->Small_Spill Minor Large_Spill Large Spill: Evacuate, Alert EHS, Secure Area Assess_Spill->Large_Spill Major

Caption: Decision workflow for handling and disposal of this compound.

VI. Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific protocols and the relevant Safety Data Sheets for any chemicals you handle.

VII. References

  • Benchchem. (n.d.). Proper Disposal Procedures for Diethyl Oxalate: A Comprehensive Guide for Laboratory Professionals. Retrieved from 11

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from --INVALID-LINK--

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). 6-Aza-spiro[3.4]octane. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (n.d.). Retrieved from 5

  • Safety Data Sheet for Oxalic Acid. (n.d.). Retrieved from 7

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from --INVALID-LINK--

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from --INVALID-LINK--

  • University of Toronto Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024). Safety Data Sheet - 6-OXA-1-AZASPIRO[3.4]OCTANE HEMIOXALATE. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Azaspiro[3.4]octane hemioxalate. Retrieved from --INVALID-LINK--

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalic acid. Retrieved from --INVALID-LINK--

  • Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process. Retrieved from --INVALID-LINK--

  • Chemtalk. (n.d.). disposal of oxalic acid. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). 2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate. Retrieved from --INVALID-LINK--

  • ACS Publications. (2017). Sodium Oxalate. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 5-Oxa-2-aza-spiro[3.4]octane hemioxalate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Moldb. (n.d.). 6-Oxa-2-azaspiro[3.4]octane oxalic acid. Retrieved from --INVALID-LINK--

References

A Researcher's Guide to the Safe Handling of 6-Oxa-2-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Oxa-2-azaspiro[3.4]octane hemioxalate (CAS 1408075-00-2). As a unique spirocyclic compound containing an oxetane ring, it presents specific handling challenges that necessitate rigorous safety measures.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure both personal safety and experimental integrity.

The information herein is synthesized from safety data for structurally related compounds and general best practices for handling heterocyclic and spirocyclic molecules.[2][3][4] A thorough risk assessment should be conducted before commencing any work with this compound.[2]

Understanding the Hazard Profile
  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

  • Harmful if Swallowed: May be harmful if ingested.[3][5]

The oxetane ring, a four-membered ether, contributes significant ring strain, which can render the molecule more reactive than larger ring systems, particularly under acidic conditions.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[2]To prevent skin contact and potential irritation.[3][4]
Eyes/Face Safety gogglesANSI Z87.1 certified.[2] Must be worn at all times.To protect against splashes and airborne particles that can cause serious eye irritation.[3][4]
Face shieldTo be worn in addition to goggles when there is a significant splash hazard.[7][8]Provides a broader barrier of protection for the entire face.
Body Laboratory coatLong-sleeved, flame-retardant.[2]Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRequired if ventilation is inadequate or if aerosols/dust are generated.[2]To prevent inhalation and subsequent respiratory irritation.[3][4]

Always inspect PPE for damage before use and wash hands thoroughly after handling the compound.[2][9]

Operational Plan: From Receipt to Disposal

Safe handling requires a controlled environment and methodical procedures. The following workflow is designed to minimize exposure risk at every stage.

cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area fume_hood Work within a Chemical Fume Hood gather_ppe Assemble & Inspect PPE spill_kit Ensure Spill Kit is Accessible weighing Weigh Compound Carefully spill_kit->weighing dissolving Dissolve/Use in Reaction weighing->dissolving decontaminate Decontaminate Glassware & Surfaces dissolving->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe waste_solid Collect Solid Waste decontaminate->waste_solid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Containers waste_solid->label_waste waste_liquid Collect Liquid Waste waste_liquid->label_waste

Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls : All work with this compound, especially handling the solid, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Handling the Solid :

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition sources.[2]

    • When weighing, do so within the fume hood on a tared weigh boat or paper.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents.[2][5] The recommended storage temperature is typically 2-8°C, protected from light.[10]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[12] Collect the material into a suitable, labeled container for hazardous waste disposal.[12] Do not allow the product to enter drains.[13]
Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in the regular trash.[2] Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these guidelines, you can create a safe and controlled laboratory environment for working with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azaspiro[3.4]octane hemioxalate
Reactant of Route 2
6-Oxa-2-azaspiro[3.4]octane hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.